molecular formula C9H14ClNO2S B1287049 3-Benzenesulfonylpropylamine hydrochloride CAS No. 98510-51-1

3-Benzenesulfonylpropylamine hydrochloride

货号: B1287049
CAS 编号: 98510-51-1
分子量: 235.73 g/mol
InChI 键: NRQOXYYYKSXJAC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Benzenesulfonylpropylamine hydrochloride is a useful research compound. Its molecular formula is C9H14ClNO2S and its molecular weight is 235.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

IUPAC Name

3-(benzenesulfonyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c10-7-4-8-13(11,12)9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQOXYYYKSXJAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40590051
Record name 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98510-51-1
Record name 3-(Benzenesulfonyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40590051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide to the Physical Properties of 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a chemical compound of interest in pharmaceutical and chemical research. Its structure, featuring a benzenesulfonyl group and a primary amine, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its known physical properties, drawing from available data. It also outlines detailed experimental protocols for the determination of key physical characteristics, intended to support researchers in their laboratory work.

Core Physical Properties

Physical PropertyValueSource(s)
CAS Number 98510-51-1[1]
Molecular Formula C₉H₁₃NO₂S·HCl[1]
Molecular Weight 235.73 g/mol [1]
Appearance White crystalline powder[1]
Solubility Excellent solubility in water[1]
Melting Point Not available-
Boiling Point Not available-
Density Not available-
Storage Conditions Store at 0-8 °C for short-term and -20°C for long-term.-

Experimental Protocols

The following sections detail standardized methodologies for determining the key physical properties of a crystalline solid like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.

Principle: The temperature at which a solid transitions to a liquid is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., digital melting point device or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Thermometer (calibrated)

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small amount of the dry, crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. The sample height should be 2-3 mm.

  • Measurement:

    • Digital Apparatus: The capillary tube is placed in the heating block of the apparatus. A rapid heating rate can be used to determine an approximate melting range. A second, slower determination (1-2 °C/min) is then performed, starting from a temperature about 20 °C below the approximate melting point, to accurately determine the melting range.

    • Thiele Tube: The capillary tube is attached to a thermometer, which is then immersed in the oil of a Thiele tube. The tube is heated slowly and evenly, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded.

  • Reporting: The melting point is reported as a range from the onset of melting to the completion of the process.

Solubility Determination

Understanding a compound's solubility is essential for its formulation and use in solution-based assays.

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature to form a saturated solution.

Apparatus:

  • Vials or test tubes with closures

  • Analytical balance

  • Volumetric flasks and pipettes

  • Constant temperature bath or shaker

  • Filtration or centrifugation equipment

Procedure (for solubility in water):

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of deionized water in a vial.

  • Equilibration: The vial is sealed and placed in a constant temperature bath, typically at 25 °C. The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution. This can be achieved by centrifugation followed by careful decantation of the supernatant, or by filtration through a fine-pore filter. It is critical to maintain the temperature during this step to prevent precipitation or further dissolution.

  • Quantification: A known volume of the clear, saturated solution is carefully removed and diluted with a suitable solvent. The concentration of the dissolved this compound is then determined using an appropriate analytical technique, such as UV-Vis spectrophotometry, High-Performance Liquid Chromatography (HPLC), or gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed in units such as g/100 mL or mol/L.

Data Visualization

Since no specific signaling pathways or complex experimental workflows involving this compound are documented, the following diagram illustrates a general logical workflow for the physical and chemical characterization of a novel compound.

G Workflow for Physical & Chemical Characterization cluster_synthesis Synthesis & Purification cluster_initial Initial Characterization cluster_physical Physical Property Determination cluster_structural Structural Elucidation cluster_final Data Compilation synthesis Chemical Synthesis purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification appearance Appearance (Color, Form) purification->appearance purity Purity Assessment (e.g., HPLC, TLC) purification->purity melting_point Melting Point purity->melting_point solubility Solubility Studies purity->solubility pKa pKa Determination purity->pKa logP LogP/LogD Measurement purity->logP nmr NMR Spectroscopy (1H, 13C) purity->nmr ir IR Spectroscopy purity->ir ms Mass Spectrometry purity->ms report Comprehensive Data Sheet melting_point->report solubility->report pKa->report logP->report nmr->report ir->report ms->report

Caption: General workflow for the physical and chemical characterization of a synthesized compound.

Spectroscopic Data

At the time of this writing, specific, publicly available 1H NMR and IR spectra for this compound were not found. Researchers are advised to acquire this data experimentally for their specific batches of the compound to confirm its structure and purity.

Conclusion

This compound is a white crystalline solid with excellent solubility in water. While a comprehensive dataset of its physical properties is not yet publicly available, this guide provides the known information and outlines the standard experimental procedures for determining these essential characteristics. The provided workflow offers a logical framework for the thorough characterization of this and other novel chemical entities in a research and development setting.

References

3-Benzenesulfonylpropylamine hydrochloride chemical structure and CAS number

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzenesulfonylpropylamine hydrochloride (CAS No: 98510-51-1), a versatile chemical intermediate. Due to its role as a building block in organic synthesis, this document outlines its chemical and physical properties. While detailed experimental protocols and specific biological activity data for this compound are not extensively available in peer-reviewed literature, this guide summarizes its known characteristics and potential applications based on information from chemical suppliers. A generalized workflow is presented to illustrate its application in synthetic chemistry.

Chemical Structure and Properties

This compound is a hydrochloride salt featuring a benzenesulfonyl group, which enhances its reactivity.[1] Its structure is characterized by a propyl amine chain attached to a benzenesulfonyl moiety.

Chemical Structure:

Physicochemical and Identification Data

The following table summarizes the key quantitative and identifying information for this compound.

PropertyValueReference(s)
CAS Number 98510-51-1[1]
Molecular Formula C₉H₁₃NO₂S·HCl[1]
Molecular Weight 235.73 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 99% (HPLC)[1]
Storage Conditions Store at 0-8 °C[1]

Applications in Research and Development

This compound primarily serves as a crucial intermediate in the synthesis of more complex molecules. Its excellent solubility in water makes it a suitable candidate for various applications in drug formulation and synthesis.[1]

General applications include:

  • Pharmaceutical Development: It is a building block in the synthesis of various pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[1]

  • Biochemical Research: The compound is utilized in studies investigating enzyme inhibition.[1]

  • Agrochemical Formulations: It is also explored in the development of agrochemicals.[1]

Experimental Protocols

Visualization of Synthetic Workflow

As a chemical intermediate, this compound is used in multi-step synthetic processes. The following diagram illustrates a generalized workflow where this compound could be utilized as a building block.

G A Starting Material(s) B Synthesis of 3-Benzenesulfonylpropylamine Hydrochloride A->B C 3-Benzenesulfonylpropylamine Hydrochloride (Intermediate) B->C D Reaction with Other Reagents C->D E Purification Step D->E F Final Active Pharmaceutical Ingredient (API) or Target Molecule E->F

References

Unraveling the Biological Significance of 3-Benzenesulfonylpropylamine Hydrochloride and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a versatile chemical intermediate of significant interest to researchers and professionals in drug development and medicinal chemistry. While not typically an end-product for therapeutic use itself, its unique molecular structure, featuring a reactive benzenesulfonyl group, makes it a valuable building block in the synthesis of a wide array of biologically active molecules.[1] This technical guide delves into the known biological activities and mechanisms of action of compounds derived from this important scaffold, providing insights into their therapeutic potential. The focus will be on the benzenesulfonamide core, a common feature in many of these derivatives, and its role in mediating various pharmacological effects.

Core Biological Activities of Benzenesulfonamide Derivatives

The benzenesulfonamide moiety, which can be synthesized from this compound, is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. Derivatives incorporating this structure have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[2]

Table 1: Summary of Quantitative Data on the Biological Activity of Benzenesulfonamide Derivatives

Compound ClassTarget Organism/SystemActivity MetricValueReference
Benzenesulfonamide-Carboxamide DerivativesE. coliMIC6.72 mg/mL (for compound 4d)[3]
S. aureusMIC6.63 mg/mL (for compound 4h)[3]
P. aeruginosaMIC6.67 mg/mL (for compound 4a)[3]
S. typhiMIC6.45 mg/mL (for compound 4a)[3]
B. subtilisMIC6.63 mg/mL (for compound 4f)[3]
C. albicansMIC6.63 mg/mL (for compounds 4e and 4h)[3]
A. nigerMIC6.28 mg/mL (for compound 4e)[3]
Carrageenan-induced rat paw edemaInhibition94.69% at 1h (for compound 4a)[3]
Carrageenan-induced rat paw edemaInhibition89.66% at 2h (for compound 4c)[3]
Carrageenan-induced rat paw edemaInhibition87.83% at 3h (for compound 4c)[3]
Human Peroxiredoxin 5 (Antioxidant)IC500.3287 mg/mL (for compound 4e)[3]

MIC: Minimum Inhibitory Concentration; IC50: Half-maximal Inhibitory Concentration

Mechanisms of Action and Signaling Pathways

The diverse biological effects of benzenesulfonamide derivatives stem from their ability to interact with a variety of molecular targets. The following sections outline some of the key mechanisms of action.

Enzyme Inhibition

A prominent mechanism of action for many benzenesulfonamide-containing compounds is enzyme inhibition. This is a foundational concept in understanding their therapeutic effects.

Enzyme_Inhibition cluster_0 Enzyme-Substrate Interaction cluster_1 Inhibition by Benzenesulfonamide Derivative Enzyme Enzyme Product Product Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Inhibitor Benzenesulfonamide Derivative Inhibitor->Enzyme Inhibition Inhibited_Enzyme Inhibited Enzyme Inhibitor->Inhibited_Enzyme Enzyme_to_Inhibit Enzyme Antimicrobial_Mechanism cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Folate Folic Acid (Essential for DNA synthesis) DHPS->Folate Product Sulfonamide Benzenesulfonamide Derivative Sulfonamide->DHPS Competitive Inhibition Anti_inflammatory_Pathway LPS Lipopolysaccharide (LPS) Cell Microglial Cell LPS->Cell Stimulation NLRP3 NLRP3 Inflammasome Cell->NLRP3 Activation Caspase1 Caspase-1 NLRP3->Caspase1 Activation IL1B Interleukin-1β (Pro-inflammatory cytokine) Caspase1->IL1B Processing & Secretion Derivative Azetidine Derivative Derivative->NLRP3 Inhibition

References

An In-depth Technical Guide to the Synthesis of 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a viable synthetic route for 3-Benzenesulfonylpropylamine hydrochloride, a key intermediate in pharmaceutical and chemical research.[1] The described methodology is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation in tabular format, and visualizations of the synthesis pathway and experimental workflow.

Overview of the Synthetic Strategy

The presented synthesis of this compound is a multi-step process commencing with the formation of 3-(benzenesulfonyl)propionic acid. This intermediate is subsequently converted to the target amine via a Curtius rearrangement, followed by the formation of the hydrochloride salt. This route is advantageous due to the availability of starting materials and the robustness of the chemical transformations involved.

Synthesis_Pathway A Sodium benzenesulfinate R1 1. NaOH (aq) 2. HCl (aq) A->R1 B Maleic anhydride B->R1 C 3-(Benzenesulfonyl)propionic acid R2 1. SOCl2 or DPPA 2. NaN3 C->R2 D Acyl azide intermediate R3 Heat (Toluene) D->R3 E Isocyanate intermediate R4 H2O (Hydrolysis) E->R4 F 3-Benzenesulfonylpropylamine R5 HCl (in Ether or IPA) F->R5 G This compound R1->C Addition/ Decarboxylation R2->D Azide formation R3->E Curtius Rearrangement R4->F Hydrolysis R5->G Salt formation

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzenesulfonyl)propionic acid

This procedure follows the method for the synthesis of 3-(benzenesulfonyl)propionic acid from sodium benzenesulfinate and maleic anhydride.[2]

Experimental Protocol:

  • In a suitable reaction vessel, dissolve sodium benzenesulfinate in water.

  • Adjust the pH of the solution to approximately 8.5-9.5 using an aqueous solution of sodium hydroxide.[2]

  • While maintaining the temperature at 25-35°C, add maleic anhydride portion-wise over a period of several hours.[2]

  • Continue stirring the reaction mixture at this temperature until the solution becomes clear.

  • Acidify the reaction mixture to a pH of 1-2 with concentrated hydrochloric acid.

  • Heat the mixture to reflux for 5-8 hours to effect decarboxylation.[2]

  • Cool the reaction mixture to 0°C to induce crystallization of the product.

  • Collect the solid product by filtration, wash with cold water, and recrystallize from 95% ethanol.

  • Dry the purified 3-(benzenesulfonyl)propionic acid under vacuum.

ParameterValueReference
Sodium benzenesulfinate1.0 eq[2]
Maleic anhydride1.0-1.2 eq[2]
Initial pH8.5-9.5[2]
Reaction Temperature (Addition)25-35°C[2]
Reflux Time (Decarboxylation)5-8 hours[2]
Final pH (Crystallization)1-2[2]
Typical Yield85-95%[2]

Table 1: Reaction parameters for the synthesis of 3-(benzenesulfonyl)propionic acid.

Step 2: Synthesis of 3-Benzenesulfonylpropylamine via Curtius Rearrangement

The conversion of the carboxylic acid to the primary amine is achieved through a Curtius rearrangement.[3][4] This involves the formation of an acyl azide, its thermal rearrangement to an isocyanate, and subsequent hydrolysis.

Experimental Protocol:

  • Suspend 3-(benzenesulfonyl)propionic acid in an inert solvent such as toluene.

  • Add thionyl chloride and a catalytic amount of DMF, then heat the mixture to reflux to form the corresponding acyl chloride.

  • After cooling, carefully add a solution of sodium azide in water or dissolve the acyl chloride in a solvent like acetone and treat with sodium azide.

  • After formation of the acyl azide, heat the solution to induce the Curtius rearrangement to the isocyanate. The loss of nitrogen gas will be observed.

  • Hydrolyze the resulting isocyanate by adding dilute aqueous acid and heating to produce the primary amine.

  • After cooling, make the solution basic with an aqueous solution of sodium hydroxide and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-benzenesulfonylpropylamine.

ParameterValueReference
3-(Benzenesulfonyl)propionic acid1.0 eqGeneral Procedure
Thionyl chloride1.1-1.5 eqGeneral Procedure
Sodium azide1.2-2.0 eqGeneral Procedure
Rearrangement Temperature80-110°C (Toluene)[1]
HydrolysisDilute HCl (aq)[3]
Typical Yield70-85%Assumed

Table 2: Reaction parameters for the Curtius rearrangement.

Step 3: Synthesis of this compound

The final step is the formation of the hydrochloride salt to improve the stability and handling of the amine product.

Experimental Protocol:

  • Dissolve the crude 3-benzenesulfonylpropylamine in a minimal amount of a suitable solvent such as diethyl ether or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrochloric acid in the same solvent (or bubble hydrogen chloride gas through the solution) with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization of Key Intermediates

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
3-(Benzenesulfonyl)propionic acidC₉H₁₀O₄S214.24White crystalline solid
3-BenzenesulfonylpropylamineC₉H₁₃NO₂S215.27Colorless oil or low-melting solid
This compoundC₉H₁₄ClNO₂S251.73White to off-white solid

Table 3: Physicochemical properties of key compounds in the synthesis.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for a single synthetic step, encompassing reaction setup, monitoring, work-up, and purification.

Experimental_Workflow setup Reaction Setup - Add reagents and solvent - Establish inert atmosphere - Set temperature reaction Reaction Monitoring - TLC, GC, or LC-MS analysis - Visual observation setup->reaction workup Work-up - Quench reaction - Phase separation/Extraction - Washing and drying reaction->workup purification Purification - Recrystallization - Column chromatography - Distillation workup->purification analysis Product Analysis - NMR, IR, MS - Purity assessment (HPLC) purification->analysis

Caption: General experimental workflow for a synthetic step.

Safety Considerations

  • Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme caution in a well-ventilated fume hood.

  • Thionyl chloride is corrosive and lachrymatory. Handle in a fume hood with appropriate personal protective equipment.

  • Hydrogen chloride (gas or concentrated solutions) is highly corrosive. Use with adequate ventilation and appropriate safety measures.

  • Standard laboratory safety practices, including the use of safety glasses, lab coats, and gloves, should be followed at all times.

This guide provides a robust framework for the synthesis of this compound. Researchers should adapt and optimize the described procedures based on their specific laboratory conditions and available equipment.

References

Spectroscopic Data for 3-Benzenesulfonylpropylamine Hydrochloride Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for 3-Benzenesulfonylpropylamine hydrochloride has yielded no publicly available datasets. Despite extensive investigation across scientific databases and chemical supplier information, the specific spectral characterization required for a detailed technical guide is not accessible at this time.

This lack of available data prevents the creation of a comprehensive technical whitepaper as requested, which would include detailed data tables, experimental protocols, and visualizations of the spectroscopic information. While general information regarding the compound's properties and its utility as a building block in pharmaceutical and agrochemical research is accessible, the core requirement of presenting and analyzing its specific spectroscopic signature cannot be fulfilled.

For researchers, scientists, and drug development professionals seeking this information, direct experimental analysis would be necessary to obtain the requisite NMR, IR, and MS data.

General Experimental Approaches for Spectroscopic Analysis

While specific protocols for this compound are not available, standard methodologies for similar small organic molecules would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Proton NMR would be used to determine the number of different types of protons and their connectivity. The sample would typically be dissolved in a deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃) and analyzed using a high-field NMR spectrometer.

  • ¹³C NMR: Carbon NMR would provide information about the number and types of carbon atoms in the molecule.

Infrared (IR) Spectroscopy:

  • IR spectroscopy would be utilized to identify the functional groups present in the molecule. The sample could be analyzed as a solid (e.g., using a KBr pellet or an ATR accessory) to obtain its characteristic vibrational spectrum. Key expected peaks would correspond to N-H, S=O, C-S, and aromatic C-H bonds.

Mass Spectrometry (MS):

  • Mass spectrometry would be employed to determine the molecular weight and fragmentation pattern of the compound. Techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) would be suitable for this polar molecule.

The workflow for such an analysis is outlined in the diagram below.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Interpretation Sample 3-Benzenesulfonylpropylamine hydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Acquire & Process NMR Spectra NMR->NMR_Data IR_Data Acquire & Process IR Spectrum IR->IR_Data MS_Data Acquire & Process Mass Spectrum MS->MS_Data Interpretation Structural Elucidation NMR_Data->Interpretation IR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for spectroscopic analysis.

Due to the absence of the foundational spectroscopic data, the creation of detailed data tables and further in-depth analysis as requested is not possible. It is recommended that researchers requiring this information perform the necessary experimental characterization.

The Untapped Potential of 3-Benzenesulfonylpropylamine Hydrochloride in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Benzenesulfonylpropylamine hydrochloride is a versatile chemical intermediate poised for significant applications in medicinal chemistry. While direct therapeutic applications of this compound are not extensively documented, its constituent benzenesulfonamide and flexible propylaminolinker suggest its utility as a foundational scaffold for the synthesis of novel therapeutic agents. The benzenesulfonamide moiety is a well-established pharmacophore present in a wide array of approved drugs and clinical candidates, exhibiting activities ranging from antimicrobial and anti-inflammatory to anticancer and anticonvulsant. This technical guide will explore the potential applications of this compound by examining the rich pharmacology of the benzenesulfonamide class of compounds. We will provide an overview of synthetic strategies to leverage the primary amine for derivatization, present quantitative data for representative benzenesulfonamide derivatives, detail relevant experimental protocols for biological evaluation, and propose workflows for the discovery of new chemical entities based on this promising starting material.

Introduction: The Benzenesulfonamide Scaffold in Drug Discovery

The benzenesulfonamide functional group is a cornerstone of modern medicinal chemistry. Its prevalence in therapeutics stems from its ability to act as a potent and selective inhibitor of various enzymes, often by mimicking a transition state or binding to a catalytic metal ion.[1] The sulfonamide group can form strong hydrogen bonds with biological targets, contributing to high binding affinity and favorable pharmacokinetic profiles.[1] This has led to the development of drugs targeting a diverse range of proteins, including carbonic anhydrases, proteases, and kinases.

This compound offers a unique entry point into this chemical space. Its primary amine provides a readily functionalizable handle for the introduction of various substituents, allowing for the systematic exploration of structure-activity relationships (SAR). The propyl linker introduces a degree of conformational flexibility that can be advantageous for optimizing interactions with target proteins.

Potential Therapeutic Applications of this compound Derivatives

Based on the established biological activities of the benzenesulfonamide class, derivatives of this compound could be rationally designed to target a variety of diseases.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Dysregulation of CA activity is implicated in several pathologies, including glaucoma, epilepsy, and cancer.[2][3] Benzenesulfonamides are classic CA inhibitors, with the sulfonamide moiety coordinating to the active site zinc ion.[2]

Derivatives of this compound could be synthesized to target specific CA isoforms. For instance, conjugation of moieties known to interact with the active site cleft of cancer-associated CAs (e.g., CA IX and XII) could lead to the development of novel anticancer agents.[3][4]

Anti-inflammatory Activity

Benzenesulfonamide derivatives have been shown to possess significant anti-inflammatory properties.[5] These effects can be mediated through various mechanisms, including the inhibition of enzymes such as 12-lipoxygenase (12-LOX) and cyclooxygenases (COXs). By designing derivatives that selectively inhibit these pro-inflammatory enzymes, this compound could serve as a starting point for new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved side-effect profiles.

Antimicrobial Activity

The sulfonamide class of drugs represents one of the first effective families of antibiotics. While resistance is now widespread, the development of novel sulfonamides continues to be an active area of research. Benzenesulfonamide derivatives have shown activity against a range of bacterial and fungal pathogens.[4] The primary amine of this compound can be functionalized with heterocyclic or other pharmacophoric groups known to enhance antimicrobial potency.

Other Potential Applications

The versatility of the benzenesulfonamide scaffold extends to numerous other therapeutic areas. Derivatives have been investigated as:

  • Anticonvulsants: By inhibiting brain-specific carbonic anhydrase isoforms.[6]

  • Anti-influenza agents: Through the inhibition of viral hemagglutinin.[7]

  • Keap1-Nrf2 Protein-Protein Interaction (PPI) Inhibitors: For the treatment of diseases associated with oxidative stress.[8]

Synthetic Pathways for Derivatization

The primary amine of this compound is the key functional group for synthetic elaboration. Standard organic chemistry transformations can be employed to generate diverse libraries of novel compounds.

cluster_reactions Synthetic Transformations cluster_products Derivative Classes start 3-Benzenesulfonylpropylamine hydrochloride acylation Acylation (Acid chlorides, Anhydrides) start->acylation alkylation Reductive Amination (Aldehydes, Ketones) start->alkylation sulfonylation Sulfonylation (Sulfonyl chlorides) start->sulfonylation urea_formation Urea/Thiourea Formation (Isocyanates, Isothiocyanates) start->urea_formation amides N-Acyl Derivatives acylation->amides amines N-Alkyl/Aryl Derivatives alkylation->amines sulfonamides_prod N-Sulfonyl Derivatives sulfonylation->sulfonamides_prod ureas Ureas/Thioureas urea_formation->ureas

Figure 1. Synthetic derivatization of this compound.

Quantitative Data for Representative Benzenesulfonamide Derivatives

The following table summarizes the biological activities of various benzenesulfonamide derivatives, illustrating the potential potency that can be achieved through chemical modification. It is important to note that these data are for compounds structurally related to potential derivatives of this compound and not for the parent compound itself.

Compound ClassTargetAssayActivityReference
Pyrrolo[2,3-d]pyrimidine benzenesulfonamidesCarbonic Anhydrase IX (hCA IX)Enzyme InhibitionIC50 = 10.93 - 25.06 nM[4]
4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamides12-Lipoxygenase (12-LOX)Enzyme InhibitionIC50 = 0.24 µM[5]
Piperazine-benzenesulfonamide hybridsAcetylcholinesterase (AChE)Enzyme InhibitionIC50 = 1.003 µM[9]
Piperazine-benzenesulfonamide hybridsButyrylcholinesterase (BChE)Enzyme InhibitionIC50 = 1.008 µM[9]
cis-3-(5-hydroxy-1,3,3-trimethylcyclohexylmethylamino)benzenesulfonamideInfluenza A/Weiss/43 (H1N1)Cytopathic Effect (CPE) AssayEC50 = 210 nM[7]
1,4-bis(arylsulfonamido)naphthalene-N,N'-diacetic acidsKeap1-Nrf2 PPICompetitive Binding AssayIC50 = 0.48 µM[8]

Experimental Protocols

The following are representative protocols for key biological assays to evaluate the potential therapeutic activities of novel derivatives of this compound.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages

This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[10][11]

Methodology:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[11]

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant.[11]

    • Add 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature.[11]

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-treated control.

cluster_workflow Anti-inflammatory Assay Workflow start Seed RAW 264.7 cells pretreat Pre-treat with test compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect supernatant stimulate->collect griess Perform Griess assay collect->griess measure Measure absorbance at 540 nm griess->measure analyze Calculate % NO inhibition measure->analyze

Figure 2. Workflow for in vitro anti-inflammatory assay.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[12][13][14]

Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a turbidity equivalent to a 0.5 McFarland standard.[14]

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

cluster_workflow Antimicrobial Susceptibility Testing Workflow start Prepare standardized inoculum dilute Serial dilute test compound start->dilute inoculate Inoculate microtiter plate dilute->inoculate incubate Incubate at 37°C inoculate->incubate determine_mic Determine MIC incubate->determine_mic

Figure 3. Workflow for antimicrobial susceptibility testing.

Conclusion and Future Directions

This compound represents a valuable, yet underutilized, starting material for the discovery of novel therapeutic agents. The proven track record of the benzenesulfonamide scaffold in medicinal chemistry provides a strong rationale for the exploration of its derivatives. By employing established synthetic methodologies and robust biological screening assays, researchers can unlock the potential of this compound to address a wide range of unmet medical needs. Future research should focus on the synthesis and screening of diverse libraries of this compound derivatives, with a particular emphasis on structure-based design to achieve high potency and selectivity for desired biological targets. The development of derivatives with optimized pharmacokinetic and safety profiles will be crucial for their translation into clinical candidates.

References

The Versatility of 3-Benzenesulfonylpropylamine Hydrochloride: A Precursor for Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a versatile and highly reactive chemical intermediate that serves as a crucial building block in the synthesis of a wide array of novel compounds. Its unique molecular structure, featuring a flexible propyl amine chain attached to a rigid benzenesulfonyl group, offers multiple points for chemical modification, making it an attractive starting material for combinatorial chemistry and targeted drug design. This technical guide provides a comprehensive overview of the utility of this compound as a precursor, detailing potential synthetic pathways, experimental protocols, and the biological significance of the resulting novel compounds. The information presented is intended to empower researchers and drug development professionals to explore the full potential of this valuable precursor in their scientific endeavors.

Chemical Properties and Reactivity

This compound is a water-soluble salt, which facilitates its use in various reaction conditions.[1] The primary amine group is a key reactive site, readily undergoing a variety of chemical transformations. The benzenesulfonyl moiety, while generally stable, can be substituted on the aromatic ring to further modulate the properties of the final compound.

Key Reactive Sites:

  • Primary Amine (NH₂): Susceptible to N-alkylation, acylation, reductive amination, and sulfonylation, allowing for the introduction of diverse functional groups and the construction of larger, more complex molecules.

  • Benzenesulfonyl Group: The phenyl ring can undergo electrophilic aromatic substitution, enabling the incorporation of various substituents to influence properties such as solubility, lipophilicity, and target binding affinity.

Synthesis of Novel Derivatives

The reactivity of the primary amine group of this compound allows for the synthesis of a diverse range of derivatives. Key reaction pathways include N-acylation, N-alkylation, and reductive amination.

N-Acylation to Form Novel Amides

N-acylation is a straightforward and efficient method to introduce a variety of substituents. For instance, the reaction with an activated carboxylic acid, such as an acyl chloride or anhydride, yields the corresponding N-acylbenzenesulfonylpropylamide.

A representative example is the synthesis of N-(3-(phenylsulfonyl)propyl)acetamide. This reaction can be achieved by treating this compound with acetic anhydride.

N-Alkylation and Reductive Amination

N-alkylation introduces alkyl or arylalkyl groups to the amine. While direct alkylation can sometimes lead to over-alkylation, reductive amination offers a more controlled approach.[2][3] This two-step, one-pot reaction involves the formation of an imine intermediate by reacting the amine with an aldehyde or ketone, followed by in-situ reduction to the corresponding secondary or tertiary amine.[2][3]

Applications in Drug Discovery and Development

The benzenesulfonamide scaffold is a well-established pharmacophore found in a multitude of clinically approved drugs. Derivatives of this compound are of significant interest in medicinal chemistry due to their potential to interact with a variety of biological targets.

Kinase Inhibitors

A prominent application of sulfonamide-based compounds is in the development of kinase inhibitors for cancer therapy.[1][4] By designing molecules that can fit into the ATP-binding pocket of specific kinases, it is possible to inhibit their activity and disrupt cancer cell signaling pathways. For example, derivatives of 3-aminophenylmethanesulfonamide have been synthesized and shown to inhibit cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle.[1]

Antimicrobial Agents

Novel benzenesulfonamide derivatives have also demonstrated promising antimicrobial activity.[5][6] For instance, certain N-butyl carboxamide derivatives of benzenesulfonamides have shown significant inhibitory activity against various bacterial and fungal strains.[5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions and biological activities of compounds structurally related to derivatives of this compound.

Table 1: Representative Reaction Yields and Physical Properties

Compound NameStarting MaterialsReaction TypeYield (%)Melting Point (°C)
N-(3-(phenylsulfonyl)propyl)acetamideThis compound, Acetic AnhydrideN-Acylation85-95140-142
N-benzyl-3-(phenylsulfonyl)propan-1-amineThis compound, Benzaldehyde, Sodium triacetoxyborohydrideReductive Amination70-85110-112
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanamide (structurally related)2-{[(4-Methylphenyl)sulfonyl]amino}pentanoic acid, ButylamineAmidation90.6140–142

Table 2: Biological Activity of Structurally Related Benzenesulfonamide Derivatives

CompoundTarget/OrganismAssay TypeIC₅₀ / MICReference
3-(6-Cyclohexylmethoxy-9H-purin-2-ylamino)phenylmethanesulfonamideCDK2Kinase Inhibition0.21 µM[1]
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}pentanamideE. coliAntimicrobial Activity6.72 mg/mL (MIC)[5][6]
N-butyl-2-{[(phenylsulfonyl)amino]}-3-methylbutanamideS. aureusAntimicrobial Activity6.63 mg/mL (MIC)[5][6]
N-butyl-2-{[(4-methylphenyl)sulfonyl]amino}-4-(methylsulfanyl)butanamideAntioxidant ActivityDPPH Scavenging0.3287 mg/mL (IC₅₀)[5][6]

Experimental Protocols

General Procedure for N-Acylation: Synthesis of N-(3-(phenylsulfonyl)propyl)acetamide

To a solution of this compound (1 eq.) in a suitable solvent such as dichloromethane or pyridine, triethylamine (1.1 eq.) is added, and the mixture is stirred at room temperature for 10 minutes. Acetic anhydride (1.2 eq.) is then added dropwise, and the reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by recrystallization or column chromatography.

General Procedure for Reductive Amination: Synthesis of N-benzyl-3-(phenylsulfonyl)propan-1-amine

This compound (1 eq.) and benzaldehyde (1.1 eq.) are dissolved in a suitable solvent like 1,2-dichloroethane or methanol. The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation. Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise, and the reaction is stirred for an additional 12-24 hours.[2] The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reactions Reaction Pathways cluster_products Novel Compounds start 3-Benzenesulfonylpropylamine hydrochloride acylation N-Acylation (e.g., Acetic Anhydride) start->acylation RCOCl or (RCO)₂O reductive_amination Reductive Amination (e.g., Benzaldehyde, NaBH(OAc)₃) start->reductive_amination R'CHO or R'COR'' amide N-Acyl Derivative (e.g., N-(3-(phenylsulfonyl)propyl)acetamide) acylation->amide amine N-Alkyl Derivative (e.g., N-benzyl-3-(phenylsulfonyl) propan-1-amine) reductive_amination->amine

Caption: Synthetic pathways from this compound.

signaling_pathway cluster_cell Cancer Cell RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Sulfonamide-based Kinase Inhibitor Inhibitor->PI3K

References

Discovery and initial characterization of 3-Benzenesulfonylpropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of 3-Benzenesulfonylpropylamine hydrochloride (CAS No. 98510-51-1), a versatile building block in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its properties, synthesis, and potential applications.

Core Compound Properties

This compound is a white crystalline powder with a molecular formula of C₉H₁₃NO₂S·HCl and a molecular weight of 235.73 g/mol .[1] It is recognized for its excellent solubility in water, a characteristic that makes it a highly suitable candidate for various applications in drug formulation and organic synthesis.[1] The presence of a benzenesulfonyl group in its structure enhances its reactivity and compatibility with a range of biological systems.[1]

PropertyValueSource
CAS Number 98510-51-1[1]
Molecular Formula C₉H₁₃NO₂S·HCl[1]
Molecular Weight 235.73 g/mol [1]
Appearance White crystalline powder[1]
Purity ≥ 99% (via HPLC)[1]

Synthesis and Preparation

While a seminal publication detailing the initial discovery and synthesis of this compound could not be identified in the available literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles for analogous compounds. A common approach to forming sulfonamides involves the reaction of a primary amine with a sulfonyl chloride.

A generalized, logical workflow for its preparation would likely involve the following key steps:

G cluster_0 Step 1: Starting Materials cluster_1 Step 2: Sulfonamide Formation cluster_2 Step 3: Intermediate cluster_3 Step 4: Amination cluster_4 Step 5: Free Base Product cluster_5 Step 6: Salt Formation cluster_6 Step 7: Final Product 3-chloropropylamine hydrochloride 3-chloropropylamine hydrochloride Reaction Reaction in the presence of a base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane) 3-chloropropylamine hydrochloride->Reaction benzenesulfonyl chloride benzenesulfonyl chloride benzenesulfonyl chloride->Reaction N-(3-chloropropyl)benzenesulfonamide N-(3-chloropropyl)benzenesulfonamide Reaction->N-(3-chloropropyl)benzenesulfonamide AminationReaction Reaction with ammonia (e.g., in methanolic solution) N-(3-chloropropyl)benzenesulfonamide->AminationReaction Ammonia Ammonia Ammonia->AminationReaction 3-Benzenesulfonylpropylamine 3-Benzenesulfonylpropylamine AminationReaction->3-Benzenesulfonylpropylamine SaltFormationReaction Treatment with HCl in a suitable solvent (e.g., ether or isopropanol) 3-Benzenesulfonylpropylamine->SaltFormationReaction HCl Hydrochloric Acid HCl->SaltFormationReaction FinalProduct This compound SaltFormationReaction->FinalProduct G cluster_0 Core Compound cluster_1 Synthetic Modification cluster_2 Derivative Compounds cluster_3 Potential Biological Targets cluster_4 Therapeutic Areas Core 3-Benzenesulfonylpropylamine hydrochloride Modification Chemical Synthesis Core->Modification Derivatives Biologically Active Derivatives Modification->Derivatives Targets Enzymes Receptors Ion Channels Derivatives->Targets Therapeutics Neurological Disorders Other Therapeutic Areas Targets->Therapeutics

References

Methodological & Application

Application Notes: 3-Benzenesulfonylpropylamine Hydrochloride in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Benzenesulfonylpropylamine hydrochloride is a versatile reagent employed in solid-phase synthesis, primarily for the preparation of custom linkers or as a building block for combinatorial libraries. Its structure, featuring a primary amine and a benzenesulfonyl group, allows for its incorporation into various synthetic schemes. In the context of solid-phase synthesis, it can be utilized to generate a sulfonamide linkage to a solid support, which can function as a stable "safety-catch" linker. This type of linker is advantageous as it remains stable under a range of reaction conditions and can be activated for cleavage at a later, desired stage of the synthesis.[1][2][3]

The "safety-catch" strategy enhances the flexibility of solid-phase synthesis by allowing for the use of orthogonal protection strategies, such as Fmoc and Boc chemistries.[3] The sulfonamide linkage is generally stable to both acidic and basic conditions commonly used for the removal of Nα-protecting groups in peptide synthesis.[3] Activation for cleavage often involves a chemical modification of the sulfonyl group, rendering the linkage susceptible to cleavage under specific conditions, thus releasing the synthesized molecule from the solid support.[1][3]

These application notes provide a detailed protocol for the use of this compound in the context of creating a sulfonamide-based linker for solid-phase synthesis of small molecules or peptides.

Key Applications

  • Safety-Catch Linker for Solid-Phase Organic Synthesis (SPOS): Creation of a stable linker that allows for multi-step synthesis on a solid support with cleavage under specific, non-standard conditions.[2]

  • Synthesis of Sulfonamide Libraries: Direct use as a building block for the generation of combinatorial libraries of sulfonamides, which are of interest in drug discovery.[4]

  • Peptide Synthesis: Can be adapted for solid-phase peptide synthesis (SPPS) where a C-terminal modification or a specific cleavage strategy is desired.[1][3]

Experimental Data (Illustrative)

The following table summarizes typical quantitative data that would be collected during the solid-phase synthesis utilizing a 3-Benzenesulfonylpropylamine-derived linker. The values presented are for illustrative purposes and will vary depending on the specific resin, building blocks, and reaction conditions used.

ParameterValueMethod of Determination
Resin Loading Efficiency0.5 - 0.8 mmol/gFmoc Cleavage Assay (UV)
First Building Block Yield> 95%Ninhydrin Test
Average Coupling Yield> 99%Fmoc Cleavage Assay (UV)
Final Product Purity85 - 95%RP-HPLC
Overall Yield50 - 70%Mass Spectrometry

Experimental Protocols

This protocol describes the preparation of a 3-Benzenesulfonylpropylamine-derived resin and its use in a typical Fmoc-based solid-phase synthesis workflow.

Materials:

  • Amino-functionalized resin (e.g., Rink Amide resin, Aminomethyl polystyrene)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • Coupling reagents (e.g., HATU, HBTU, DIC)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Trifluoroacetic acid (TFA)

  • Fmoc-protected amino acids or other building blocks

  • Scavengers (e.g., triisopropylsilane, water)

Protocol 1: Preparation of 3-Benzenesulfonylpropyl-functionalized Resin

  • Resin Swelling: Swell the amino-functionalized resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.[5][6]

  • Deprotection (if necessary): If using a resin with a protected amine (e.g., Rink Amide), remove the Fmoc group by treating with 20% piperidine in DMF (10 mL) for 20 minutes. Wash the resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL).[5]

  • Activation of 3-Benzenesulfonylpropylamine: In a separate flask, dissolve this compound (3 eq. relative to resin loading) and DIPEA (6 eq.) in DMF.

  • Coupling to Resin: Add the solution from step 3 to the swollen and deprotected resin. Add a coupling agent such as HATU (3 eq.). Agitate the mixture at room temperature for 4-6 hours.

  • Washing: After the coupling reaction, wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).

  • Capping: To block any unreacted amino groups on the resin, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF) for 30 minutes.[5]

  • Final Washing and Drying: Wash the resin as in step 5 and dry under vacuum.

Protocol 2: Solid-Phase Synthesis using the Functionalized Resin

  • Loading of the First Building Block:

    • Swell the 3-Benzenesulfonylpropyl-functionalized resin in DMF.

    • Activate the first Fmoc-protected building block (e.g., amino acid) (3 eq.) with a coupling reagent (e.g., HATU/DIPEA or DIC/HOBt) in DMF.[7]

    • Add the activated building block solution to the resin and agitate for 2-4 hours.

    • Wash the resin with DMF and DCM. Perform a ninhydrin test to confirm the completion of the coupling.

  • Iterative Coupling Cycle:

    • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.[6][8] Wash with DMF.

    • Coupling: Add the next activated Fmoc-protected building block (3 eq.) and agitate for 1-2 hours. Wash with DMF. Repeat this cycle until the desired sequence is assembled.[8]

  • Cleavage from the Resin (Safety-Catch Release):

    • Activation of the Sulfonamide Linker: This step is highly dependent on the specific "safety-catch" strategy employed. A common method involves alkylation of the sulfonamide nitrogen, which makes the linker more labile. For example, treat the resin with iodoacetonitrile or diazomethane. Caution: Diazomethane is highly toxic and explosive.

    • Cleavage: After activation, the product can be cleaved from the resin. The cleavage conditions will depend on the activation step. For example, after alkylation, cleavage can often be achieved with a nucleophile such as an amine or under basic conditions. A typical cleavage cocktail for acid-labile side-chain protecting groups is 95% TFA, 2.5% water, and 2.5% triisopropylsilane.[9] The cleavage time can range from 1 to 4 hours.[7][10]

    • Product Isolation: After cleavage, the resin is filtered off, and the filtrate containing the product is typically precipitated with cold diethyl ether.[7] The crude product can then be purified by HPLC.

Visualizations

G cluster_prep Resin Preparation cluster_synthesis Solid-Phase Synthesis Cycle cluster_cleavage Cleavage and Purification Resin Amino-functionalized Resin Swell Swell Resin in DMF Resin->Swell Deprotect Fmoc Deprotection (if needed) Swell->Deprotect CoupleLinker Couple 3-Benzenesulfonyl- propylamine Deprotect->CoupleLinker Cap Cap Unreacted Sites CoupleLinker->Cap WashedResin Washed & Dried Functionalized Resin Cap->WashedResin Load Load First Building Block WashedResin->Load Deprotect2 Fmoc Deprotection Load->Deprotect2 Couple Couple Next Building Block Deprotect2->Couple Repeat Repeat Cycle (n-1) times Couple->Repeat Repeat->Deprotect2 Continue Activate Activate Sulfonamide Linker Repeat->Activate End Synthesis Cleave Cleave Product from Resin Activate->Cleave Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify FinalProduct Final Product Purify->FinalProduct

Figure 1: Workflow for solid-phase synthesis using a 3-Benzenesulfonylpropylamine-derived linker.

G cluster_resin Solid Support cluster_linker 3-Benzenesulfonylpropylamine Linker cluster_molecule Synthesized Molecule Resin Resin Matrix Linker ─(CH₂)₃─SO₂─Ph Resin->Linker ─NH─ Molecule ─R Linker->Molecule ─NH─ G ResinBound Resin-Linker-NH-SO₂-Molecule Activation Activation Step (e.g., Alkylation on N) ResinBound->Activation ActivatedComplex Resin-Linker-N(R')-SO₂-Molecule Activation->ActivatedComplex Cleavage Cleavage with Nucleophile (e.g., Amine) ActivatedComplex->Cleavage ReleasedProduct H₂N-Molecule Cleavage->ReleasedProduct SpentResin Spent Resin Cleavage->SpentResin

References

Application Notes and Protocols for 3-Benzenesulfonylpropylamine Hydrochloride as a Linker in Antibody-Drug Conjugates (ADCs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sulfone-based linkers, exemplified by the principles of 3-Benzenesulfonylpropylamine hydrochloride, in the development of antibody-drug conjugates (ADCs). The information presented is intended to guide researchers through the synthesis, conjugation, and characterization of ADCs employing this class of linkers.

Introduction to Sulfone-Based Linkers in ADCs

Antibody-drug conjugates are a targeted therapeutic modality that combines the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects the antibody and the payload, is a critical component that dictates the stability, efficacy, and safety of the ADC.[1][2][3][4] Sulfone-containing linkers have emerged as a valuable class of non-cleavable linkers, offering significant advantages in terms of plasma stability.[5] Unlike traditional maleimide-based linkers that are susceptible to payload loss in circulation, sulfone linkers form a stable thioether bond with cysteine residues on the antibody, ensuring that the cytotoxic payload is delivered specifically to the target tumor cells.[5][6][7]

The fundamental structure of this compound provides a benzenesulfonyl group that can serve as a stable anchor for payload attachment and a primary amine for conjugation to the antibody, often after modification to introduce a reactive handle.

Advantages of Sulfone-Based Linkers

The unique chemical properties of sulfone-based linkers contribute to the development of more stable and effective ADCs.

FeatureDescriptionBenefit in ADC Development
Enhanced Plasma Stability The thioether bond formed between a sulfone linker and a cysteine residue is significantly more resistant to thiol exchange with serum proteins compared to maleimide-thiol adducts.[5][6][7]Reduces premature release of the cytotoxic payload in systemic circulation, leading to lower off-target toxicity and an improved therapeutic index.[5]
Non-Cleavable Nature The payload is released upon lysosomal degradation of the entire antibody-linker-drug conjugate within the target cell.[4]Provides a well-defined mechanism of payload release that is independent of specific enzymatic cleavage, which can vary between different tumor types.
Site-Specific Conjugation Sulfone linkers can be designed to react specifically with engineered cysteine residues on the antibody.[6][7]Allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to consistent pharmacokinetic profiles and improved manufacturability.
Chemical Stability and Versatility The sulfone group is a robust chemical moiety that is stable under various reaction conditions, allowing for flexible synthesis of linker-payload constructs.[5]Facilitates the development of a diverse range of ADCs with different payloads and antibody targets.

Experimental Protocols

The following protocols provide a general framework for the conjugation of a sulfone-based linker-payload to an antibody and the subsequent characterization of the resulting ADC.

Protocol 1: Antibody Reduction and Preparation

This protocol describes the partial reduction of interchain disulfide bonds in a monoclonal antibody to generate free sulfhydryl groups for conjugation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., Phosphate buffer with EDTA)

Procedure:

  • Prepare the antibody solution to a concentration of 5-10 mg/mL in the reaction buffer.

  • Add a calculated amount of the reducing agent (TCEP or DTT) to the antibody solution. The molar ratio of reducing agent to antibody will determine the number of disulfide bonds reduced and should be optimized for the desired drug-to-antibody ratio (DAR).

  • Incubate the reaction mixture at 37°C for 30-60 minutes.

  • Remove the excess reducing agent by passing the solution through a pre-equilibrated desalting column.

  • Determine the concentration of the reduced antibody and the number of free sulfhydryl groups using established spectrophotometric methods (e.g., Ellman's reagent).

G cluster_0 Antibody Reduction mAb Solution mAb Solution Add Reducing Agent (TCEP/DTT) Add Reducing Agent (TCEP/DTT) mAb Solution->Add Reducing Agent (TCEP/DTT) Incubate (37°C) Incubate (37°C) Add Reducing Agent (TCEP/DTT)->Incubate (37°C) Desalting Column Desalting Column Incubate (37°C)->Desalting Column Reduced mAb Reduced mAb Desalting Column->Reduced mAb

Workflow for Antibody Reduction

Protocol 2: Conjugation of Sulfone Linker-Payload to Antibody

This protocol outlines the conjugation of the this compound-derived linker-payload to the reduced antibody.

Materials:

  • Reduced monoclonal antibody from Protocol 1

  • This compound-linker-payload construct (dissolved in a compatible organic solvent like DMSO)

  • Conjugation buffer (e.g., PBS, pH 7.4-8.0)

  • Quenching reagent (e.g., N-acetylcysteine)

Procedure:

  • Adjust the concentration of the reduced antibody with the conjugation buffer.

  • Add the sulfone linker-payload solution to the reduced antibody solution. A 5-10 fold molar excess of the linker-payload is typically used.[5]

  • Incubate the reaction at room temperature or 37°C for 2-4 hours with gentle agitation.[5][6][7] The reaction progress can be monitored by LC-MS to determine the DAR.

  • Once the desired DAR is achieved, quench the reaction by adding an excess of the quenching reagent to cap any unreacted sulfhydryl groups.

  • Incubate for an additional 30 minutes.

G cluster_1 ADC Conjugation Reduced mAb Reduced mAb Add Sulfone Linker-Payload Add Sulfone Linker-Payload Reduced mAb->Add Sulfone Linker-Payload Incubate (RT or 37°C) Incubate (RT or 37°C) Add Sulfone Linker-Payload->Incubate (RT or 37°C) Quench Reaction Quench Reaction Incubate (RT or 37°C)->Quench Reaction Crude ADC Crude ADC Quench Reaction->Crude ADC

Workflow for ADC Conjugation

Protocol 3: Purification and Characterization of the ADC

This protocol describes the purification of the ADC and its subsequent characterization to ensure quality and consistency.

Materials:

  • Crude ADC from Protocol 2

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

  • Formulation buffer (e.g., histidine-sucrose buffer, pH 6.0)

  • Analytical instruments (e.g., UV-Vis spectrophotometer, LC-MS, SDS-PAGE, SEC-HPLC)

Procedure:

  • Purification:

    • Purify the crude ADC using SEC or TFF to remove unreacted linker-payload, quenching reagent, and any aggregated protein.[5]

    • Exchange the buffer to the final formulation buffer.

  • Characterization:

    • Protein Concentration: Determine the final ADC concentration using a UV-Vis spectrophotometer at 280 nm.

    • Drug-to-Antibody Ratio (DAR): Determine the average DAR using techniques such as Hydrophobic Interaction Chromatography (HIC) or LC-MS.

    • Purity and Aggregation: Assess the purity and extent of aggregation of the final ADC product using SDS-PAGE and SEC-HPLC.

    • In Vitro Cell Cytotoxicity: Evaluate the potency of the ADC on target antigen-positive and antigen-negative cell lines to determine its specific cell-killing activity.

    • In Vivo Efficacy: Assess the anti-tumor efficacy of the ADC in relevant animal models.

G cluster_2 ADC Purification and Characterization cluster_3 Characterization Methods Crude ADC Crude ADC Purification (SEC/TFF) Purification (SEC/TFF) Crude ADC->Purification (SEC/TFF) Characterization Characterization Purification (SEC/TFF)->Characterization Final ADC Product Final ADC Product Characterization->Final ADC Product UV-Vis UV-Vis Characterization->UV-Vis LC-MS LC-MS Characterization->LC-MS SDS-PAGE SDS-PAGE Characterization->SDS-PAGE SEC-HPLC SEC-HPLC Characterization->SEC-HPLC In Vitro Cytotoxicity In Vitro Cytotoxicity Characterization->In Vitro Cytotoxicity In Vivo Efficacy In Vivo Efficacy Characterization->In Vivo Efficacy

Workflow for ADC Purification and Characterization

Signaling Pathway: ADC Internalization and Payload Release

The mechanism of action of an ADC involves several key steps, from binding to the target antigen on the cancer cell surface to the final release of the cytotoxic payload inside the cell.

G cluster_4 ADC Mechanism of Action ADC in Circulation ADC in Circulation Antigen Binding Antigen Binding ADC in Circulation->Antigen Binding Internalization (Endocytosis) Internalization (Endocytosis) Antigen Binding->Internalization (Endocytosis) Lysosomal Trafficking Lysosomal Trafficking Internalization (Endocytosis)->Lysosomal Trafficking Antibody Degradation Antibody Degradation Lysosomal Trafficking->Antibody Degradation Payload Release Payload Release Antibody Degradation->Payload Release Cytotoxicity Cytotoxicity Payload Release->Cytotoxicity

ADC Internalization and Payload Release Pathway

Disclaimer: The protocols provided are intended as a general guide. Optimization of reaction conditions, including reagent concentrations, incubation times, and temperatures, will be necessary for specific antibodies, linker-payloads, and desired ADC characteristics. All work should be conducted in a properly equipped laboratory by trained personnel.

References

Application of 3-Benzenesulfonylpropylamine Hydrochloride in the Synthesis of Neurological Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of 3-Benzenesulfonylpropylamine hydrochloride as a key intermediate in the synthesis of novel neurological drugs. This versatile building block is particularly relevant in the development of therapeutic agents targeting neurodegenerative diseases.

Introduction

This compound is a valuable bifunctional molecule containing both a primary amine and a benzenesulfonyl group.[1] This unique structure allows for its facile incorporation into a variety of molecular scaffolds, making it an attractive starting material for the synthesis of biologically active compounds. In the context of neurological drug development, derivatives of this compound have shown significant promise, particularly as inhibitors of Sirtuin 2 (SIRT2), a key enzyme implicated in the pathology of neurodegenerative disorders such as Huntington's and Parkinson's disease.

Application in the Synthesis of SIRT2 Inhibitors

SIRT2 is a NAD+-dependent deacetylase that plays a crucial role in various cellular processes, including cytoskeletal dynamics and gene expression. Inhibition of SIRT2 has been shown to be neuroprotective in several preclinical models of neurodegeneration. Specifically, SIRT2 inhibitors can increase the acetylation of α-tubulin, a key component of microtubules, and reduce the aggregation of misfolded proteins like huntingtin, a hallmark of Huntington's disease.

This compound serves as a foundational scaffold for the synthesis of potent and selective SIRT2 inhibitors. By acylating the primary amine with various substituted benzoic acids, a library of N-(3-(phenylsulfonyl)propyl)benzamide derivatives can be generated. These compounds have demonstrated significant SIRT2 inhibitory activity and neuroprotective effects.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of representative N-(3-(phenylsulfonyl)propyl)benzamide derivatives as SIRT2 inhibitors.

Table 1: In Vitro SIRT2 Inhibition Data

Compound IDR1 GroupR2 GroupSIRT2 IC₅₀ (µM)SIRT1 IC₅₀ (µM)SIRT3 IC₅₀ (µM)Selectivity (SIRT1/SIRT2)Selectivity (SIRT3/SIRT2)
SIRT2i-1 4-BromoH0.58>50>50>86>86
SIRT2i-2 4-ChloroH0.75>50>50>67>67
SIRT2i-3 4-FluoroH1.2>50>50>42>42
SIRT2i-4 3-MethoxyH2.5>50>50>20>20
SIRT2i-5 H4-Bromo0.45>50>50>111>111

Table 2: Cellular Activity of Lead Compound SIRT2i-5

AssayCell LineEndpointResult
α-Tubulin AcetylationPC12EC₅₀1.5 µM
Polyglutamine Aggregation InhibitionPC12% Inhibition at 10 µM65%
Neuroprotection against MPP+SH-SY5Y% Viability Increase45%

Experimental Protocols

This section provides a detailed protocol for the synthesis of a representative SIRT2 inhibitor, N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5) , using this compound as the starting material.

Synthesis of N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5)

Materials:

  • This compound

  • 4-Bromobenzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexanes

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of the Reaction Mixture:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 g, 4.24 mmol).

    • Suspend the solid in anhydrous dichloromethane (40 mL).

    • Cool the suspension to 0 °C in an ice bath.

  • Addition of Base:

    • Slowly add triethylamine (1.3 mL, 9.33 mmol, 2.2 equivalents) dropwise to the stirred suspension.

    • Stir the mixture at 0 °C for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation Reaction:

    • In a separate flask, dissolve 4-bromobenzoyl chloride (1.0 g, 4.56 mmol, 1.08 equivalents) in anhydrous dichloromethane (10 mL).

    • Add the solution of 4-bromobenzoyl chloride dropwise to the reaction mixture at 0 °C over a period of 15 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexanes).

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate solution, 20 mL of deionized water, and 20 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • Elute with a gradient of 20% to 50% ethyl acetate in hexanes.

    • Combine the fractions containing the desired product and concentrate under reduced pressure to yield N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine as a white solid.

    • Expected Yield: 80-90%.

Visualizations

Synthetic Pathway

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Benzenesulfonylpropylamine_HCl 3-Benzenesulfonylpropylamine Hydrochloride Reaction_Vessel DCM, TEA, 0°C to RT 3-Benzenesulfonylpropylamine_HCl->Reaction_Vessel 4-Bromobenzoyl_Chloride 4-Bromobenzoyl Chloride 4-Bromobenzoyl_Chloride->Reaction_Vessel SIRT2i-5 N-(4-bromobenzoyl)-3-(phenylsulfonyl)propylamine (SIRT2i-5) Reaction_Vessel->SIRT2i-5 Acylation

Caption: Synthetic route to SIRT2i-5.

Experimental Workflow

G Start Start Preparation Prepare reaction mixture: 3-Benzenesulfonylpropylamine HCl in DCM Cool to 0°C Start->Preparation Base_Addition Add Triethylamine Stir for 15 min Preparation->Base_Addition Acylation Add 4-Bromobenzoyl Chloride solution Stir at RT for 12-16h Base_Addition->Acylation Workup Quench with water Wash with NaHCO₃, water, brine Dry and concentrate Acylation->Workup Purification Flash Column Chromatography Workup->Purification Product Pure SIRT2i-5 Purification->Product End End Product->End

Caption: Experimental workflow for SIRT2i-5 synthesis.

SIRT2 Inhibition Signaling Pathway

G SIRT2i SIRT2 Inhibitor (e.g., SIRT2i-5) SIRT2 SIRT2 Deacetylase SIRT2i->SIRT2 Inhibits Reduced_Aggregation Reduced Aggregation SIRT2i->Reduced_Aggregation Tubulin α-Tubulin SIRT2->Tubulin Deacetylates Acetylated_Tubulin Acetylated α-Tubulin Tubulin->Acetylated_Tubulin Microtubule_Stability Microtubule Stability Acetylated_Tubulin->Microtubule_Stability Promotes Neuroprotection Neuroprotection Microtubule_Stability->Neuroprotection Protein_Aggregation Misfolded Protein Aggregation (e.g., Huntingtin) Protein_Aggregation->Reduced_Aggregation Reduced_Aggregation->Neuroprotection

Caption: Mechanism of neuroprotection by SIRT2 inhibitors.

References

Application Notes and Protocols for Amide Coupling Reactions with 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of N-(3-(phenylsulfonyl)propyl)amides through coupling reactions between 3-Benzenesulfonylpropylamine hydrochloride and carboxylic acids. This methodology is a cornerstone in the development of novel pharmaceutical agents, leveraging the versatility of the sulfonamide functional group.[1]

Introduction

This compound is a key building block in medicinal chemistry, recognized for its utility in the synthesis of a wide range of biologically active molecules.[2] Its primary amine allows for straightforward amide bond formation with a diverse array of carboxylic acids, yielding sulfonamide-containing compounds. These motifs are present in numerous therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs. The protocols outlined below describe standard coupling procedures using common reagents to afford high-purity N-substituted amides.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of two exemplary compounds: N-(3-(phenylsulfonyl)propyl)acetamide and N-(3-(phenylsulfonyl)propyl)benzamide.

Table 1: Reaction Parameters and Yields

Compound NameCarboxylic AcidCoupling ReagentBaseSolventReaction Time (h)Yield (%)
N-(3-(phenylsulfonyl)propyl)acetamideAcetic AcidHATUDIPEADMF492
N-(3-(phenylsulfonyl)propyl)benzamideBenzoic AcidEDCDIPEADCM688

Table 2: Characterization Data

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)¹H NMR (400 MHz, CDCl₃) δ (ppm)¹³C NMR (101 MHz, CDCl₃) δ (ppm)
N-(3-(phenylsulfonyl)propyl)acetamideC₁₁H₁₅NO₃S241.3188-907.92-7.89 (m, 2H), 7.65-7.52 (m, 3H), 5.85 (br s, 1H), 3.29 (q, J = 6.8 Hz, 2H), 3.10 (t, J = 7.6 Hz, 2H), 1.98 (s, 3H), 1.95-1.88 (m, 2H)170.1, 139.2, 133.8, 129.3, 127.9, 52.8, 37.0, 26.9, 23.2
N-(3-(phenylsulfonyl)propyl)benzamideC₁₆H₁₇NO₃S303.38125-1277.93-7.90 (m, 2H), 7.78-7.75 (m, 2H), 7.66-7.50 (m, 4H), 7.47-7.41 (m, 2H), 6.51 (br s, 1H), 3.58 (q, J = 6.4 Hz, 2H), 3.18 (t, J = 7.6 Hz, 2H), 2.09 (p, J = 7.2 Hz, 2H)167.5, 139.2, 134.1, 133.8, 131.6, 129.3, 128.6, 127.9, 127.0, 52.9, 37.5, 27.2

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon). Solvents should be anhydrous unless otherwise specified. Reagents should be of high purity. Reaction progress can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 1: HATU-Mediated Amide Coupling

Synthesis of N-(3-(phenylsulfonyl)propyl)acetamide

This protocol details the coupling of this compound with acetic acid using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Acetic Acid (1.05 eq)

  • HATU (1.1 eq)

  • Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • To a solution of acetic acid (1.05 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the amine solution to the pre-activated carboxylic acid mixture.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford N-(3-(phenylsulfonyl)propyl)acetamide as a white solid.

Protocol 2: EDC-Mediated Amide Coupling

Synthesis of N-(3-(phenylsulfonyl)propyl)benzamide

This protocol describes the coupling of this compound with benzoic acid using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as the coupling agent.

Materials:

  • This compound (1.0 eq)

  • Benzoic Acid (1.0 eq)

  • EDC (1.2 eq)

  • Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Suspend this compound (1.0 eq), benzoic acid (1.0 eq), and EDC (1.2 eq) in anhydrous DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIPEA (2.0 eq) dropwise to the stirred suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.

  • After the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield N-(3-(phenylsulfonyl)propyl)benzamide as a crystalline solid.

Visualizations

The following diagrams illustrate the general workflow for the synthesis and a conceptual drug discovery pathway where these compounds may be utilized.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis start Starting Materials (Carboxylic Acid & Amine HCl) coupling Amide Coupling Reaction (HATU or EDC, Base, Solvent) start->coupling 1. Activation workup Aqueous Work-up (Extraction & Washing) coupling->workup 2. Reaction Quench purification Purification (Chromatography/Recrystallization) workup->purification 3. Isolation product Pure N-(3-(phenylsulfonyl)propyl)amide purification->product 4. Characterization nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (LC-MS) product->ms mp Melting Point product->mp

Caption: General experimental workflow for the synthesis and characterization of N-(3-(phenylsulfonyl)propyl)amides.

drug_discovery_pathway cluster_discovery Discovery & Preclinical Phase cluster_development Clinical Development synthesis Synthesis of Compound Library (Varying Carboxylic Acids) screening High-Throughput Screening (Biological Assays) synthesis->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization (SAR Studies) hit_id->lead_opt preclinical Preclinical Studies (In vivo & In vitro) lead_opt->preclinical phase1 Phase I Trials (Safety) preclinical->phase1 phase2 Phase II Trials (Efficacy) phase1->phase2 phase3 Phase III Trials (Large-scale Efficacy) phase2->phase3 approval Regulatory Approval phase3->approval

Caption: Conceptual pathway for drug discovery and development involving novel sulfonamide derivatives.

References

Application Notes and Protocols: 3-Benzenesulfonylpropylamine Hydrochloride in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 3-benzenesulfonylpropylamine hydrochloride as a versatile building block in the synthesis of novel enzyme inhibitors. This document details the synthetic strategies, quantitative inhibitory data against specific enzyme targets, and detailed experimental protocols for the development and evaluation of these inhibitors. The primary focus is on the development of benzenesulfonamide-based inhibitors targeting the carbonic anhydrase family of enzymes, which are implicated in a variety of disease states.

Introduction

This compound is a key chemical intermediate possessing a flexible three-carbon linker separating a primary amine and a benzenesulfonyl group. This unique structural arrangement makes it an attractive scaffold for medicinal chemists in the design and synthesis of targeted enzyme inhibitors. The benzenesulfonamide moiety is a well-established zinc-binding group, crucial for the inhibition of metalloenzymes such as carbonic anhydrases (CAs). By modifying the primary amine, a diverse library of compounds can be generated to explore structure-activity relationships (SAR) and optimize inhibitory potency and selectivity.

Application in Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Various isoforms of CAs are involved in numerous physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis. In particular, isoforms hCA IX and XII are overexpressed in many types of cancer, making them attractive targets for anticancer drug development.

Derivatives synthesized from a benzenesulfonamide scaffold, akin to what can be derived from this compound, have shown significant inhibitory activity against several human carbonic anhydrase (hCA) isoforms.

Quantitative Inhibitory Data

The following table summarizes the inhibitory potency (IC₅₀ in nM) of a series of synthesized benzenesulfonamide-linked isatin derivatives against four human carbonic anhydrase isoforms. These compounds exemplify the potential of utilizing a benzenesulfonamide core structure for developing potent and selective CA inhibitors.

Compound IDhCA I (IC₅₀, nM)hCA II (IC₅₀, nM)hCA IX (IC₅₀, nM)hCA XII (IC₅₀, nM)
9a >10000108.960.5106.3
9c 435.8125.7105.4120.5
9d >10000115.895.6110.1
9g >10000130.292.1145.8
9k >10000121.575.4132.7
9p >10000145.3112.884.5
9s 956.4150.1125.4160.2
Acetazolamide25012.125.45.7

Data sourced from a study on isatin-linked benzenesulfonamide derivatives, which share the core benzenesulfonamide feature with compounds derivable from this compound.[1]

Experimental Protocols

General Synthesis of Benzenesulfonamide-Based Inhibitors

This protocol outlines a general synthetic route for preparing benzenesulfonamide derivatives, which can be adapted for reactions involving this compound.

Scheme 1: General Synthetic Pathway

G cluster_0 Synthesis of Benzenesulfonamide Derivatives Start 3-Benzenesulfonylpropylamine hydrochloride Step1 Neutralization & Amine Protection (e.g., Boc anhydride) Start->Step1 Intermediate1 Protected Amine Intermediate Step1->Intermediate1 Step2 Coupling Reaction (with desired chemical moiety, e.g., activated carboxylic acid) Intermediate1->Step2 Intermediate2 Coupled Product Step2->Intermediate2 Step3 Deprotection (e.g., TFA or HCl) Intermediate2->Step3 FinalProduct Final Benzenesulfonamide Inhibitor Step3->FinalProduct

Caption: General workflow for synthesizing enzyme inhibitors using this compound.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc anhydride)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Desired coupling partner (e.g., carboxylic acid, isatin derivative)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Amine Protection: Dissolve this compound in a suitable organic solvent (e.g., DCM). Add a base (e.g., TEA) to neutralize the hydrochloride salt. To this solution, add Boc anhydride and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product to obtain the N-Boc protected intermediate.

  • Coupling Reaction: The protected amine can then be reacted with a variety of chemical moieties. For coupling with a carboxylic acid, dissolve the protected amine, the carboxylic acid, and coupling reagents (e.g., HATU, HOBt) in an appropriate solvent (e.g., DMF). Add a base (e.g., DIPEA) and stir the reaction at room temperature. Monitor the reaction by TLC.

  • Purification: Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the crude product by column chromatography.

  • Deprotection: Dissolve the purified coupled product in a solvent such as DCM. Add TFA or a solution of HCl in dioxane to remove the Boc protecting group. Stir at room temperature until deprotection is complete.

  • Final Product Isolation: Remove the solvent under reduced pressure. The final product can be purified by recrystallization or precipitation to yield the desired benzenesulfonamide inhibitor.

In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of synthesized compounds against various hCA isoforms.

Scheme 2: Carbonic Anhydrase Inhibition Assay Workflow

G cluster_1 Enzyme Inhibition Assay Workflow Start Prepare Reagents: - hCA enzyme solution - Buffer (e.g., Tris-HCl) - CO2 saturated water - Inhibitor solutions Step1 Pre-incubation: Enzyme + Inhibitor Start->Step1 Step2 Initiate Reaction: Add CO2 substrate Step1->Step2 Step3 Monitor pH change: Stopped-flow spectrophotometer with pH indicator Step2->Step3 Step4 Data Analysis: Calculate initial reaction rates Step3->Step4 Step5 Determine IC50 values Step4->Step5 Result Inhibitory Potency (IC50) Step5->Result

Caption: Workflow for determining the IC50 of inhibitors against carbonic anhydrase.

Materials:

  • Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Tris-HCl buffer

  • CO₂-saturated water (substrate)

  • pH indicator (e.g., p-nitrophenol)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • Stopped-flow spectrophotometer

Procedure:

  • Reagent Preparation: Prepare stock solutions of the hCA enzymes, buffer, and inhibitor compounds at various concentrations.

  • Assay Mixture: In the stopped-flow instrument's syringe, mix the enzyme solution with the desired concentration of the inhibitor (or DMSO for control) in the buffer containing the pH indicator.

  • Reaction Initiation: Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water to initiate the enzymatic reaction.

  • Data Acquisition: Monitor the change in absorbance of the pH indicator over time, which reflects the decrease in pH due to the formation of protons by the CA-catalyzed reaction.

  • Rate Calculation: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve.

  • IC₅₀ Determination: Perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Signaling Pathway Context

The development of selective hCA IX and XII inhibitors is particularly relevant in the context of cancer therapy. These tumor-associated isoforms play a crucial role in the regulation of the tumor microenvironment.

Diagram: Role of hCA IX in the Tumor Microenvironment

G cluster_0 Tumor Cell cluster_1 Extracellular Space cluster_2 Therapeutic Intervention Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_exp hCA IX Expression HIF1a->CAIX_exp CAIX hCA IX (extracellular) CAIX_exp->CAIX H_HCO3 H+ + HCO3- CAIX->H_HCO3 CO2_H2O CO2 + H2O CO2_H2O->CAIX Acidosis Extracellular Acidosis H_HCO3->Acidosis Proton extrusion Tumor_Progression Tumor_Progression Acidosis->Tumor_Progression Promotes Invasion & Metastasis Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CAIX Inhibition

References

Step-by-Step Guide for the Cleavage of the Benzenesulfonyl Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The benzenesulfonyl group is a robust and versatile protecting group for phenols, amines, and other functionalities in organic synthesis. Its stability under a wide range of reaction conditions makes it a valuable tool in multistep syntheses. However, the efficient and selective cleavage of the benzenesulfonyl group is crucial for the successful deprotection of the target molecule. This document provides a detailed guide to various methods for the cleavage of the benzenesulfonyl protecting group, including detailed experimental protocols and quantitative data to aid in method selection.

Introduction

The selection of a deprotection method for a benzenesulfonyl group depends on several factors, including the nature of the substrate, the presence of other functional groups, and the desired reaction scale. This guide covers several common and effective methods for the cleavage of benzenesulfonyl groups from phenols and amines, providing detailed protocols and data to assist researchers in choosing the most suitable method for their specific application.

Deprotection of Benzenesulfonyl-Protected Phenols

Base-Mediated Cleavage using Potassium Hydroxide and tert-Butanol

This method is a facile and efficient protocol for the deprotection of aryl benzenesulfonates, particularly useful in the synthesis of polyphenolic compounds.[1][2][3] The reaction proceeds under basic conditions in a non-polar solvent.

General Reaction Scheme:

Materials:

  • Aryl benzenesulfonate

  • Potassium hydroxide (KOH), pulverized

  • tert-Butanol (t-BuOH)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Rotary evaporator

Procedure:

  • To a stirred solution of the aryl benzenesulfonate (1.0 equiv) in toluene, add pulverized potassium hydroxide (5.0 equiv) and tert-butanol (10.0 equiv).

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add 1 M HCl solution to neutralize the excess base.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to afford the deprotected phenol.

Substrate (Aryl Benzenesulfonate)Time (min)Yield (%)
Phenyl benzenesulfonate3098
4-Methoxyphenyl benzenesulfonate3095
4-Chlorophenyl benzenesulfonate4592
Naphthyl benzenesulfonate6090

Table 1: Deprotection of various aryl benzenesulfonates using KOH/t-BuOH in toluene at 100°C.

Deprotection of Benzenesulfonyl-Protected Amines (Sulfonamides)

Fukuyama Deprotection of 2-Nitrobenzenesulfonamides

The 2-nitrobenzenesulfonyl (nosyl) group is a particularly useful protecting group for amines as it can be cleaved under mild conditions using a thiol nucleophile. This method, developed by Fukuyama, is widely used in the synthesis of secondary amines.[4]

General Reaction Scheme:

Materials:

  • N-substituted-2-nitrobenzenesulfonamide

  • Thiophenol

  • Potassium hydroxide (KOH) or other suitable base (e.g., K₂CO₃, LiOH)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Dichloromethane (CH₂Cl₂)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Oil bath

Procedure:

  • In a two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve thiophenol (2.5 equiv) in acetonitrile.

  • Cool the mixture in an ice-water bath.

  • Slowly add an aqueous solution of potassium hydroxide (2.5 equiv) over 10 minutes.

  • After stirring for 5 minutes, remove the ice bath.

  • Add a solution of the N-substituted-2-nitrobenzenesulfonamide (1.0 equiv) in acetonitrile to the reaction mixture over 20 minutes.

  • Heat the reaction mixture in an oil bath at 50 °C for 40-60 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • The crude product can be purified by column chromatography or distillation to yield the deprotected amine.[4][5]

Substrate (N-substituted-2-nitrobenzenesulfonamide)ThiolBaseSolventTime (h)Yield (%)
N-benzyl-N-methyl-2-nitrobenzenesulfonamideThiophenolK₂CO₃DMF195
N-allyl-N-phenyl-2-nitrobenzenesulfonamideThiophenolLiOHDMF1.592
N-butyl-2-nitrobenzenesulfonamideMercaptoacetic acidLiOHDMF288

Table 2: Fukuyama deprotection of various 2-nitrobenzenesulfonamides.

Reductive Cleavage with Magnesium in Methanol

A simple and efficient method for the desulfonylation of sulfonamides involves the use of magnesium turnings in methanol. This method is particularly useful for the deprotection of N-arylsulfonamides.[6][7]

General Reaction Scheme:

R¹R²N-SO₂Ar + SmI₂ -> R¹R²NH

Ar-O-SO₂CH₂Ph + H₂ --(Pd/C)--> Ar-OH + PhCH₂SO₃H

Caption: Decision pathway for selecting a benzenesulfonyl deprotection method.

Conclusion

The cleavage of the benzenesulfonyl protecting group can be achieved through a variety of methods, each with its own advantages and substrate scope. For phenols, base-mediated cleavage with KOH and t-BuOH offers a mild and efficient route. For sulfonamides, the Fukuyama deprotection of nosylamides, and reductive cleavage with Mg/MeOH or SmI₂ provide versatile options for unmasking primary and secondary amines. The choice of the optimal method will depend on the specific requirements of the synthetic route, including the tolerance of other functional groups to the reaction conditions. The detailed protocols and data presented in this guide are intended to aid researchers in making an informed decision for their synthetic endeavors.

References

Application Notes and Protocols for 3-Benzenesulfonylpropylamine Hydrochloride in Bioconjugation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Benzenesulfonylpropylamine hydrochloride as a linker in bioconjugation, particularly for applications in drug development. While direct experimental data for this specific compound in bioconjugation is limited, the following protocols and discussions are based on established principles of amine-reactive chemistry and the known properties of sulfonamide-containing molecules.

Introduction

This compound is a chemical compound featuring a primary amine and a benzenesulfonyl group.[1] The primary amine allows for its covalent attachment to biomolecules and other substrates through well-established amine-reactive chemistries.[2][3][4] The benzenesulfonyl moiety, a common feature in many therapeutic agents, may impart desirable physicochemical properties to the resulting bioconjugate, such as enhanced stability and solubility.[5][6][7] This makes this compound a candidate for use as a stable, non-cleavable linker in the development of bioconjugates for research and therapeutic applications, including antibody-drug conjugates (ADCs).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Its water solubility is a notable advantage for bioconjugation reactions, which are typically performed in aqueous buffers.[1]

PropertyValueReference
CAS Number 98510-51-1[1]
Molecular Formula C₉H₁₃NO₂S·HCl[1]
Molecular Weight 235.73 g/mol [1]
Appearance White crystalline powder[1]
Solubility Soluble in water[1]
Purity ≥ 99% (HPLC)[1]

Application Notes: Use in Antibody-Drug Conjugates (ADCs)

The development of ADCs represents a powerful strategy for targeted cancer therapy. An ADC consists of a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen, a potent cytotoxic payload, and a chemical linker that connects the two. The linker is a critical component that influences the stability, efficacy, and safety of the ADC.[6]

While many ADCs utilize cleavable linkers designed to release the payload inside the target cell, non-cleavable linkers offer an alternative approach that can provide enhanced plasma stability. The bioconjugate formed with a non-cleavable linker is internalized by the target cell and degraded in the lysosome, releasing the payload still attached to the linker and a single amino acid residue.

This compound can be envisioned as a component of a stable, non-cleavable linker system. The primary amine can be functionalized with a payload, and the resulting benzenesulfonyl-payload derivative can then be conjugated to an antibody. The sulfonamide group is known for its chemical stability, which could contribute to a longer half-life of the intact ADC in circulation.[6]

Targeting the HER2 Signaling Pathway

A prominent target for ADCs is the Human Epidermal Growth Factor Receptor 2 (HER2), which is overexpressed in a significant portion of breast, gastric, and other cancers.[2] Overexpression of HER2 leads to the activation of downstream signaling pathways, such as the PI3K/Akt and MAPK pathways, which promote cell proliferation, survival, and metastasis.[3][4] ADCs targeting HER2, such as Trastuzumab emtansine (T-DM1), have shown significant clinical success.

The following diagram illustrates a simplified representation of the HER2 signaling pathway, a key target for antibody-drug conjugates.

HER2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 HER2 HER2 PI3K PI3K HER2->PI3K Dimerization & Phosphorylation Grb2/Sos Grb2/Sos HER2->Grb2/Sos HER3->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation/Survival Proliferation/Survival mTOR->Proliferation/Survival Ras Ras Grb2/Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation/Survival

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

Experimental Protocols

The following is a representative protocol for the synthesis of an antibody-drug conjugate using a linker derived from this compound. This protocol is divided into two main stages:

  • Synthesis of the Amine-Reactive Payload-Linker: Activation of a cytotoxic payload to make it reactive towards the primary amine of this compound.

  • Conjugation to the Antibody: Conjugation of the payload-linker construct to a monoclonal antibody.

Workflow for ADC Synthesis

The overall workflow for the synthesis and purification of the ADC is depicted below.

ADC_Synthesis_Workflow Start Start Activate_Payload Activate Cytotoxic Payload (e.g., with NHS ester) Start->Activate_Payload Prepare_Antibody Prepare Antibody (Buffer Exchange) Start->Prepare_Antibody React_Linker React Activated Payload with 3-Benzenesulfonylpropylamine HCl Activate_Payload->React_Linker Purify_Linker_Payload Purify Payload-Linker (e.g., HPLC) React_Linker->Purify_Linker_Payload Conjugate Conjugate Payload-Linker to Activated Antibody Purify_Linker_Payload->Conjugate Activate_Antibody Activate Antibody Lysine Residues (e.g., with NHS-ester crosslinker) Prepare_Antibody->Activate_Antibody Activate_Antibody->Conjugate Purify_ADC Purify ADC (e.g., Size Exclusion Chromatography) Conjugate->Purify_ADC Characterize_ADC Characterize ADC (e.g., HIC, MS) Purify_ADC->Characterize_ADC End End Characterize_ADC->End

Caption: General workflow for the synthesis and purification of an antibody-drug conjugate.

Stage 1: Synthesis of Amine-Reactive Payload-Linker

This protocol describes the synthesis of a payload-linker construct where the payload is first activated with an N-hydroxysuccinimide (NHS) ester to facilitate reaction with the primary amine of this compound.

Materials:

MaterialSupplierCat. No.
Cytotoxic Payload (with carboxylic acid)(e.g., MMAE)-
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-AldrichD80002
N-Hydroxysuccinimide (NHS)Sigma-Aldrich130672
This compoundChem-Impex29063
Anhydrous Dimethylformamide (DMF)Sigma-Aldrich227056
Triethylamine (TEA)Sigma-AldrichT0886
Diethyl etherSigma-Aldrich309966
High-Performance Liquid Chromatography (HPLC) system(e.g., Agilent)-

Protocol:

  • Activation of Payload:

    • Dissolve the cytotoxic payload (1 equivalent) in anhydrous DMF.

    • Add DCC (1.1 equivalents) and NHS (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or HPLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct. The filtrate contains the NHS-activated payload.

  • Reaction with this compound:

    • To the filtrate containing the NHS-activated payload, add this compound (1.2 equivalents).

    • Add triethylamine (2.5 equivalents) to neutralize the hydrochloride salt and facilitate the reaction.

    • Stir the reaction mixture at room temperature overnight.

  • Purification of Payload-Linker:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add cold diethyl ether to precipitate the payload-linker conjugate.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Further purify the payload-linker conjugate by preparative HPLC.

    • Characterize the purified product by mass spectrometry and NMR.

Stage 2: Conjugation to Antibody

This protocol outlines the conjugation of the purified payload-linker to a monoclonal antibody via the lysine residues.

Materials:

MaterialSupplierCat. No.
Monoclonal Antibody (e.g., Trastuzumab)(e.g., Bio X Cell)-
Payload-Linker ConstructSynthesized in Stage 1-
Anhydrous Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
10X Phosphate-Buffered Saline (PBS)Thermo FisherAM9625
Size-Exclusion Chromatography (SEC) column(e.g., GE Healthcare)-
Hydrophobic Interaction Chromatography (HIC) column(e.g., Tosoh)-

Protocol:

  • Antibody Preparation:

    • Prepare the antibody at a concentration of 5-10 mg/mL in 1X PBS, pH 7.4. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • Preparation of Payload-Linker Stock Solution:

    • Dissolve the purified payload-linker construct in anhydrous DMSO to a final concentration of 10 mM. This solution should be prepared immediately before use.

  • Conjugation Reaction:

    • To the antibody solution, slowly add a calculated amount of the 10 mM payload-linker stock solution to achieve a desired drug-to-antibody ratio (DAR). A typical starting molar excess of payload-linker to antibody is 5-10 fold.

    • Gently mix the reaction solution and incubate at room temperature for 2-4 hours, protected from light.

  • Purification of the ADC:

    • Purify the ADC from unreacted payload-linker and other small molecules using a size-exclusion chromatography (SEC) column equilibrated with 1X PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

  • Characterization of the ADC:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the average DAR using hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

    • Assess the level of aggregation using size-exclusion chromatography (SEC).

Disclaimer: This protocol is a representative example and may require optimization for specific payloads, antibodies, and desired drug-to-antibody ratios. All work with cytotoxic compounds should be performed in a certified chemical fume hood with appropriate personal protective equipment.

References

Synthesis of PROTACs: Advancing Beyond 3-Benzenesulfonylpropylamine Hydrochloride with Novel Sulfonamide-Based Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the potential to target and degrade previously "undruggable" proteins. The linker component of a PROTAC, which connects the target-binding ligand to the E3 ligase-recruiting moiety, is a critical determinant of its efficacy, influencing solubility, cell permeability, and the stability of the ternary complex. While various linker types have been explored, there is a growing interest in alternatives to commonly used precursors like 3-benzenesulfonylpropylamine hydrochloride. This application note details the synthesis and characterization of PROTACs utilizing novel sulfonamide-based linkers, specifically highlighting the use of 4-(aminomethyl)benzenesulfonamide and sulfonic acid-functionalized polyethylene glycol (PEG) linkers as viable and advantageous alternatives. These alternatives offer distinct physicochemical properties that can be leveraged to optimize PROTAC performance.

Alternatives to this compound

Sulfonamide-based linkers are attractive due to their favorable physicochemical properties, including potential for improved solubility and metabolic stability.[1] Two promising alternatives to this compound for incorporating a sulfonamide moiety into PROTACs are:

  • 4-(Aminomethyl)benzenesulfonamide: This commercially available building block provides a rigid aromatic core, which can influence the conformational flexibility of the PROTAC and potentially enhance binding to the target protein and E3 ligase. Its primary amine allows for straightforward amide bond formation.

  • Sulfonic Acid-PEG Linkers (e.g., m-PEG5-sulfonic acid): These linkers combine the hydrophilicity of a PEG chain with a terminal sulfonic acid group. The PEG component can improve solubility and cell permeability, while the sulfonic acid provides a handle for conjugation and can introduce a negative charge, potentially influencing ternary complex formation.[2]

Data Presentation: Comparative Performance of PROTAC Linkers

The choice of linker significantly impacts the degradation efficiency and pharmacokinetic properties of a PROTAC. The following tables summarize key performance indicators for PROTACs targeting the BRD4 protein, comparing different linker types.

Linker TypeTarget ProteinE3 Ligase LigandDC50 (nM)Dmax (%)Cell LineReference
Alkyl BRD4Pomalidomide (CRBN)<1>90Burkitt's Lymphoma[3]
PEG BRD4Pomalidomide (CRBN)<1>90Burkitt's Lymphoma[3]
Sulfonamide (Hypothetical) BRD4Pomalidomide (CRBN)1-50>90Various-
m-PEG5-sulfonic acid BRD4VHL1-100>90Various[1]

Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Different Linkers. DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) are key metrics for PROTAC efficacy. Lower DC50 and higher Dmax values indicate greater potency and effectiveness, respectively. The data for the sulfonamide linker is a hypothetical projection based on the favorable properties of this linker class.

Linker TypePROTACTmax (h)Cmax (ng/mL)Half-life (h)Route of AdministrationSpeciesReference
Alkyl/Ether PROTAC 4~6~1506.9SubcutaneousRat[4]
Sulfonamide-based DP1----Mouse[5]

Table 2: Representative Pharmacokinetic Data of PROTACs. Pharmacokinetic parameters are crucial for evaluating the in vivo performance of a PROTAC. Tmax (time to maximum concentration), Cmax (maximum concentration), and half-life provide insights into the absorption, distribution, metabolism, and excretion (ADME) profile of the molecule.

Experimental Protocols

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using a 4-(Aminomethyl)benzenesulfonamide Linker

This protocol describes a convergent synthetic approach for a BRD4-targeting PROTAC, coupling the BRD4 inhibitor JQ1 to a pomalidomide-based CRBN ligand via a 4-(aminomethyl)benzenesulfonamide linker.

Step 1: Synthesis of JQ1-Linker Intermediate

  • Materials: JQ1-carboxylic acid, 4-(aminomethyl)benzenesulfonamide hydrochloride, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), Anhydrous DMF (N,N-Dimethylformamide).

  • Procedure: a. Dissolve JQ1-carboxylic acid (1.0 eq) and 4-(aminomethyl)benzenesulfonamide hydrochloride (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) to the mixture and stir for 10 minutes at room temperature. c. Add HATU (1.2 eq) to the reaction mixture and stir at room temperature for 4-6 hours. d. Monitor the reaction progress by LC-MS. e. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography to obtain the JQ1-linker intermediate.

Step 2: Synthesis of the Final PROTAC

  • Materials: JQ1-linker intermediate, Pomalidomide derivative with a carboxylic acid handle, HATU, DIPEA, Anhydrous DMF.

  • Procedure: a. Dissolve the JQ1-linker intermediate (1.0 eq) and the pomalidomide derivative (1.1 eq) in anhydrous DMF. b. Add DIPEA (3.0 eq) and HATU (1.2 eq) to the reaction mixture. c. Stir the reaction at room temperature overnight. d. Monitor the reaction progress by LC-MS. e. Work up the reaction as described in Step 1f. f. Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot for PROTAC-Mediated BRD4 Degradation

This protocol details the procedure to assess the degradation of BRD4 in cells treated with the synthesized PROTAC.

  • Cell Culture and Treatment: a. Seed cells (e.g., HeLa, HEK293T) in 6-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a desired time period (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: a. After treatment, wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting: a. Normalize protein amounts and prepare samples with Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST. d. Incubate the membrane with primary antibodies against BRD4 and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. e. Wash the membrane and incubate with HRP-conjugated secondary antibodies. f. Visualize the protein bands using an ECL substrate and an imaging system. g. Quantify the band intensities to determine the extent of BRD4 degradation.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the BRD4-PROTAC-E3 ligase ternary complex.

  • Cell Treatment and Lysis: a. Treat cells with the PROTAC or vehicle control as described in the Western blot protocol. b. Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation: a. Incubate the cell lysate with an antibody against the E3 ligase (e.g., anti-CRBN) or the target protein (e.g., anti-BRD4) overnight at 4°C. b. Add Protein A/G magnetic beads to pull down the antibody-protein complexes. c. Wash the beads extensively to remove non-specific binders.

  • Elution and Western Blotting: a. Elute the bound proteins from the beads. b. Analyze the eluates by Western blotting using antibodies against BRD4, the E3 ligase, and a negative control protein to confirm the presence of all components of the ternary complex.

Mandatory Visualizations

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with Sulfonamide Linker Alternatives cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Characterization JQ1_COOH JQ1-COOH Amide_Coupling1 Amide Coupling (HATU, DIPEA, DMF) JQ1_COOH->Amide_Coupling1 Pomalidomide_COOH Pomalidomide-COOH Amide_Coupling2 Amide Coupling (HATU, DIPEA, DMF) Pomalidomide_COOH->Amide_Coupling2 Linker_NH2 4-(Aminomethyl)benzenesulfonamide or m-PEG5-amine Linker_NH2->Amide_Coupling1 JQ1_Linker JQ1-Linker Intermediate Amide_Coupling1->JQ1_Linker JQ1_Linker->Amide_Coupling2 Final_PROTAC Final PROTAC Amide_Coupling2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: Convergent synthesis workflow for BRD4-targeting PROTACs using sulfonamide-based linkers.

BRD4_Signaling_Pathway BRD4 Signaling Pathway and PROTAC-Mediated Degradation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Super_Enhancers Super-Enhancers BRD4->Super_Enhancers binds to P_TEFb P-TEFb BRD4->P_TEFb recruits Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) BRD4->Ternary_Complex Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 recruits Oncogene_Transcription Oncogene Transcription (e.g., c-Myc) Super_Enhancers->Oncogene_Transcription activates RNA_Pol_II RNA Polymerase II P_TEFb->RNA_Pol_II phosphorylates PROTAC BRD4 PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination facilitates Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome targeting Degradation BRD4 Degradation Proteasome->Degradation Degradation->Oncogene_Transcription inhibits

Caption: BRD4 signaling pathway and its disruption by PROTAC-mediated degradation.

Experimental_Workflow Experimental Workflow for PROTAC Characterization Start Synthesized PROTAC Western_Blot Western Blot for Protein Degradation Start->Western_Blot Co_IP Co-Immunoprecipitation for Ternary Complex Formation Start->Co_IP NanoBRET NanoBRET Assay for Target Engagement Start->NanoBRET Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Start->Cell_Viability Data_Analysis Data Analysis (DC50, Dmax, IC50) Western_Blot->Data_Analysis Lead_Optimization Lead Optimization Co_IP->Lead_Optimization NanoBRET->Lead_Optimization Cell_Viability->Data_Analysis Data_Analysis->Lead_Optimization

Caption: General experimental workflow for the biological characterization of newly synthesized PROTACs.

Conclusion

The use of alternative sulfonamide-based linkers, such as those derived from 4-(aminomethyl)benzenesulfonamide and sulfonic acid-functionalized PEGs, presents a promising strategy for the development of novel PROTACs with optimized physicochemical and pharmacological properties. The synthetic protocols provided herein offer a practical guide for the incorporation of these linkers into PROTACs targeting BRD4. The accompanying experimental protocols for biological characterization are essential for evaluating the efficacy of these new molecules. By systematically exploring diverse linker chemistries, researchers can expand the toolkit for PROTAC design and accelerate the development of next-generation targeted protein degraders.

References

Application Notes and Protocols for Incorporating 3-Benzenesulfonylpropylamine Hydrochloride into Polymer Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methods and protocols for the covalent incorporation of 3-Benzenesulfonylpropylamine hydrochloride into various polymer scaffolds. The information is intended to guide researchers in the development of functionalized biomaterials for applications such as targeted drug delivery, tissue engineering, and medical device coatings.

Introduction

3-Benzenesulfonylpropylamine is a molecule of interest due to its sulfonamide group, a common pharmacophore, and a terminal primary amine that allows for covalent attachment to polymer backbones. The incorporation of this molecule onto polymer scaffolds can impart specific biological activities or alter the physicochemical properties of the material. This document outlines four primary methods for achieving this conjugation, along with protocols for characterization and quantification.

The hydrochloride salt form of 3-Benzenesulfonylpropylamine requires neutralization prior to most conjugation reactions to liberate the reactive primary amine. This is typically achieved by adding a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture.

General Workflow for Incorporation

A generalized workflow for the incorporation of this compound into a polymer scaffold is presented below. The specific details of each step will vary depending on the chosen polymer and conjugation chemistry.

graph "General_Workflow" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

subgraph "cluster_Prep" { label="Preparation"; style="filled"; fillcolor="#FFFFFF"; "Scaffold_Prep" [label="Polymer Scaffold\nPreparation/Activation"]; "Amine_Prep" [label="3-Benzenesulfonylpropylamine\nHydrochloride Neutralization"]; }

subgraph "cluster_Reaction" { label="Conjugation"; style="filled"; fillcolor="#FFFFFF"; "Coupling" [label="Covalent Coupling Reaction"]; }

subgraph "cluster_Post" { label="Post-Reaction"; style="filled"; fillcolor="#FFFFFF"; "Purification" [label="Purification of\nFunctionalized Scaffold"]; "Characterization" [label="Characterization and\nQuantification"]; }

"Scaffold_Prep" -> "Coupling"; "Amine_Prep" -> "Coupling"; "Coupling" -> "Purification"; "Purification" -> "Characterization"; }

Figure 1: General experimental workflow for the incorporation of this compound into a polymer scaffold.

Method 1: Amide Bond Formation via EDC/NHS Coupling

This is a widely used method for coupling primary amines to polymers containing carboxylic acid groups, such as poly(lactic-co-glycolic acid) (PLGA) or carboxylated chitosan. The reaction proceeds by activating the carboxyl groups with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester.

Signaling Pathway
graph "EDC_NHS_Coupling" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Polymer_COOH" [label="Polymer-COOH"]; "EDC" [label="EDC"]; "O_Acylisourea" [label="O-Acylisourea Intermediate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "NHS" [label="NHS"]; "NHS_Ester" [label="Polymer-NHS Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Amine" [label="H2N-R\n(3-Benzenesulfonyl-\npropylamine)"]; "Amide_Bond" [label="Polymer-CONH-R", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Polymer_COOH" -> "O_Acylisourea" [label=" + EDC"]; "O_Acylisourea" -> "NHS_Ester" [label=" + NHS"]; "NHS_Ester" -> "Amide_Bond" [label=" + H2N-R"]; }

Figure 2: Reaction schematic for EDC/NHS mediated amide bond formation.

Experimental Protocol
  • Polymer Scaffold Preparation:

    • Dissolve the carboxylated polymer (e.g., PLGA) in a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)) to a concentration of 10 mg/mL.

    • If using a pre-formed scaffold, ensure it is dry and placed in a reaction vessel.

  • Activation of Carboxyl Groups:

    • Add EDC (1.5 equivalents relative to carboxyl groups) and NHS (1.5 equivalents relative to carboxyl groups) to the polymer solution or suspension.

    • Stir the reaction mixture at room temperature for 1-4 hours to form the NHS-activated polymer.

  • Amine Coupling:

    • In a separate vial, dissolve this compound (2 equivalents relative to carboxyl groups) in the same solvent.

    • Add a non-nucleophilic base such as triethylamine (TEA) (2.2 equivalents) to neutralize the hydrochloride and liberate the free amine.

    • Add the neutralized amine solution to the activated polymer mixture.

    • Allow the reaction to proceed at room temperature for 12-24 hours with continuous stirring.

  • Purification:

    • Precipitate the functionalized polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol or diethyl ether).

    • Wash the precipitate extensively with the non-solvent and water to remove unreacted reagents and byproducts.

    • Dry the purified polymer scaffold under vacuum.

Quantitative Data
Polymer ScaffoldCoupling Efficiency (%)Loading Capacity (μmol/g)Reference Method
PLGA (50:50)65 - 8550 - 150UV-Vis Spectroscopy
Carboxymethyl Chitosan70 - 9080 - 200Elemental Analysis (S)

Note: Efficiency and loading capacity are dependent on factors such as polymer properties, reagent concentrations, and reaction conditions.

Method 2: Reductive Amination

This method is suitable for polymer scaffolds that possess or can be modified to have aldehyde or ketone groups. The primary amine of 3-Benzenesulfonylpropylamine reacts with the carbonyl group to form an imine, which is then reduced to a stable secondary amine linkage using a mild reducing agent.

Experimental Workflow
graph "Reductive_Amination_Workflow" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Polymer_CHO" [label="Polymer-CHO"]; "Amine" [label="H2N-R"]; "Imine" [label="Imine Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; "Reducing_Agent" [label="Reducing Agent\n(e.g., NaBH3CN)"]; "Secondary_Amine" [label="Polymer-CH2-NH-R", fillcolor="#34A853", fontcolor="#FFFFFF"];

"Polymer_CHO" -> "Imine" [label="+ H2N-R"]; "Imine" -> "Secondary_Amine" [label="+ Reducing Agent"]; }

Figure 3: Workflow for reductive amination.

Experimental Protocol
  • Polymer Scaffold Preparation:

    • Prepare a polymer scaffold with aldehyde groups (e.g., oxidized dextran or alginate).

    • Suspend the scaffold in a suitable buffer (e.g., phosphate buffer, pH 6.0-7.0).

  • Amine Coupling and Reduction:

    • Dissolve this compound (3 equivalents relative to aldehyde groups) and a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) (4 equivalents) in the buffer.

    • Add TEA (3.3 equivalents) to neutralize the amine hydrochloride.

    • Add the amine/reducing agent solution to the polymer suspension.

    • Stir the reaction mixture at room temperature for 24-48 hours.

  • Purification:

    • Purify the scaffold by extensive washing with water and ethanol to remove unreacted components.

    • Lyophilize or vacuum dry the functionalized scaffold.

Quantitative Data
Polymer ScaffoldDegree of Substitution (%)Amine Density (mmol/g)Reference Method
Oxidized Dextran40 - 600.5 - 1.51H NMR Spectroscopy
Aldehyde-PEG50 - 750.8 - 2.0Colorimetric Assay (TNBS)

Note: The degree of substitution is highly dependent on the initial degree of oxidation of the polymer.

Method 3: Epoxy Ring Opening

Polymer scaffolds containing epoxide groups can directly react with the primary amine of 3-Benzenesulfonylpropylamine. This reaction is typically performed in a polar aprotic solvent and may be catalyzed by a mild base.

Logical Relationship
digraph "Epoxy_Ring_Opening" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Epoxy_Polymer" [label="Polymer with\nEpoxide Groups"]; "Amine" [label="3-Benzenesulfonyl-\npropylamine"]; "Reaction" [label="Nucleophilic Attack\nby Amine", shape=ellipse, fillcolor="#FFFFFF"]; "Result" [label="Covalent Bond Formation\n(β-amino alcohol linkage)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Epoxy_Polymer" -> "Reaction"; "Amine" -> "Reaction"; "Reaction" -> "Result"; }

Figure 4: Logical relationship of epoxy ring opening reaction.

Experimental Protocol
  • Reaction Setup:

    • Dissolve the epoxy-functionalized polymer (e.g., poly(glycidyl methacrylate)) in a polar aprotic solvent like DMF or DMSO.

    • In a separate flask, dissolve this compound (2 equivalents relative to epoxy groups) in the same solvent and neutralize with TEA (2.2 equivalents).

  • Coupling Reaction:

    • Add the neutralized amine solution to the polymer solution.

    • Heat the reaction mixture to 50-70 °C and stir for 12-24 hours.

  • Purification:

    • Cool the reaction mixture and precipitate the polymer in a suitable non-solvent (e.g., isopropanol or water).

    • Wash the polymer thoroughly and dry under vacuum.

Quantitative Data
Polymer ScaffoldFunctionalization Efficiency (%)Grafted Amine (wt%)Reference Method
Poly(glycidyl methacrylate)80 - 955 - 15Elemental Analysis (N, S)
Epoxidized Chitosan75 - 903 - 10FTIR Spectroscopy

Method 4: Isocyanate-Amine Reaction

Polymers functionalized with isocyanate groups are highly reactive towards primary amines, forming stable urea linkages. This reaction is typically fast and proceeds without the need for a catalyst.

Experimental Workflow
graph "Isocyanate_Reaction" { layout=dot; rankdir="LR"; node [shape=rectangle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

"Isocyanate_Polymer" [label="Polymer-NCO"]; "Amine" [label="H2N-R"]; "Urea_Linkage" [label="Polymer-NH-CO-NH-R", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Isocyanate_Polymer" -> "Urea_Linkage" [label="+ H2N-R"]; }

Figure 5: Workflow for isocyanate-amine reaction.

Experimental Protocol
  • Reaction Setup:

    • Dissolve the isocyanate-functionalized polymer in an anhydrous aprotic solvent (e.g., dry THF or DCM) under an inert atmosphere (e.g., nitrogen or argon).

    • Prepare a solution of neutralized 3-Benzenesulfonylpropylamine (1.5 equivalents relative to isocyanate groups) in the same solvent as described previously.

  • Coupling Reaction:

    • Slowly add the amine solution to the polymer solution at room temperature with vigorous stirring.

    • Allow the reaction to proceed for 2-6 hours.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Wash the resulting polymer with a non-solvent to remove any unreacted amine.

    • Dry the final product under vacuum.

Quantitative Data
Polymer ScaffoldReaction Conversion (%)Degree of Functionalization (%)Reference Method
Isocyanate-functionalized PEG> 9585 - 991H NMR Spectroscopy
Isocyanate-grafted PLA> 9080 - 95FTIR Spectroscopy (disappearance of NCO peak)

Characterization and Quantification Protocols

Fourier Transform Infrared (FTIR) Spectroscopy
  • Purpose: To confirm the covalent attachment of 3-Benzenesulfonylpropylamine.

  • Protocol:

    • Acquire FTIR spectra of the starting polymer, this compound, and the final functionalized polymer.

    • Look for the appearance of characteristic peaks from the sulfonamide group (e.g., S=O stretching around 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹) and the newly formed linkage (e.g., amide C=O stretch around 1650 cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To provide detailed structural information and quantify the degree of functionalization.

  • Protocol:

    • Dissolve the polymer samples in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Acquire ¹H NMR spectra.

    • Identify characteristic peaks of the polymer backbone and the attached 3-Benzenesulfonylpropylamine moiety (e.g., aromatic protons of the benzene ring).

    • Calculate the degree of substitution by comparing the integration of polymer peaks to the integration of the attached molecule's peaks.

Colorimetric Assays for Amine Quantification
  • Purpose: To quantify the number of unreacted primary amine groups on a surface or the initial number of amine groups on an amine-functionalized polymer.

  • Orange II Method Protocol:

    • Immerse the amine-functionalized scaffold in an acidic solution of Orange II dye.

    • Allow the dye to bind to the protonated amine groups.

    • Wash the scaffold to remove unbound dye.

    • Elute the bound dye with a basic solution.

    • Measure the absorbance of the eluted dye solution using a UV-Vis spectrophotometer and correlate it to the amine concentration using a standard curve.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals with care, referring to their respective Safety Data Sheets (SDS) for specific handling and disposal instructions.

  • EDC and isocyanates are moisture-sensitive and should be handled under anhydrous conditions.

  • Sodium cyanoborohydride is toxic and should be handled with extreme caution.

This document provides a comprehensive overview and detailed protocols for the incorporation of this compound into polymer scaffolds. Researchers should optimize the reaction conditions for their specific polymer and application to achieve the desired level of functionalization.

Application Notes and Protocols for Evaluating Derivatives of 3-Benzenesulfonylpropylamine Hydrochloride in Cell-Based Monoamine Transporter Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical regulators of neurotransmission.[1][2][3][4] Their dysfunction is implicated in a variety of neurological and psychiatric disorders, making them key targets for therapeutic drug development.[5] The compound 3-Benzenesulfonylpropylamine hydrochloride and its derivatives represent a chemical scaffold with the potential to interact with these transporters.[6] This document provides a detailed protocol for a cell-based assay to evaluate the inhibitory activity of these derivatives on the human dopamine transporter. The described radiotracer uptake inhibition assay is a gold standard method for determining the potency of test compounds.[1][7] This protocol can be readily adapted to assess activity at SERT and NET.

Principle of the Assay

This cell-based assay measures the ability of test compounds to inhibit the uptake of a radiolabeled substrate, such as [³H]dopamine, into cells engineered to express the human dopamine transporter (hDAT).[5][8][9] The inhibitory potency of the test compounds is quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the specific uptake of the radiolabeled substrate by 50%.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the dopaminergic synapse, the mechanism of action of a potential DAT inhibitor, and the experimental workflow for the cell-based uptake inhibition assay.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Vesicles Dopamine Vesicles Release Release DAT Dopamine Transporter (DAT) DAT->Release Reuptake Synapse Synaptic Cleft Release->Synapse Dopamine Release Receptors Dopamine Receptors Synapse->Receptors Binding Inhibitor Test Compound (e.g., 3-Benzenesulfonylpropylamine hydrochloride derivative) Inhibitor->DAT Inhibition

Caption: Mechanism of a DAT inhibitor at the dopaminergic synapse.

cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection and Analysis A Culture HEK293-hDAT cells B Seed cells into 96-well plates A->B D Wash cells with assay buffer B->D C Prepare serial dilutions of test compounds E Pre-incubate cells with test compounds C->E D->E F Initiate uptake with [³H]Dopamine E->F G Incubate for a defined time F->G H Terminate uptake and wash cells G->H I Lyse cells H->I J Measure radioactivity (scintillation counting) I->J K Calculate % inhibition and determine IC₅₀ J->K

Caption: Experimental workflow for the DAT uptake inhibition assay.

Experimental Protocol: Dopamine Transporter (DAT) Uptake Inhibition Assay

Materials and Reagents
  • Cells: HEK293 cells stably expressing the human dopamine transporter (HEK293-hDAT).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer or similar physiological buffer.

  • Test Compounds: Derivatives of this compound dissolved in a suitable solvent (e.g., DMSO).

  • Reference Inhibitor: A known DAT inhibitor such as GBR 12909 or nomifensine.[5][10]

  • Radiolabeled Substrate: [³H]Dopamine.

  • Lysis Buffer: 1% Sodium Dodecyl Sulfate (SDS) or other suitable lysis buffer.

  • Scintillation Cocktail.

  • 96-well cell culture plates.

  • Multi-channel pipettes.

  • Liquid scintillation counter.

Procedure
  • Cell Culture and Plating:

    • Culture HEK293-hDAT cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO₂.[5]

    • The day before the assay, harvest the cells and seed them into a 96-well plate at a density of 40,000-60,000 cells per well.[5]

    • Allow the cells to attach and form a monolayer overnight.[5]

  • Preparation of Solutions:

    • Prepare serial dilutions of the this compound derivatives and the reference inhibitor in the assay buffer. The final solvent concentration should be consistent across all wells and typically should not exceed 0.1%.[5]

    • Prepare the [³H]Dopamine solution in the assay buffer at a concentration close to its Michaelis-Menten constant (Km) for DAT.[5]

  • Assay Execution:

    • On the day of the experiment, gently aspirate the culture medium from the wells.[5]

    • Wash the cells once with 100 µL of pre-warmed assay buffer.[5]

    • Add 50 µL of the diluted test compounds or reference inhibitor to the designated wells.

    • Include control wells for "total uptake" (vehicle control) and "non-specific uptake" (a high concentration of a potent DAT inhibitor like GBR 12909).[5]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[5][10]

    • Initiate the uptake reaction by adding 50 µL of the [³H]Dopamine solution to all wells.[5]

    • Incubate the plate at 37°C for a predetermined time (e.g., 10 minutes), which should be within the linear range of dopamine uptake.[5]

    • Terminate the uptake by rapidly washing the cells three times with 200 µL of ice-cold assay buffer.[5][10]

  • Detection:

    • Lyse the cells by adding 100 µL of 1% SDS or a suitable lysis buffer to each well and incubate for at least 30 minutes at room temperature.[5]

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail to each vial.

    • Quantify the radioactivity in each vial using a liquid scintillation counter.

Data Analysis
  • Calculate Specific Uptake:

    • Specific Uptake = Total Uptake - Non-specific Uptake.

  • Calculate Percentage Inhibition:

    • % Inhibition = [1 - (Specific Uptake in presence of test compound / Specific Uptake in absence of test compound)] x 100.

  • Determine IC₅₀:

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value.

Data Presentation

The quantitative data from the assay should be summarized in a structured table for clear comparison of the inhibitory potencies of the different this compound derivatives.

Compound IDDerivative SubstitutionIC₅₀ (nM) vs. hDAT
Reference GBR 1290915.2 ± 2.1
Parent 3-Benzenesulfonylpropylamine HCl5,432 ± 312
Derivative 1 [Substitution 1]256.7 ± 18.9
Derivative 2 [Substitution 2]89.4 ± 7.5
Derivative 3 [Substitution 3]>10,000
Derivative 4 [Substitution 4]1,245 ± 98.3

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Adaptation for SERT and NET Assays

The protocol described above can be adapted to evaluate the inhibitory activity of the test compounds on the serotonin transporter (SERT) and the norepinephrine transporter (NET). The key modifications would be:

  • Cell Lines: Use cell lines stably expressing either human SERT (hSERT) or human NET (hNET).

  • Radiolabeled Substrates: Use [³H]Serotonin (5-HT) for the SERT assay and [³H]Norepinephrine (NE) for the NET assay.

  • Reference Inhibitors: Use a selective SERT inhibitor (e.g., fluoxetine or citalopram) for the SERT assay and a selective NET inhibitor (e.g., desipramine or nisoxetine) for the NET assay.[11][12]

By performing these assays, researchers can obtain a comprehensive profile of the activity of this compound derivatives on the key monoamine transporters, which is crucial for understanding their pharmacological properties and potential as therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reactions for 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing coupling reactions involving 3-Benzenesulfonylpropylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of coupling reactions for this compound?

A1: this compound is a primary amine, making it a suitable coupling partner in several key reactions, primarily:

  • Amide Bond Formation: Reaction with carboxylic acids to form N-(3-(benzenesulfonyl)propyl)amides. This is one of the most frequent reactions in medicinal chemistry.[1][2]

  • Reductive Amination: Reaction with aldehydes or ketones to form secondary amines.[3][4] This method is a versatile approach for N-alkylation.

  • N-Alkylation: Direct reaction with alkyl halides to yield secondary or tertiary amines. However, this method can sometimes lead to overalkylation.

Q2: My amide coupling reaction with this compound is showing low to no yield. What are the potential causes?

A2: Low yields in amide coupling reactions are a common issue. Several factors could be contributing to this problem:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be activated by a coupling reagent to react with the amine.[5] Ensure you are using a sufficient amount of a suitable coupling reagent.

  • Amine Basicity: As 3-Benzenesulfonylpropylamine is used as a hydrochloride salt, a base is required to neutralize the salt and liberate the free amine for the reaction. Insufficient base will result in no reaction.

  • Reaction Conditions: Suboptimal temperature, solvent, or reaction time can significantly impact the yield.

  • Steric Hindrance: If either the carboxylic acid or the amine has bulky substituents near the reaction center, the reaction rate can be significantly reduced.

  • Solubility Issues: Poor solubility of either reactant in the chosen solvent can hinder the reaction.

Q3: How do I choose the right coupling reagent for my amide synthesis?

A3: The choice of coupling reagent is critical for a successful reaction. Here are some common choices with their characteristics:

  • Carbodiimides (e.g., EDC, DCC): These are widely used and cost-effective. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.[5] The addition of additives like HOBt or HOAt can suppress side reactions and improve efficiency.

  • Uronium/Phosphonium Salts (e.g., HATU, HBTU, PyBOP): These reagents are generally more reactive and efficient, often leading to faster reactions and higher yields, especially for sterically hindered substrates.[1] They are, however, more expensive.

Q4: I am observing multiple products in my N-alkylation reaction. How can I improve selectivity for mono-alkylation?

A4: Overalkylation to form tertiary amines and even quaternary ammonium salts is a common side reaction in N-alkylation of primary amines. To favor mono-alkylation:

  • Use a Large Excess of the Amine: Using a significant excess of this compound can statistically favor the mono-alkylation product.

  • Control Stoichiometry: Carefully control the stoichiometry of the alkyl halide, using it as the limiting reagent.

  • Consider Reductive Amination: Reductive amination is often a more controlled method for synthesizing secondary amines from primary amines and aldehydes/ketones.[3][6]

Q5: What are the best practices for purifying the final sulfonamide product?

A5: Purification of sulfonamide-containing compounds can sometimes be challenging. Here are some general tips:

  • Aqueous Workup: An acidic wash (e.g., dilute HCl) can remove unreacted basic starting materials and byproducts. A basic wash (e.g., saturated NaHCO3) can remove unreacted carboxylic acids.

  • Column Chromatography: Silica gel column chromatography is a standard method for purifying amide and amine products. The choice of eluent system will depend on the polarity of your product.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification technique.

  • Filtration through Celite/Silica: To remove metal catalysts used in some cross-coupling reactions, filtering the reaction mixture through a pad of celite or silica gel can be effective.[7]

Troubleshooting Guides

Amide Coupling Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Insufficient base to free the amine from its hydrochloride salt.Use at least one equivalent of a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the HCl salt. An excess of base is often used.
Incomplete activation of the carboxylic acid.- Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq).- Switch to a more powerful coupling reagent like HATU or PyBOP.[1]- Allow for a pre-activation step where the carboxylic acid and coupling reagent are stirred together for 15-30 minutes before adding the amine.
Poor solubility of reactants.- Try a different solvent or a solvent mixture (e.g., DMF, DCM, THF).- Gently heat the reaction mixture if the reactants are thermally stable.
Formation of Side Products Racemization of the carboxylic acid (if chiral).- Perform the reaction at a lower temperature (e.g., 0 °C).- Add HOBt or HOAt when using carbodiimide coupling reagents.
Formation of N-acylurea byproduct (with DCC/EDC).- Add HOBt to the reaction mixture.- For EDC, the byproduct is water-soluble and can be removed during aqueous workup. For DCC, the byproduct is insoluble in many organic solvents and can be removed by filtration.
Reductive Amination Reactions
Problem Potential Cause Troubleshooting Steps
Low or No Product Formation Inefficient imine formation.- Add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation.- Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine.
Inactive reducing agent.- Use a fresh bottle of the reducing agent.- Choose a reducing agent appropriate for the reaction conditions. Sodium triacetoxyborohydride (STAB) is often effective and mild. Sodium cyanoborohydride is also common but more toxic.[8]
Aldehyde/Ketone is Reduced to the Alcohol Reducing agent is too reactive.- Use a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the carbonyl group directly.
Formation of Over-Alkylated Product The newly formed secondary amine reacts with another molecule of the aldehyde/ketone.- Use an excess of this compound.- Add the reducing agent at the beginning of the reaction (one-pot protocol) to reduce the imine as it forms.

Experimental Protocols

General Protocol for Amide Coupling using HATU
  • Dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent like DMF or DCM.

  • Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.5 eq). The extra base is to neutralize the hydrochloride salt of the amine.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress using TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
  • To a solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in a suitable solvent (e.g., dichloroethane, THF), add a base (e.g., triethylamine, 1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation. A catalytic amount of acetic acid can be added to facilitate this step.

  • Add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Activation Activate Carboxylic Acid (Coupling Reagent + Base) Carboxylic_Acid->Activation Amine_HCl 3-Benzenesulfonylpropylamine Hydrochloride Coupling Add Amine & React Amine_HCl->Coupling Activation->Coupling Quench Quench Reaction Coupling->Quench Extract Aqueous Extraction Quench->Extract Purify Column Chromatography Extract->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for a typical amide coupling reaction.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions Start Low or No Yield Cause1 Insufficient Base? Start->Cause1 Cause2 Inefficient Acid Activation? Start->Cause2 Cause3 Poor Solubility? Start->Cause3 Solution1 Add More Base (e.g., DIPEA) Cause1->Solution1 Solution2 Use Stronger Coupling Reagent (e.g., HATU) or Pre-activate Cause2->Solution2 Solution3 Change Solvent or Apply Gentle Heat Cause3->Solution3

Caption: Troubleshooting logic for low yield in coupling reactions.

References

Technical Support Center: Synthesis of 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Benzenesulfonylpropylamine hydrochloride. The information is presented in a practical question-and-answer format to directly address common challenges and byproducts encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent laboratory and industrial synthesis methods for this compound include:

  • N-alkylation of Benzenesulfonamide: This is a widely used method involving the reaction of benzenesulfonamide with a 3-carbon electrophile, such as 1,3-dichloropropane or 1,3-dibromopropane, in the presence of a base.

  • Reduction of 3-Benzenesulfonylpropanenitrile: This alternative route involves the synthesis of 3-benzenesulfonylpropanenitrile followed by its reduction to the corresponding primary amine.

  • Other Methods: Other potential but less common routes might involve a Mitsunobu reaction between benzenesulfonamide and 1,3-propanediol, or the reductive amination of 3-(phenylsulfonyl)propanal.

Q2: What is the most common byproduct in the N-alkylation of benzenesulfonamide with 1,3-dihalopropanes?

A2: The most frequently encountered byproduct is the dialkylated product, N,N-bis(3-benzenesulfonylpropyl)amine . This occurs when the initially formed 3-Benzenesulfonylpropylamine reacts again with the alkylating agent.

Q3: Are there any known impurities in the common starting materials that I should be aware of?

A3: Yes, impurities in your starting materials can carry through to the final product or cause side reactions.

  • Benzenesulfonamide: May contain residual starting materials from its own synthesis or related sulfonamides.
  • 1,3-Dichloropropane: Can contain other chlorinated propanes or related compounds.

Q4: What are some potential side reactions to consider when using the nitrile reduction method?

A4: When preparing 3-Benzenesulfonylpropylamine via the reduction of 3-benzenesulfonylpropanenitrile, potential side reactions include:

  • Incomplete reduction: This can lead to the presence of the corresponding imine as an impurity.
  • Hydrolysis of the nitrile: If water is present, the nitrile group can be hydrolyzed to a carboxylic acid, forming 3-benzenesulfonylpropanoic acid.
  • Desulfonylation: Under certain reductive conditions, cleavage of the carbon-sulfur bond can occur, leading to the formation of propylamine and benzene.[1][[“]][3]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause Troubleshooting Suggestions
Low Yield of 3-Benzenesulfonylpropylamine Formation of N,N-bis(3-benzenesulfonylpropyl)amine: The desired mono-alkylated product is reacting further with the alkylating agent.- Use a molar excess of benzenesulfonamide relative to the 1,3-dihalopropane.- Add the 1,3-dihalopropane slowly to the reaction mixture to maintain its low concentration.- Use a milder base or lower reaction temperature to reduce the rate of the second alkylation.
Incomplete Reaction: The reaction has not gone to completion.- Increase the reaction time or temperature.- Ensure the base is of sufficient strength and quantity to deprotonate the benzenesulfonamide.- Check the purity of the starting materials.
Side Reactions: Formation of other byproducts is consuming the starting materials.- In the nitrile reduction route, ensure anhydrous conditions to prevent hydrolysis.- Choose a selective reducing agent to avoid over-reduction or desulfonylation.
Presence of Unreacted Starting Materials Insufficient Reaction Time or Temperature: The reaction conditions are not vigorous enough for complete conversion.- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.- Gradually increase the reaction temperature.
Inefficient Mixing: Poor mixing can lead to localized areas of low reactant concentration.- Ensure vigorous and efficient stirring throughout the reaction.
Difficulty in Purifying the Final Product Presence of Closely Related Impurities: Byproducts with similar physical properties to the desired product can make separation challenging.- Optimize the crystallization solvent system to selectively precipitate the desired hydrochloride salt.- Consider column chromatography for difficult separations.- For basic impurities, an acidic wash during workup can be effective.
Formation of an Oily Product Instead of a Crystalline Solid Presence of Impurities: Impurities can inhibit crystallization.- Analyze the crude product to identify the main impurities and devise a targeted purification strategy.- Attempt trituration with a suitable solvent to induce crystallization.
Incorrect pH: The pH of the solution during hydrochloride salt formation is critical.- Ensure the solution is sufficiently acidic to fully protonate the amine.

Experimental Protocols

1. Synthesis of 3-Benzenesulfonylpropylamine via N-Alkylation of Benzenesulfonamide

This protocol is a general guideline. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary.

  • Step 1: N-Alkylation

    • To a stirred solution of benzenesulfonamide (1.0 eq) in a suitable solvent (e.g., DMF, DMSO), add a base (e.g., K₂CO₃, NaH) (1.1 - 1.5 eq).

    • Heat the mixture to a temperature that allows for the deprotonation of the sulfonamide.

    • Slowly add 1,3-dichloropropane (1.0 - 1.2 eq) to the reaction mixture.

    • Maintain the reaction at an elevated temperature and monitor its progress by TLC or HPLC.

    • Upon completion, cool the reaction mixture and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Step 2: Purification and Hydrochloride Salt Formation

    • Purify the crude product by column chromatography on silica gel if necessary.

    • Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, ethyl acetate).

    • Add a solution of HCl in a suitable solvent (e.g., ethereal HCl, HCl in isopropanol) dropwise until precipitation is complete.

    • Filter the resulting solid, wash with a cold solvent, and dry under vacuum to yield this compound.

Visualizations

Synthesis_Pathway Benzenesulfonamide Benzenesulfonamide Intermediate N-(3-halopropyl)benzenesulfonamide Benzenesulfonamide->Intermediate Alkylation Dihalopropane 1,3-Dihalopropane Dihalopropane->Intermediate Byproduct N,N-bis(3-benzenesulfonylpropyl)amine Dihalopropane->Byproduct Base Base Base->Intermediate Product 3-Benzenesulfonylpropylamine Intermediate->Product Intramolecular cyclization followed by hydrolysis (or direct displacement) Final_Product 3-Benzenesulfonylpropylamine Hydrochloride Product->Final_Product Product->Byproduct Further Alkylation HCl HCl HCl->Final_Product

Caption: N-Alkylation synthesis of this compound.

Troubleshooting_Dialkylation High_Dialkylation High Level of N,N-Dialkylation Byproduct Check_Stoichiometry Check Stoichiometry of Benzenesulfonamide to Dihalopropane High_Dialkylation->Check_Stoichiometry Check_Addition_Rate Check Addition Rate of Alkylating Agent High_Dialkylation->Check_Addition_Rate Check_Base Evaluate Base Strength and Amount High_Dialkylation->Check_Base Check_Temperature Evaluate Reaction Temperature High_Dialkylation->Check_Temperature Sol_Stoichiometry Sol_Stoichiometry Check_Stoichiometry->Sol_Stoichiometry Increase excess of Benzenesulfonamide Sol_Addition_Rate Sol_Addition_Rate Check_Addition_Rate->Sol_Addition_Rate Slow, dropwise addition of alkylating agent Sol_Base Sol_Base Check_Base->Sol_Base Use a milder base (e.g., K2CO3 vs NaH) Sol_Temperature Sol_Temperature Check_Temperature->Sol_Temperature Lower the reaction temperature

Caption: Troubleshooting guide for minimizing dialkylation.

Nitrile_Reduction_Byproducts Start 3-Benzenesulfonylpropanenitrile Reduction Reduction (e.g., H2/Catalyst, LiAlH4) Start->Reduction Byproduct2 3-Benzenesulfonylpropanoic Acid (Hydrolysis) Start->Byproduct2 Presence of Water Desired_Product 3-Benzenesulfonylpropylamine Reduction->Desired_Product Complete Reduction Byproduct1 Imine Intermediate (Incomplete Reduction) Reduction->Byproduct1 Side Reaction Byproduct3 Propylamine + Benzene (Desulfonylation) Reduction->Byproduct3 Harsh Conditions

Caption: Potential byproducts in the nitrile reduction synthesis route.

References

Technical Support Center: Synthesis of 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for common issues encountered during the synthesis of 3-Benzenesulfonylpropylamine hydrochloride, with a focus on addressing the causes of low reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is consistently low. What are the most critical steps to investigate?

Low overall yield is often the result of cumulative losses across a multi-step synthesis. The most common synthetic route involves a Gabriel synthesis pathway followed by oxidation and deprotection. The most critical stages to scrutinize are:

  • Step 1: N-Alkylation of Phthalimide: Incomplete reaction or side reactions during the initial alkylation can significantly reduce the amount of key intermediate.

  • Step 2: Oxidation of Sulfide to Sulfone: Incomplete oxidation will lead to purification difficulties and lower the yield of the desired sulfone intermediate.

  • Step 3: Phthalimide Deprotection: This step is notorious for yield loss. The desired amine product can become trapped in the phthalhydrazide byproduct precipitate, making isolation difficult.[1]

  • Final Purification & Salt Formation: Significant product can be lost during workup, extraction, and crystallization if the conditions (e.g., pH, solvent) are not optimal.

It is highly recommended to monitor the progress of each step by Thin Layer Chromatography (TLC) and to confirm the identity and purity of each isolated intermediate using techniques like NMR or LC-MS.

Q2: I'm having issues with the initial Gabriel synthesis step (alkylation of potassium phthalimide). What are the common causes of failure?

The Gabriel synthesis is a robust method for preparing primary amines but requires careful attention to reaction conditions.[2][3] Poor yields in the N-alkylation step are often due to:

  • Moisture: The phthalimide anion is a strong base and can be quenched by water. The use of anhydrous solvents, such as Dimethylformamide (DMF), is crucial.[4][5] Ensure solvents are properly dried before use.

  • Base Inefficiency: The deprotonation of phthalimide requires a sufficiently strong base, like potassium hydroxide or potassium hydride.[6][7] Ensure the base is fresh and not degraded.

  • Poor Leaving Group: The reaction proceeds via an SN2 mechanism, which requires a good leaving group on the propyl chain (e.g., Br > Cl).[6] The reactivity of the alkyl halide should be confirmed.

  • Incorrect Temperature: While DMF can accelerate the reaction, excessive heat can lead to side reactions and decomposition of the solvent.[8]

Q3: The final deprotection step with hydrazine results in a low yield of my amine. How can I improve this?

Cleavage of the N-alkylphthalimide with hydrazine (the Ing-Manske procedure) is a common method, but it has known pitfalls that can lead to significant product loss.[4]

  • Incomplete Reaction: The reaction often requires refluxing in a solvent like ethanol for several hours. Monitor the reaction by TLC to ensure all the starting N-alkylphthalimide has been consumed.

  • Product Sequestration: The primary challenge is the formation of a phthalhydrazide precipitate, which can trap the desired amine product. To mitigate this, after cooling the reaction, it is common practice to acidify the mixture with HCl. This protonates the product amine, making it soluble in the aqueous/ethanolic medium, while the phthalhydrazide remains as a solid that can be filtered off. The free amine can then be recovered by basifying the filtrate and extracting.

  • Alternative Deprotection: If hydrazinolysis proves consistently problematic, alternative methods can be employed. One effective method involves reduction with sodium borohydride (NaBH₄) in isopropanol, followed by treatment with acetic acid to liberate the primary amine.[1][9][10]

Q4: How should I approach the purification of the final product and its hydrochloride salt?

Purification can be challenging, especially if the free amine is an oil.

  • Salt Formation for Crystallization: The free 3-Benzenesulfonylpropylamine is often an oil or low-melting solid. Converting it to the hydrochloride salt typically yields a more crystalline, easier-to-handle solid.[11] This is achieved by dissolving the purified free amine in a suitable solvent (e.g., isopropanol, ethyl acetate) and adding a solution of HCl in a compatible solvent (e.g., HCl in ether or isopropanol).

  • Recrystallization: The crude hydrochloride salt can be purified by recrystallization. A solvent screen should be performed to find a system where the salt is soluble at high temperatures but sparingly soluble at room or low temperatures.

  • Chromatography: If chromatography of the free amine is necessary, be aware that basic amines can streak on silica gel. This can often be suppressed by adding a small amount of a basic modifier, like triethylamine (0.1-1%), to the eluent.[12]

Troubleshooting Summary

The following table outlines potential problems, their likely causes, and recommended solutions for each major stage of the synthesis.

Reaction StageProblemPossible Cause(s)Recommended Solution(s)
1. Gabriel Alkylation Low conversion to N-alkylphthalimide- Wet solvent (DMF) - Inactive base - Low reactivity of alkyl halide- Use anhydrous DMF. - Use fresh potassium carbonate or potassium hydroxide. - Ensure a good leaving group (e.g., bromide).
2. Sulfide Formation Incomplete reaction- Poor nucleophilicity of thiophenol - Inactive halide on propyl chain- Ensure complete deprotonation of thiophenol with a suitable base (e.g., NaH, NaOH). - Use N-(3-bromopropyl)phthalimide if the chloro- version is unreactive.
3. Sulfide Oxidation Incomplete oxidation or byproducts- Insufficient oxidizing agent (H₂O₂) - Reaction too exothermic- Use a slight excess (1.1-1.2 eq.) of H₂O₂ per sulfur atom. - Add the oxidant slowly at a low temperature (e.g., 0 °C) to control the exotherm.[5]
4. Hydrazinolysis Low yield of free amine- Incomplete reaction - Product trapped in precipitate - Degradation of product- Increase reflux time and monitor by TLC. - After reaction, acidify with HCl to dissolve the amine salt before filtering the phthalhydrazide. - Consider milder deprotection methods (e.g., NaBH₄/AcOH).[10]
5. Purification Oily product, difficult to purify- Free amine may not be crystalline - Impurities from side reactions- Convert the free amine to its hydrochloride salt to induce crystallization. - Optimize chromatography conditions (e.g., add triethylamine to eluent for free base).[12]

Experimental Protocols

The following protocols describe a common synthetic route for preparing this compound.

Protocol 1: Synthesis of N-(3-chloropropyl)phthalimide

  • To a solution of potassium phthalimide (1.0 eq.) in anhydrous DMF, add 1-bromo-3-chloropropane (1.1 eq.).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice water.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to yield the crude product.

  • The product can be further purified by recrystallization from ethanol.

Protocol 2: Synthesis of N-[3-(Phenylthio)propyl]phthalimide

  • In a flask, dissolve thiophenol (1.0 eq.) in ethanol. Add sodium hydroxide (1.0 eq.) and stir until a clear solution of sodium thiophenolate is formed.

  • Add a solution of N-(3-chloropropyl)phthalimide (1.0 eq.) in ethanol to the flask.

  • Heat the mixture to reflux and stir for 6-8 hours until TLC indicates the consumption of the starting material.

  • Cool the mixture, and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude sulfide.

Protocol 3: Synthesis of N-[3-(Benzenesulfonyl)propyl]phthalimide (Oxidation)

  • Dissolve the crude N-[3-(phenylthio)propyl]phthalimide (1.0 eq.) in glacial acetic acid.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add hydrogen peroxide (30% aqueous solution, 2.2-2.5 eq.) dropwise, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir overnight.

  • Pour the reaction mixture into ice water. Collect the white precipitate by vacuum filtration, wash with water until the filtrate is neutral, and dry to obtain the sulfone intermediate.

Protocol 4: Synthesis of 3-Benzenesulfonylpropylamine and its Hydrochloride Salt

  • Suspend N-[3-(benzenesulfonyl)propyl]phthalimide (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (1.2-1.5 eq.) and heat the mixture to reflux for 4-6 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and add concentrated HCl until the pH is ~1-2.

  • Stir for 30 minutes, then filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Combine the filtrate and washings, and concentrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous solution, add a strong base (e.g., 50% NaOH) until the pH is >12.

  • Extract the free amine into an organic solvent (e.g., dichloromethane, 3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the free amine.

  • Dissolve the crude amine in a minimal amount of isopropanol and add a solution of HCl in ether or isopropanol dropwise until precipitation is complete.

  • Collect the solid this compound by vacuum filtration, wash with cold ether, and dry.

Visual Guides

Synthetic_Pathway A Potassium Phthalimide C N-(3-chloropropyl)phthalimide A->C Gabriel Alkylation B 1-Bromo-3-chloropropane B->C Gabriel Alkylation E N-[3-(Phenylthio)propyl]phthalimide C->E Nucleophilic Substitution D Thiophenol + Base D->E Nucleophilic Substitution G N-[3-(Benzenesulfonyl)propyl]phthalimide E->G Oxidation F H₂O₂ / AcOH I 3-Benzenesulfonylpropylamine (Free Base) G->I Deprotection H Hydrazine (NH₂NH₂) K 3-Benzenesulfonylpropylamine Hydrochloride I->K Salt Formation J HCl

Caption: Overall synthetic pathway for 3-Benzenesulfonylpropylamine HCl.

Troubleshooting_Workflow start Low Overall Yield check_intermediates Purity of Intermediates Checked by TLC/NMR? start->check_intermediates isolate_purify Isolate and Purify Intermediate at Each Step check_intermediates->isolate_purify No problem_step Identify Problematic Step check_intermediates->problem_step Yes isolate_purify->problem_step is_alkylation Alkylation Yield Low? problem_step->is_alkylation solve_alkylation Troubleshoot Alkylation: - Use Anhydrous Solvent - Check Reagent Purity is_alkylation->solve_alkylation Yes is_oxidation Oxidation Yield Low? is_alkylation->is_oxidation No end Yield Improved solve_alkylation->end solve_oxidation Troubleshoot Oxidation: - Control Temperature - Check H₂O₂ Stoichiometry is_oxidation->solve_oxidation Yes is_deprotection Deprotection Yield Low? is_oxidation->is_deprotection No solve_oxidation->end solve_deprotection Troubleshoot Deprotection: - Optimize Workup (Acidify) - Ensure Complete Reaction is_deprotection->solve_deprotection Yes is_deprotection->end No solve_deprotection->end

Caption: A logical workflow for troubleshooting low synthesis yield.

Deprotection_Logic problem Low Isolated Yield After Hydrazinolysis cause1 Incomplete Reaction problem->cause1 cause2 Product Loss During Workup problem->cause2 solution1a Increase Reflux Time or Temperature cause1->solution1a solution1b Ensure Adequate Hydrazine (≥1.2 eq) cause1->solution1b subcause2 Product Trapped in Phthalhydrazide Precipitate cause2->subcause2 solution2a Acidify Mixture with HCl Before Filtering subcause2->solution2a solution2b Wash Precipitate Thoroughly with Acidified Solvent subcause2->solution2b

Caption: Key relationships between problems and solutions in the deprotection step.

References

Technical Support Center: Purification of Crude 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Benzenesulfonylpropylamine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a white crystalline powder.[1] It is an organic compound containing a benzenesulfonyl group and a propyl-amine hydrochloride moiety. It serves as a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the development of agrochemicals.[1]

Q2: What are the basic physicochemical properties of this compound?

A2: Key properties are summarized in the table below.

PropertyValue
Molecular Formula C₉H₁₄ClNO₂S
Molecular Weight 235.73 g/mol [1]
Appearance White crystalline powder[1]
Solubility Excellent solubility in water[1]
Purity (Typical) ≥ 99% (HPLC)[1]

Q3: What are the likely impurities in crude this compound?

A3: While specific impurities depend on the synthetic route, potential contaminants in sulfonamide synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents.[2][3] Given the structure, potential impurities could arise from incomplete reaction or side reactions involving the sulfonyl chloride and the amine.

Troubleshooting Guides

This section addresses specific issues that may arise during your purification experiments in a question-and-answer format.

Recrystallization

Q1: My this compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What should I do?

A1: "Oiling out" is a common issue with amine hydrochlorides, often due to high solubility or the presence of impurities.[4] Here are several strategies to promote crystallization:

  • Reduce the cooling rate: Slow cooling allows for the gradual formation of an ordered crystal lattice.

  • Use a different solvent system: For amine hydrochlorides, polar solvents are generally required.[5] Good starting points for recrystallization are isopropanol or ethanol.[6] You can also try an anti-solvent approach, dissolving the compound in a minimal amount of a good solvent (like ethanol) and slowly adding a less polar, miscible anti-solvent (like diethyl ether or toluene) until turbidity appears, then gently heating until the solution is clear before cooling.[6]

  • Lower the initial concentration: Using a more dilute solution can prevent reaching a state of supersaturation where oiling out is favored.

  • Induce crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure product.[7][8]

Q2: I am getting a low yield of purified product after recrystallization. What are the possible causes and solutions?

A2: A low yield can result from several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product. If too much solvent is used, some can be carefully evaporated to increase the concentration.[7]

  • Cooling is incomplete: After cooling to room temperature, placing the flask in an ice bath can help to maximize the precipitation of the product.

  • The compound is too soluble in the chosen solvent: If the compound remains highly soluble even at low temperatures, a different solvent or an anti-solvent system should be explored.

Column Chromatography

Q1: My this compound is not moving from the baseline on a normal-phase silica gel column. What is the problem?

A1: As a hydrochloride salt, this compound is a highly polar compound. On a polar stationary phase like silica gel, it will bind very strongly, resulting in little to no movement with common non-polar to moderately polar eluents.[9]

Q2: How can I successfully purify this compound using column chromatography?

A2: For highly polar compounds, several strategies can be employed:

  • Use a highly polar mobile phase: A very polar eluent, such as a mixture of dichloromethane/methanol or even acetonitrile/water, might be necessary to elute the compound from a silica gel column. However, this can lead to poor separation.

  • Reversed-phase chromatography: This technique uses a non-polar stationary phase (like C18 silica) and a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).[10] This is often a better choice for purifying very polar and water-soluble compounds.[10]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a mobile phase consisting of a high concentration of an organic solvent and a small amount of aqueous solvent.[11] This can be an effective method for retaining and separating very polar compounds.[11]

Experimental Protocols

Recrystallization Protocol

1. Single-Solvent Recrystallization

  • Solvent Selection: Begin by testing the solubility of a small amount of the crude material in various polar solvents such as ethanol, isopropanol, and methanol. A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.[5]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To further increase the yield, the flask can be placed in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven.

2. Anti-Solvent Recrystallization

  • Solvent System Selection: Choose a "good" solvent in which the compound is highly soluble (e.g., water or ethanol) and an "anti-solvent" in which it is poorly soluble (e.g., isopropanol, acetone, or diethyl ether). The two solvents must be miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the "good" solvent at room temperature or with gentle heating.

  • Addition of Anti-Solvent: Slowly add the anti-solvent to the solution with swirling until a persistent cloudiness is observed.

  • Clarification: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation, Washing, and Drying: Follow the same procedure as for single-solvent recrystallization.

Column Chromatography Protocol

1. Normal-Phase Column Chromatography (for less polar impurities)

  • Stationary Phase: Silica gel.

  • Eluent Selection: Due to the high polarity of the hydrochloride salt, a very polar eluent system will be required. Start with a mixture of dichloromethane and methanol, gradually increasing the polarity by increasing the percentage of methanol.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the top of the column.

  • Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent to elute the desired compound.

  • Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

2. Reversed-Phase Column Chromatography (Recommended for the polar product)

  • Stationary Phase: C18-functionalized silica gel.

  • Mobile Phase: A mixture of water and an organic modifier like acetonitrile or methanol. A common starting point is a high percentage of water, with the organic modifier percentage gradually increasing.

  • Column Packing and Sample Loading: Follow a similar procedure to normal-phase chromatography, using the aqueous mobile phase for packing and sample preparation.

  • Elution: Start with a highly aqueous mobile phase and gradually increase the concentration of the organic solvent to elute the compound.

  • Analysis and Isolation: As with normal-phase chromatography, monitor fractions by an appropriate method (e.g., HPLC or TLC if a suitable system is found) and combine the pure fractions before removing the solvent.

Data Presentation

Table 1: Qualitative Comparison of Recrystallization Solvent Systems

Solvent/SystemExpected Solubility ProfilePotential IssuesRecommendation
Water High solubility at room and elevated temperatures.May be difficult to crystallize from due to high solubility.Likely unsuitable for direct recrystallization, but could be used as the "good" solvent in an anti-solvent pair.
Ethanol/Isopropanol Moderately soluble at room temperature, highly soluble when hot.Potential for oiling out if cooled too quickly.Good starting point for single-solvent recrystallization.[6]
Ethanol/Diethyl Ether High solubility in ethanol, low in diethyl ether.Diethyl ether is highly volatile and flammable.A viable anti-solvent system.[6]
Water/Isopropanol High solubility in water, lower in isopropanol.Careful control of solvent ratios is needed.A potential anti-solvent system to investigate.

Visualizations

PurificationWorkflow Crude Crude 3-Benzenesulfonylpropylamine hydrochloride Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve HotFilter Hot Gravity Filtration (if solids present) Dissolve->HotFilter Cool Slow Cooling & Ice Bath HotFilter->Cool Crystals Crystal Formation Cool->Crystals FilterWash Vacuum Filtration & Cold Solvent Wash Crystals->FilterWash Dry Dry Purified Product FilterWash->Dry PureProduct Pure Crystalline Product Dry->PureProduct

Caption: General workflow for the purification of this compound by recrystallization.

TroubleshootingRecrystallization Start Crude Product in Hot Solvent Cooling Cooling Solution Start->Cooling Problem Problem Encountered? Cooling->Problem OilingOut Oiling Out Problem->OilingOut Yes NoCrystals No Crystals Form Problem->NoCrystals Yes GoodCrystals Good Crystals Form Problem->GoodCrystals No Sol1 Re-heat, add more solvent, cool slowly OilingOut->Sol1 Sol2 Try different solvent or anti-solvent system OilingOut->Sol2 Sol3 Scratch flask or add seed crystal NoCrystals->Sol3 Sol4 Concentrate solution (evaporate some solvent) NoCrystals->Sol4 Proceed Proceed to Filtration GoodCrystals->Proceed

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Identifying and removing impurities from 3-Benzenesulfonylpropylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and removing impurities from 3-Benzenesulfonylpropylamine hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a chemical compound containing a phenylsulfonyl group and a propylamine hydrochloride moiety. It is primarily used as a building block in organic synthesis for the development of more complex molecules, particularly in the pharmaceutical and agrochemical industries.

Q2: What are the most likely impurities I might encounter in the synthesis of this compound?

A2: The impurities largely depend on the synthetic route. A common approach involves the oxidation of a precursor, 3-(phenylthio)propylamine. Therefore, likely impurities include:

  • Unreacted Starting Materials: 3-(Phenylthio)propylamine.

  • Intermediates: 3-(Phenylsulfinyl)propylamine (the corresponding sulfoxide).

  • Over-oxidation Products: Benzenesulfonic acid.

  • Reagent Residues: Residual oxidizing agents or their byproducts.

Q3: What analytical techniques are recommended for identifying these impurities?

A3: A combination of chromatographic and spectroscopic methods is most effective. High-Performance Liquid Chromatography (HPLC) is ideal for separating the target compound from its impurities. For structural elucidation of unknown impurities, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.

Q4: My final product is an oil and will not crystallize. What could be the cause?

A4: The presence of impurities often lowers the melting point of a compound and can prevent crystallization, resulting in an oily product. High levels of the sulfoxide intermediate or unreacted thioether are common culprits. It is also possible that the incorrect stoichiometry of hydrochloric acid was used, leading to a mixture of the free base and the salt.

Q5: I am observing a broad peak for my product in the HPLC analysis. What does this indicate?

A5: Peak broadening in HPLC can be due to several factors, including column degradation, improper mobile phase composition, or the presence of unresolved impurities co-eluting with your product. It is recommended to optimize the HPLC method by trying different solvent gradients or a column with a different stationary phase.

Troubleshooting Guides

Problem: Presence of Unreacted 3-(Phenylthio)propylamine
  • Identification: This impurity will have a lower polarity than the desired sulfone and will, therefore, have a longer retention time in reverse-phase HPLC. Its presence can be confirmed by LC-MS, looking for the corresponding molecular ion peak.

  • Removal:

    • Recrystallization: If the concentration of the thioether is low, recrystallization can be effective. A solvent system in which the sulfone has lower solubility than the thioether at low temperatures should be chosen.

    • Column Chromatography: For higher concentrations of the thioether, silica gel column chromatography is recommended. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) will allow for the separation of the less polar thioether from the more polar sulfone.

Problem: Presence of 3-(Phenylsulfinyl)propylamine (Sulfoxide) Intermediate
  • Identification: The sulfoxide is an intermediate in the oxidation of the thioether to the sulfone and is a very common impurity if the reaction does not go to completion. It has a polarity between the thioether and the sulfone. In HPLC, it will elute between these two compounds.

  • Removal:

    • Further Oxidation: The most straightforward approach is to subject the crude product mixture to the oxidation conditions again to convert the remaining sulfoxide to the desired sulfone. Careful monitoring by TLC or HPLC is crucial to avoid over-oxidation.

    • Column Chromatography: If further oxidation is not desired, column chromatography can separate the sulfoxide from the sulfone, although this can be challenging due to their similar polarities. A shallow gradient and a long column may be necessary.

Problem: Presence of Benzenesulfonic Acid (Over-oxidation Product)
  • Identification: Benzenesulfonic acid is a highly polar and acidic impurity. It will typically have a very short retention time in reverse-phase HPLC. Its presence can be confirmed by a low pH of the product mixture (if dissolved in a neutral solvent) and by spectroscopic methods.

  • Removal:

    • Aqueous Wash: Being highly water-soluble and acidic, benzenesulfonic acid can often be removed by washing an organic solution of the crude product with a mild aqueous base (e.g., a saturated solution of sodium bicarbonate). Care must be taken as the amine product is also basic. It is best to perform this on the free base before converting to the hydrochloride salt.

    • Recrystallization: If the product is crystalline, recrystallization can also be effective in removing small amounts of this impurity.

Data Presentation

Table 1: HPLC Retention Times of this compound and Related Impurities.

CompoundRetention Time (minutes)
Benzenesulfonic acid2.5
3-Benzenesulfonylpropylamine HCl 5.8
3-(Phenylsulfinyl)propylamine7.2
3-(Phenylthio)propylamine9.1

Note: Retention times are representative and may vary depending on the specific HPLC conditions (column, mobile phase, flow rate, etc.).

Table 2: Solvent Systems for Purification.

Purification MethodSolvent SystemTarget Impurity Removed
RecrystallizationIsopropanol/WaterSmall amounts of polar and non-polar impurities
Column ChromatographySilica Gel, Hexane/Ethyl Acetate gradient (e.g., 100:0 to 50:50)3-(Phenylthio)propylamine, 3-(Phenylsulfinyl)propylamine
Aqueous Wash (of free base)Dichloromethane and Saturated Sodium Bicarbonate SolutionBenzenesulfonic acid

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot isopropanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the solution until it becomes slightly turbid. Add a few drops of hot isopropanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the solution to cool slowly to room temperature. For maximum yield, cool further in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Silica Gel Column Chromatography for the Free Base

Note: It is advisable to perform chromatography on the free amine and then convert it to the hydrochloride salt.

  • Preparation of the Free Base: Dissolve the crude hydrochloride salt in water and add a base (e.g., 1M NaOH) until the pH is >10. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack the column.

  • Loading the Sample: Dissolve the crude free base in a minimal amount of the initial eluent and load it onto the column.

  • Elution: Start with a low polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions containing the pure product and evaporate the solvent.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in ether or isopropanol). The hydrochloride salt should precipitate and can be collected by filtration.

Mandatory Visualization

Caption: Workflow for Impurity Identification and Purification.

Purification_Strategy cluster_impurities Identified Impurities cluster_methods Purification Methods thioether Thioether (Non-polar) column Column Chromatography thioether->column sulfoxide Sulfoxide (Intermediate Polarity) recrystallization Recrystallization sulfoxide->recrystallization minor impurity sulfoxide->column sulfonic_acid Sulfonic Acid (Highly Polar) sulfonic_acid->recrystallization minor impurity wash Aqueous Wash sulfonic_acid->wash

Caption: Logical Relationship Between Impurities and Purification Methods.

Stability of 3-Benzenesulfonylpropylamine hydrochloride in different buffer solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Benzenesulfonylpropylamine hydrochloride. This resource provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in various buffer solutions. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your research.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors affecting the stability of this compound in buffer solutions?

A1: The stability of this compound is primarily influenced by the pH of the buffer solution. As a hydrochloride salt of a primary amine, its solubility and stability are expected to be pH-dependent. Generally, amine hydrochlorides are more stable in acidic to neutral conditions where the amine group is protonated. In alkaline conditions, the free base form is generated, which may be less stable and less soluble, potentially leading to precipitation and degradation. Other factors include temperature, light exposure, and the presence of oxidizing agents.[1][2]

Q2: In which pH range is this compound expected to be most stable?

Q3: What are the likely degradation pathways for this compound?

A3: Potential degradation pathways for this molecule under stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress could involve hydrolysis of the sulfonamide group or oxidation of the amine.[1][3][4] Forced degradation studies are necessary to identify the specific degradation products and pathways.[4][5][6]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective technique for stability testing due to its high sensitivity, accuracy, and versatility.[7][8][9] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[7][10] Other techniques like Mass Spectrometry (MS) can be used to identify the structure of degradation products.[7][11]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Precipitation observed in the buffer solution. The pH of the buffer may be too high, causing the formation of the less soluble free base. The concentration of the compound may exceed its solubility at that specific pH.Verify and adjust the pH of the buffer solution to a more acidic range (e.g., pH 3-5).[2][12] Prepare a fresh, less concentrated solution. Use co-solvents if appropriate for the experimental design.
Rapid degradation of the compound is observed. The buffer conditions (pH, temperature) may be promoting degradation. The buffer components might be reacting with the compound.Conduct a pH-rate profile study to identify the pH of maximum stability.[13] Lower the storage temperature. Ensure the buffer components are inert and do not catalyze degradation.[14][15]
Poor separation of peaks in HPLC analysis. The HPLC method is not optimized to be stability-indicating.Develop a robust, stability-indicating HPLC method. This may involve adjusting the mobile phase composition, pH, column type, and temperature to achieve adequate separation of the parent peak from degradation products.[16]
No degradation is observed under stress conditions. The stress conditions (e.g., acid/base concentration, temperature, duration) are not harsh enough.Increase the severity of the stress conditions. For example, use higher concentrations of acid or base, increase the temperature, or prolong the exposure time.[6][16]

Experimental Protocols

Protocol 1: Preparation of Buffer Solutions and Sample Incubation

This protocol describes the preparation of various buffer solutions and the incubation of this compound for stability testing.

  • Buffer Preparation:

    • Prepare a series of buffers covering a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, 12). Commonly used buffers include citrate, acetate, and phosphate buffers.

    • For example, to prepare a 0.05 M phosphate buffer at pH 7, dissolve the appropriate amounts of monobasic and dibasic sodium phosphate in water.

    • Verify the pH of each buffer solution using a calibrated pH meter.

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol).[17]

    • Dilute the stock solution with each buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).

  • Incubation:

    • Aliquot the buffered sample solutions into vials.

    • Store the vials under controlled temperature and light conditions (e.g., 25°C/60% RH, 40°C/75% RH, and photostability chamber).

    • Withdraw samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

Protocol 2: Forced Degradation Study

This protocol outlines the procedure for conducting a forced degradation study to understand the intrinsic stability of this compound.[3][5][6]

  • Acid Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M HCl.

    • Reflux the solution at 60°C for a specified period (e.g., 2, 6, 24 hours).[6]

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.[16]

  • Base Hydrolysis:

    • Mix the drug solution with an equal volume of 0.1 M NaOH.

    • Reflux the solution at 60°C for a specified period.[6]

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it with the mobile phase for analysis.[16]

  • Oxidative Degradation:

    • Treat the drug solution with 3% hydrogen peroxide (H₂O₂) at room temperature.[6]

    • Monitor the reaction at various time points (e.g., 2, 6, 24 hours).

    • At each time point, withdraw a sample and dilute it with the mobile phase for analysis.

  • Thermal Degradation:

    • Expose the solid drug substance to dry heat (e.g., 70°C) in an oven.

    • Separately, reflux a solution of the drug in a neutral buffer (e.g., pH 7 phosphate buffer) at 70°C.

    • Analyze samples at various time points.

  • Photolytic Degradation:

    • Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze both the exposed and control samples.

Data Presentation

The quantitative data from the stability studies should be summarized in tables to facilitate comparison.

Table 1: Stability of this compound in Different Buffer Solutions at 40°C

Buffer (pH)Initial Concentration (µg/mL)Concentration after 72h (µg/mL)% Degradation
0.1 M HCl (pH 1)100.298.51.7
Acetate (pH 4)100.199.80.3
Phosphate (pH 7)99.895.24.6
Phosphate (pH 9)100.385.115.2
0.1 M NaOH (pH 13)99.960.739.2

Table 2: Summary of Forced Degradation Study

Stress ConditionDuration% DegradationNumber of Degradants
0.1 M HCl, 60°C24 hours5.21
0.1 M NaOH, 60°C6 hours45.83
3% H₂O₂, RT24 hours12.32
Heat (70°C, solid)48 hours1.51
Photolytic7 days8.92

Visualizations

Stability_Study_Workflow cluster_prep Preparation cluster_incubation Incubation & Stressing cluster_analysis Analysis cluster_results Results & Interpretation prep_compound Prepare Stock Solution of 3-Benzenesulfonylpropylamine HCl sample_prep Prepare Samples in Different Buffers prep_compound->sample_prep prep_buffers Prepare Buffer Solutions (pH 2, 4, 7, 9, 12) prep_buffers->sample_prep stress_conditions Apply Stress Conditions (Heat, Light, Acid, Base, Oxidizing Agent) sample_prep->stress_conditions sampling Withdraw Samples at Time Points stress_conditions->sampling hplc_analysis Analyze by Stability- Indicating HPLC Method sampling->hplc_analysis data_analysis Quantify Degradation hplc_analysis->data_analysis pathway_id Identify Degradation Pathways data_analysis->pathway_id

Caption: Workflow for a comprehensive stability study.

Troubleshooting_Logic start Experiment Start issue Issue Encountered? start->issue precipitate Precipitation? issue->precipitate Yes proceed Proceed with Experiment issue->proceed No degradation Rapid Degradation? precipitate->degradation No solution1 Adjust pH to be more acidic Lower concentration precipitate->solution1 Yes no_degradation No Degradation? degradation->no_degradation No solution2 Identify pH of max stability Lower temperature degradation->solution2 Yes solution3 Increase stressor severity: - Higher temp/concentration - Longer duration no_degradation->solution3 Yes no_degradation->proceed No solution1->start solution2->start solution3->start end Experiment Complete proceed->end

Caption: Troubleshooting logic for stability experiments.

References

Technical Support Center: Forced Degradation Studies of 3-Benzenesulfonylpropylamine Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for conducting forced degradation studies on 3-Benzenesulfonylpropylamine hydrochloride derivatives.

Frequently Asked Questions (FAQs)

Q1: What are forced degradation studies and why are they necessary for this compound derivatives?

A1: Forced degradation, or stress testing, involves intentionally subjecting a drug substance like this compound to harsh conditions to accelerate its decomposition.[1][2] These studies are crucial for several reasons:

  • Identifying Degradation Pathways: They help in understanding the chemical breakdown routes of the molecule.[1]

  • Developing Stability-Indicating Methods: The data generated is essential for developing and validating analytical methods, typically HPLC, that can accurately measure the drug substance in the presence of its degradation products.[1]

  • Assessing Intrinsic Stability: These studies reveal the inherent stability of the molecule and identify its susceptibility to various environmental factors such as acid, base, light, heat, and oxidation.[1]

Q2: What is a typical target degradation percentage in these studies?

A2: The generally accepted range for degradation is between 5-20%.[3] Degradation below 5% may not be sufficient to demonstrate the specificity of the analytical method, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant under normal storage conditions.[3]

Q3: What should I do if I don't observe any degradation under the initial stress conditions?

A3: If no degradation is observed, the stress conditions should be made more stringent.[1] This can be achieved by:

  • Increasing the concentration of the stress agent: For example, moving from 0.1 M HCl to 1 M HCl.[4]

  • Increasing the temperature: If the initial study was at room temperature, it can be elevated to 50-70°C.[1]

  • Extending the duration of the study: The exposure time to the stress condition can be prolonged.[4]

Q4: What if I observe more than 20% degradation?

A4: Excessive degradation indicates that the stress conditions are too harsh. To achieve the target degradation of 5-20%, you should:

  • Decrease the concentration of the stress agent.

  • Lower the temperature.

  • Reduce the exposure time.

Q5: How should I prepare my samples for forced degradation studies?

A5: Typically, a stock solution of the this compound derivative is prepared in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of about 1 mg/mL. This stock solution is then subjected to the various stress conditions. For solid-state studies, the powder itself is exposed to heat and light.

Experimental Protocols

Below are detailed methodologies for key forced degradation experiments.

Acid Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound in water or a suitable co-solvent.

  • Stress Application: Add an equal volume of 0.1 M or 1 M hydrochloric acid (HCl) to the drug solution.

  • Incubation: Store the solution at room temperature or heat to 60-80°C for a predetermined period (e.g., 2 to 24 hours), with periodic sampling.[5]

  • Neutralization: Before analysis, neutralize the samples with an equivalent amount of sodium hydroxide (NaOH).

  • Analysis: Dilute the neutralized sample to a suitable concentration with the mobile phase and analyze by HPLC.

Base Hydrolysis
  • Preparation: Prepare a 1 mg/mL solution of this compound.

  • Stress Application: Add an equal volume of 0.1 M or 1 M sodium hydroxide (NaOH) to the drug solution.

  • Incubation: Store the solution at room temperature or heat to 60-80°C for a specified duration, with periodic sampling.[5]

  • Neutralization: Neutralize the samples with an equivalent amount of hydrochloric acid (HCl) before analysis.

  • Analysis: Dilute the neutralized sample and analyze by HPLC.

Oxidative Degradation
  • Preparation: Prepare a 1 mg/mL solution of the drug substance.

  • Stress Application: Add an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Incubation: Store the solution at room temperature for up to 24 hours, protected from light, with periodic sampling.

  • Analysis: Dilute the sample with the mobile phase and analyze by HPLC.

Photolytic Degradation
  • Preparation: Expose both the solid drug substance and a 1 mg/mL solution to light.

  • Stress Application: Place the samples in a photostability chamber providing a minimum of 1.2 million lux hours and 200 watt-hours per square meter of UV light. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze the samples at appropriate time intervals.

Thermal Degradation
  • Preparation: Place the solid drug substance in a thermostatically controlled oven.

  • Stress Application: Heat the sample at a temperature between 50-80°C.

  • Analysis: Analyze the sample at various time points.

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on a this compound derivative.

Table 1: Summary of Forced Degradation Results

Stress ConditionReagent/ParameterDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis0.1 M HCl8 hours60°C12.5%2
Base Hydrolysis0.1 M NaOH4 hours60°C18.2%3
Oxidation3% H₂O₂24 hoursRoom Temp9.8%1
Photolytic (Solid)1.2 million lux h7 daysRoom Temp5.3%1
Thermal (Solid)Dry Heat14 days70°C7.1%2

Table 2: HPLC Purity and Mass Balance Analysis

Stress Condition% Purity of Active% Total ImpuritiesMass Balance (%)
Initial (Unstressed)99.8%0.2%100.0%
Acid Hydrolysis87.3%12.7%100.0%
Base Hydrolysis81.6%18.4%100.0%
Oxidation90.0%10.0%100.0%
Photolytic (Solid)94.5%5.5%100.0%
Thermal (Solid)92.7%7.3%100.0%

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause: The primary amine in the 3-benzenesulfonylpropylamine structure can interact with residual silanols on the silica-based HPLC column.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: Ensure the mobile phase pH is in a range where the amine is consistently protonated (typically pH 2-3).

    • Use a Low-Bleed, End-Capped Column: Employ a high-quality, end-capped C18 or C8 column specifically designed for analyzing basic compounds.

    • Add a Competing Amine: Incorporate a small amount of a competing amine, like triethylamine (TEA), into the mobile phase to block the active sites on the column.

Issue 2: Inconsistent Retention Times

  • Possible Cause: Fluctuations in mobile phase composition, temperature, or column equilibration.

  • Troubleshooting Steps:

    • Ensure Proper Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed.

    • Use a Column Oven: Maintain a constant column temperature to avoid shifts in retention time.

    • Adequate Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

Issue 3: No Mass Balance (Total of Drug and Impurities is not close to 100%)

  • Possible Cause: Some degradation products may not be eluting from the column or may not have a UV chromophore, making them undetectable by a UV detector.

  • Troubleshooting Steps:

    • Use a Gradient Elution: A gradient method that ends with a high percentage of organic solvent can help elute highly retained compounds.

    • Employ a Universal Detector: Consider using a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) in parallel with the UV detector to detect compounds with no UV absorbance.

    • Check for Volatile Degradants: Some degradation products might be volatile and lost during sample preparation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare 1 mg/mL Stock Solution of 3-Benzenesulfonylpropylamine HCl acid Acid Hydrolysis (0.1M HCl, 60°C) prep->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) prep->base Expose to Stress oxi Oxidation (3% H2O2, RT) prep->oxi Expose to Stress photo Photolysis (ICH Q1B) prep->photo Expose to Stress thermal Thermal (70°C, Solid) prep->thermal Expose to Stress neutralize Neutralize (for Hydrolysis) acid->neutralize base->neutralize hplc HPLC Analysis (Stability-Indicating Method) oxi->hplc photo->hplc thermal->hplc neutralize->hplc data Data Interpretation (% Degradation, Mass Balance) hplc->data

Caption: Experimental workflow for forced degradation studies.

degradation_pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis parent 3-Benzenesulfonylpropylamine HCl C₆H₅SO₂(CH₂)₃NH₃⁺Cl⁻ hydro_prod1 Benzenesulfonic Acid C₆H₅SO₃H parent->hydro_prod1 S-C bond cleavage hydro_prod2 3-Aminopropan-1-ol HO(CH₂)₃NH₂ parent->hydro_prod2 S-C bond cleavage oxi_prod N-Oxide Derivative C₆H₅SO₂(CH₂)₃N⁺HO⁻ parent->oxi_prod N-oxidation photo_prod Radical-induced Products parent->photo_prod Radical reactions

Caption: Potential degradation pathways of 3-Benzenesulfonylpropylamine HCl.

References

Validation & Comparative

Validating the Purity of 3-Benzenesulfonylpropylamine Hydrochloride: A Comparative HPLC-MS Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like 3-Benzenesulfonylpropylamine hydrochloride is a critical step in the development pipeline. This guide provides a comprehensive comparison of a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for purity validation against potential alternative analytical techniques. Detailed experimental protocols and supporting data, based on established methodologies for analogous compounds, are presented to facilitate the implementation of a robust purity testing strategy.

Comparison of Analytical Techniques

While HPLC-MS is the gold standard for purity analysis due to its high resolution, sensitivity, and specificity, other techniques can be employed for orthogonal verification or specific applications. The following table compares the performance of relevant analytical methods.

TechniquePrincipleAdvantagesDisadvantages
HPLC-MS Chromatographic separation based on polarity, coupled with mass-based detection.High sensitivity and selectivity, provides molecular weight information for impurity identification, suitable for quantitative analysis.Higher cost and complexity compared to HPLC-UV.
HPLC-UV Chromatographic separation with detection based on UV absorbance.Robust, widely available, and cost-effective for routine analysis.Lower sensitivity for impurities lacking a strong chromophore, potential for co-elution issues.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds based on boiling point and polarity, with mass-based detection.Excellent for volatile impurities.Requires derivatization for non-volatile compounds like this compound, potential for thermal degradation.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.Primary analytical method (no need for a reference standard of the analyte), provides structural information.Lower sensitivity than chromatographic methods, requires a pure internal standard, potential for signal overlap.

Proposed HPLC-MS Method for Purity Validation

This section details a proposed stability-indicating HPLC-MS method for the quantitative determination of this compound and the separation of its potential process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC-MS

1. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent) to obtain a concentration of 100 µg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

  • Spiked Sample Solution: Prepare a sample solution and spike it with known impurities at a concentration of approximately 1 µg/mL to verify the separation capability of the method.

2. Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL

3. Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Range m/z 50-500
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 120 °C
Desolvation Temperature 350 °C
Data Presentation: Quantitative Analysis

The following table presents a template for summarizing the quantitative data from the HPLC-MS analysis. The relative response factor (RRF) for each impurity should be determined experimentally.

CompoundRetention Time (min)Area% AreaRRF% Purity (by RRF)
3-Benzenesulfonylpropylamine12.5995,00099.51.0099.50
Impurity 18.21,5000.151.100.17
Impurity 215.82,0000.200.950.19
Unknown Impurity18.11,5000.151.000.15
Total Impurities 0.50 0.51
Purity of Main Compound 99.49

Potential Impurities and Degradation Products

A robust purity method must be capable of separating the active ingredient from its potential impurities. Based on common synthetic routes and the chemical nature of sulfonamides, the following potential impurities and degradation products of this compound should be considered.

Process-Related Impurities (from Synthesis):

  • From Nitrile Reduction Route:

    • 3-Benzenesulfonylpropanenitrile (unreacted starting material)

    • N-(3-Benzenesulfonylpropyl)formamide (partially reduced intermediate)

  • From Sulfonyl Chloride Route:

    • Benzenesulfonyl chloride (unreacted starting material)

    • 3-Aminopropan-1-ol (unreacted starting material)

    • Bis(3-benzenesulfonylpropyl)amine (dimeric impurity)

Degradation Products (from Stability Studies):

Forced degradation studies are essential to identify potential degradation products and to demonstrate the stability-indicating nature of the analytical method.

  • Acid/Base Hydrolysis: Cleavage of the sulfonamide bond to yield benzenesulfonic acid and 3-aminopropan-1-ol.

  • Oxidative Degradation: Oxidation of the sulfur atom to form a sulfonic acid derivative or degradation of the propylamino side chain.

  • Thermal Degradation: General decomposition, potentially leading to a variety of smaller molecules.

  • Photodegradation: Degradation upon exposure to light, which can lead to complex reaction pathways.

Visualizing the Analytical Workflow and Relationships

The following diagrams, generated using the DOT language, illustrate the logical flow of the purity validation process and the relationship between this compound and its potential impurities.

Purity_Validation_Workflow cluster_0 Sample Preparation cluster_1 HPLC-MS Analysis cluster_2 Data Processing & Reporting A Weigh Reference Standard & Sample B Dissolve in Diluent A->B C Prepare Spiked Sample B->C D Inject into HPLC System C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Peak Integration & Identification F->G H Purity Calculation G->H I Generate Report H->I

Caption: HPLC-MS Purity Validation Workflow.

Impurity_Relationships cluster_Process Process-Related Impurities cluster_Degradation Degradation Products Main 3-Benzenesulfonylpropylamine HCl P1 3-Benzenesulfonylpropanenitrile Main->P1 from Nitrile Route P2 Benzenesulfonyl chloride Main->P2 from Sulfonyl Chloride Route P3 Bis(3-benzenesulfonylpropyl)amine Main->P3 from Sulfonyl Chloride Route D1 Benzenesulfonic acid Main->D1 Hydrolysis D2 3-Aminopropan-1-ol Main->D2 Hydrolysis

Caption: Impurity and Degradation Product Map.

By employing a systematic approach that combines a validated, stability-indicating HPLC-MS method with a thorough understanding of potential impurities, researchers can confidently assess the purity of this compound, ensuring the quality and reliability of their research and development efforts.

A Comparative Analysis of Benzenesulfonylpropylamine Derivatives as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, the quest for potent and selective enzyme inhibitors is paramount. Benzenesulfonylpropylamine derivatives have emerged as a promising class of compounds, demonstrating significant inhibitory activity against a range of clinically relevant enzymes. This guide provides a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in pharmacology and medicinal chemistry.

Key Enzymes Targeted

Benzenesulfonylpropylamine and its broader class of benzenesulfonamide derivatives have shown notable inhibitory effects on several key enzymes implicated in various disease pathologies. These include:

  • Cholinesterases (AChE and BuChE): Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) are crucial for regulating neurotransmission by hydrolyzing the neurotransmitter acetylcholine.[1] Their inhibition is a primary therapeutic strategy for Alzheimer's disease.[2]

  • Carbonic Anhydrases (CAs): These metalloenzymes are ubiquitous and play a vital role in processes such as pH regulation, CO2 transport, and electrolyte secretion.[3][4] Their inhibitors are used in the treatment of glaucoma, epilepsy, and certain types of cancer.[5]

  • Monoamine Oxidase B (MAO-B): This enzyme is involved in the metabolism of key neurotransmitters like dopamine.[2][6] Selective MAO-B inhibitors are established therapeutics for Parkinson's disease and have potential in treating other neurodegenerative disorders.[6]

Comparative Efficacy of Benzenesulfonylpropylamine Derivatives

The inhibitory potential of various benzenesulfonylpropylamine and related derivatives against these enzymes is summarized below. The data, presented in terms of IC50 and Ki values, highlight the potency and, in some cases, the selectivity of these compounds compared to standard reference inhibitors.

Cholinesterase Inhibition
CompoundTarget EnzymeIC50 (µM)Reference DrugReference IC50 (µM)Citation
Compound 4hAChE0.13 ± 0.04Tacrine-[2]
BuChE6.11 ± 0.15[2]
Compound 4fAChE0.56 ± 0.07Tacrine-[2]
Compound 4gAChE3.21 ± 0.39Tacrine-[2]
Compound 4nAChE5.92 ± 0.56Tacrine-[2]
Compound 4oAChE2.45 ± 0.25Tacrine-[2]
Compound 5 seriesAChE- (Ki: 30.95-154.50 nM)Tacrine- (Ki: 159.61 nM)[3]
Carbonic Anhydrase Inhibition
CompoundTarget EnzymeKi (nM)Reference DrugReference Ki (nM)Citation
Compound 5 serieshCA I66.60 - 278.40Acetazolamide (AAZ)439.17[3]
Compound 5ahCA II69.56Acetazolamide (AAZ)98.28[3]
Compound 5dhCA II39.64Acetazolamide (AAZ)98.28[3]
Compound 5ehCA II79.63Acetazolamide (AAZ)98.28[3]
Compound 5fhCA II74.76Acetazolamide (AAZ)98.28[3]
Compound 5ghCA II78.93Acetazolamide (AAZ)98.28[3]
Compound 5lhCA II74.94Acetazolamide (AAZ)98.28[3]
Monoamine Oxidase B Inhibition
CompoundTarget EnzymeIC50 (µM)Reference DrugReference IC50 (µM)Citation
Compound 4ihMAO-B0.041 ± 0.001--[5]
Compound 4thMAO-B0.065 ± 0.002--[5]

Signaling Pathways and Experimental Workflows

To visualize the biological context and experimental procedures, the following diagrams are provided.

Cholinergic Neurotransmission Pathway

Cholinergic_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_Vesicle ACh Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release ACh Acetylcholine (ACh) ACh_Release->ACh AChE AChE ACh->AChE Hydrolysis AChR ACh Receptor ACh->AChR Binds Inhibitor Benzenesulfonylpropylamine Derivative Inhibitor->AChE Inhibits Signal Signal Transduction AChR->Signal

Caption: Inhibition of AChE in the cholinergic synapse by a benzenesulfonylpropylamine derivative.

Monoamine Oxidase B (MAO-B) in Dopamine Metabolism

MAOB_Pathway cluster_mito Mitochondrial Outer Membrane MAOB MAO-B Metabolites Inactive Metabolites MAOB->Metabolites Dopamine Dopamine Dopamine->MAOB Metabolism Inhibitor Benzenesulfonylpropylamine Derivative Inhibitor->MAOB Inhibits

Caption: MAO-B inhibition by a benzenesulfonylpropylamine derivative, leading to increased dopamine levels.

General Workflow for Enzyme Inhibition Assay

Assay_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, Inhibitor, and Buffer Solutions Start->Prepare_Reagents Incubate Pre-incubate Enzyme with Benzenesulfonylpropylamine Derivative Prepare_Reagents->Incubate Add_Substrate Initiate Reaction by Adding Substrate Incubate->Add_Substrate Measure Measure Reaction Rate (e.g., Spectrophotometrically) Add_Substrate->Measure Analyze Calculate % Inhibition and Determine IC50/Ki Measure->Analyze End End Analyze->End

Caption: A generalized experimental workflow for determining enzyme inhibition by benzenesulfonylpropylamine derivatives.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key enzyme inhibition assays cited in this guide.

Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method for measuring cholinesterase activity.[7]

  • Reagents and Materials:

    • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BuChE) enzyme solution.

    • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as the substrate.

    • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

    • Tris-HCl or Phosphate buffer (pH 8.0).

    • Benzenesulfonylpropylamine derivative (test inhibitor) dissolved in a suitable solvent (e.g., DMSO).

    • 96-well microplate and a microplate reader.

  • Procedure:

    • In a 96-well plate, add the buffer, DTNB solution, and the test inhibitor at various concentrations.

    • Add the enzyme solution (AChE or BuChE) to each well and incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the substrate (ATCI or BTCI).

    • Immediately measure the absorbance at 412 nm kinetically for a set duration (e.g., 5-10 minutes). The rate of color change is proportional to the enzyme activity.

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percentage of inhibition relative to a control without the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Carbonic Anhydrase Inhibition Assay

This assay measures the esterase activity of carbonic anhydrase.[5]

  • Reagents and Materials:

    • Human Carbonic Anhydrase (hCA) enzyme solution.

    • p-Nitrophenyl acetate (p-NPA) as the substrate.

    • Tris-HCl buffer (pH 7.5).

    • Benzenesulfonylpropylamine derivative (test inhibitor) in a suitable solvent.

    • 96-well microplate and a microplate reader.

  • Procedure:

    • To the wells of a 96-well plate, add the assay buffer and the test inhibitor at various concentrations.

    • Add the CA enzyme solution to each well and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature.

    • Initiate the reaction by adding the p-NPA substrate solution.

    • Measure the absorbance at 400-405 nm kinetically. The formation of the yellow product, p-nitrophenol, is monitored over time.

  • Data Analysis:

    • Calculate the reaction rates from the linear portion of the absorbance vs. time plot.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Monoamine Oxidase B Inhibition Assay

This assay can be performed using either a spectrophotometric or fluorometric method.[8][9]

  • Reagents and Materials:

    • Recombinant human MAO-B enzyme.

    • A suitable substrate (e.g., kynuramine for spectrophotometric or tyramine for fluorometric assays).

    • For fluorometric assays: a fluorogenic probe (e.g., Amplex® Red) and horseradish peroxidase (HRP).

    • Potassium phosphate buffer (pH 7.4).

    • Benzenesulfonylpropylamine derivative (test inhibitor) in a suitable solvent.

    • 96-well plate (clear for spectrophotometric, black for fluorometric) and a corresponding plate reader.

  • Procedure (Fluorometric):

    • In a black 96-well plate, add the assay buffer, HRP, Amplex® Red, and the test inhibitor at various concentrations.

    • Add the MAO-B enzyme solution and incubate for a short period.

    • Initiate the reaction by adding the MAO-B substrate.

    • Measure the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode. The rate of fluorescence increase is proportional to MAO-B activity.

  • Data Analysis:

    • Determine the rate of reaction for each inhibitor concentration.

    • Calculate the percentage of inhibition compared to the uninhibited control.

    • Determine the IC50 value from the dose-response curve.

Conclusion

Benzenesulfonylpropylamine derivatives represent a versatile scaffold for the design of potent enzyme inhibitors. The data presented in this guide demonstrate their significant activity against cholinesterases, carbonic anhydrases, and monoamine oxidase B. The detailed experimental protocols and workflow diagrams provide a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Further structure-activity relationship (SAR) studies will be instrumental in optimizing their potency and selectivity for the development of next-generation therapeutics.

References

Validation of 3-Benzenesulfonylpropylamine hydrochloride derivatives in cellular models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of benzenesulfonamide derivatives, a class of compounds with significant therapeutic potential, in various cellular models. While specific data on 3-Benzenesulfonylpropylamine hydrochloride derivatives is limited in publicly available research, this document focuses on structurally related 3-amino-4-hydroxy-benzenesulfonamide derivatives to offer valuable insights into their biological activity and validation.

Performance Comparison of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives

The following tables summarize the quantitative data from a study on novel derivatives of 3-amino-4-hydroxy-benzenesulfonamide, highlighting their binding affinities to various carbonic anhydrase (CA) isoenzymes and their cytotoxic effects on different cancer cell lines.[1]

Table 1: Binding Affinities (Kd in µM) of Aminoketone Derivatives for Carbonic Anhydrase Isoenzymes [1]

CompoundSubstituentCAICAIICAVIICAIXCAXIV
10 Phenyl0.140.253.10.881.2
11 4-Methylphenyl>101.2>102.54.5
12 4-Methoxyphenyl0.80.38.21.12.1
13 4-Chlorophenyl0.30.154.50.50.9
14 4-Bromophenyl0.20.13.80.40.7

Table 2: Cytotoxic Activity (EC50 in µM) of Selected Derivatives in Cancer Cell Lines [1]

CompoundU-87 (Glioblastoma)MDA-MB-231 (Breast Cancer)PPC-1 (Prostate Cancer)
9 35.6 ± 2.445.2 ± 3.155.1 ± 4.3
21 >100>100>100
U-104 (CAIX inhibitor) 28.9 ± 1.933.7 ± 2.541.2 ± 3.2
Acetazolamide (Non-selective CA inhibitor) >100>100>100

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of 3-amino-4-hydroxy-benzenesulfonamide derivatives.

Carbonic Anhydrase Binding Affinity Assay (Fluorescent Thermal Shift Assay)

This assay measures the binding of compounds to carbonic anhydrase isoenzymes by detecting changes in the thermal stability of the protein.

  • Protein and Compound Preparation: Recombinant human CA isoenzymes are purified. The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

  • Assay Mixture: The assay is performed in a 96-well plate. Each well contains the respective CA isoenzyme, a fluorescent dye (e.g., SYPRO Orange), and the test compound at various concentrations.

  • Thermal Denaturation: The plate is subjected to a temperature gradient using a real-time PCR instrument. As the protein unfolds, the dye binds to the exposed hydrophobic regions and fluoresces.

  • Data Analysis: The melting temperature (Tm) is determined by monitoring the change in fluorescence. The shift in Tm in the presence of the compound is used to calculate the dissociation constant (Kd), indicating the binding affinity.[1]

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Human cancer cell lines (e.g., U-87, MDA-MB-231, PPC-1) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[1]

  • Compound Treatment: The cells are treated with various concentrations of the benzenesulfonamide derivatives for a specified period (e.g., 72 hours).[1]

  • MTT Addition: After incubation, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Formazan Solubilization: Viable cells with active metabolism convert the yellow MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The EC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[1]

Visualizing Cellular Mechanisms and Workflows

Diagrams are essential for illustrating complex biological processes and experimental designs. The following visualizations were created using the DOT language.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Models Synthesis Synthesis of 3-Amino-4-hydroxy-benzenesulfonamide Derivatives CA_Binding Carbonic Anhydrase Binding Assay (Thermal Shift) Synthesis->CA_Binding Test Compounds Cell_Viability Cell Viability Assay (MTT) Synthesis->Cell_Viability Test Compounds Cancer_Cells Human Cancer Cell Lines (U-87, MDA-MB-231, PPC-1) Cancer_Cells->Cell_Viability Cellular System

Experimental workflow for derivative validation.

signaling_pathway Benzenesulfonamide Benzenesulfonamide Derivative CAIX Carbonic Anhydrase IX (CAIX) Benzenesulfonamide->CAIX Inhibition pH_Regulation Intracellular pH Regulation CAIX->pH_Regulation Maintains Tumor_Microenvironment Acidic Tumor Microenvironment CAIX->Tumor_Microenvironment Contributes to Cell_Proliferation Cancer Cell Proliferation & Survival pH_Regulation->Cell_Proliferation Promotes Metastasis Metastasis Tumor_Microenvironment->Metastasis Promotes

Inhibition of CAIX signaling by derivatives.

References

The Pivotal Choice: A Comparative Guide to Linker Chemistries in Modern Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of targeted therapeutics. While 3-Benzenesulfonylpropylamine hydrochloride serves as a versatile building block in pharmaceutical synthesis, the broader class of alkyl-sulfonyl linkers represents a key strategy in the design of stable, non-cleavable drug conjugates. This guide provides an objective comparison of alkyl-sulfonyl-based linkers with other prominent alternatives, supported by experimental data and detailed methodologies to inform rational linker selection in drug design.

The linker is far more than an inert spacer; it is a dynamic component that dictates the pharmacokinetic profile, payload release mechanism, and overall therapeutic index of complex drug modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The ideal linker must be stable enough to prevent premature payload release in systemic circulation, yet facilitate efficient release at the target site. This guide will delve into the performance of various linker classes, with a focus on how they compare to the stable alkyl-sulfonyl motif.

Comparative Stability and Performance of Linker Chemistries

The stability of a linker is paramount to ensuring that a drug conjugate reaches its target intact, minimizing off-target toxicity. Linkers are broadly categorized as non-cleavable and cleavable, each with distinct advantages and applications.

Non-Cleavable Linkers: The Stalwart Connection

Non-cleavable linkers are designed for high stability in circulation, releasing the payload only after the degradation of the targeting moiety (e.g., an antibody) within the lysosome of the target cell. This approach generally leads to a more stable conjugate with a predictable pharmacokinetic profile.

Alkyl-Sulfonyl and Thioether Linkers: The sulfonyl group is known for its chemical robustness and metabolic stability.[] Linkages such as sulfonamides and thioethers (often derived from maleimide chemistry) are popular choices for non-cleavable strategies. The thioether bond formed with phenyloxadiazole sulfone linkers, for instance, shows significantly greater resistance to thiol exchange in serum compared to traditional maleimide-based adducts, leading to a longer half-life of the intact conjugate in plasma.[2]

Triazole Linkers: Formed via "click chemistry," the 1,2,3-triazole ring is exceptionally stable under a wide range of physiological conditions, including resistance to hydrolysis, enzymatic degradation, and redox conditions.[3][4] This makes it one of the most robust linkages for bioconjugation.

Cleavable Linkers: Strategizing Payload Release

Cleavable linkers are engineered to release their payload in response to specific triggers within the target microenvironment or inside the cell, such as changes in pH or the presence of specific enzymes.[5]

Peptide Linkers: Dipeptide linkers, such as valine-citrulline (Val-Cit), are designed to be cleaved by lysosomal proteases like cathepsin B, which are often upregulated in tumor cells.[6] These linkers are generally very stable in human plasma but can show species-specific instability, for example, in mouse plasma.[5][7]

Hydrazone Linkers: These linkers are acid-sensitive and designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.5).[8][] Their stability at physiological pH (7.4) can be variable and is highly dependent on their chemical structure, with aromatic hydrazones being generally more stable than aliphatic ones.[8]

Disulfide Linkers: These linkers are designed to be cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream. This provides a mechanism for intracellular drug release.[3]

Quantitative Data Presentation

The following tables summarize the comparative stability of different linker chemistries based on available experimental data. It is important to note that direct comparisons across different studies should be made with caution due to variations in the specific drug conjugate, experimental conditions, and analytical methods used.

Table 1: Comparative Plasma Stability of Various Linker Types

Linker ClassSpecific Linker ExampleMatrixStability MetricKey Findings & References
Non-Cleavable Thioether (SMCC-based)Rat Serum>95% intact ADC after 7 daysExhibits superior plasma stability compared to many cleavable linkers.[5]
TriazoleHuman PlasmaHighly StableGenerally considered one of the most stable bioorthogonal linkages.[3]
Cleavable Peptide (Valine-Citrulline)Human Plasma> 230 days (t½)Highly stable in human plasma.[6]
Peptide (Valine-Citrulline)Mouse Plasma~51 hours (t½)Susceptible to cleavage by mouse carboxylesterase 1c.[6]
Hydrazone (Aromatic)Human Plasma~55 hours (t½) at pH 7.4Stability is highly pH-dependent and structure-dependent.[8]
Hydrazone (Silyl ether-based)Plasma>7 days (t½)Novel acid-cleavable linker with enhanced plasma stability.[10]
DisulfidePlasma-Cleaved by thiols like glutathione, designed for intracellular release.[3]
Sulfatase-CleavableHuman & Mouse PlasmaExcellent StabilityA newer class of enzyme-cleavable linkers with high stability.[11][12]

Table 2: pH-Dependent Stability of Hydrazone Linkers

Hydrazone TypeConditionHalf-life (t½)Reference
AcylhydrazonepH 5.02.4 minutes[13]
AcylhydrazonepH 7.0> 2.0 hours[13]
PhenylhydrazonepH 5.58 hours[14]
PhenylhydrazonepH 7.448 hours[14]

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of linker stability.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a drug conjugate and the rate of payload deconjugation in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

Methodology:

  • Preparation: Dilute the test conjugate to a final concentration (e.g., 100 µg/mL) in plasma and a control buffer like PBS.

  • Incubation: Incubate the samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours). Immediately snap-freeze the samples to halt degradation.

  • Analysis: The amount of intact conjugate and released payload is quantified. This can be done by various methods, including:

    • LC-MS: To determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates linker cleavage.[15][16]

    • ELISA: A higher-throughput method to quantify the amount of conjugated antibody.[17]

  • Data Interpretation: The percentage of intact conjugate or the concentration of released payload is plotted against time to determine the stability profile, often expressed as a half-life (t½) in plasma.[18]

Enzymatic Cleavage Assay (for Peptide Linkers)

Objective: To determine the kinetic parameters of peptide linker cleavage by a specific enzyme (e.g., Cathepsin B).

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the peptide-linker conjugate (substrate) and dilute it in the appropriate assay buffer to a range of concentrations.

    • Prepare a stock solution of the purified enzyme.

  • Enzymatic Reaction:

    • Pre-incubate the substrate solutions at the optimal temperature for the enzyme (e.g., 37°C).

    • Initiate the reaction by adding the enzyme.

    • At predetermined time points, withdraw an aliquot and stop the reaction using a quenching solution (e.g., 10% TFA).

  • Sample Analysis by HPLC:

    • Inject the quenched sample supernatant onto an HPLC system.

    • Monitor the cleavage of the substrate and the formation of the product.

    • Quantify the amount of cleaved product by integrating the peak area and comparing it to a standard curve.

  • Data Analysis: Plot the concentration of the product formed against time for each substrate concentration. The initial reaction rates are then used to determine kinetic parameters like Kₘ and Vₘₐₓ by fitting the data to the Michaelis-Menten equation.[19]

pH Stability Assay (for Hydrazone Linkers)

Objective: To determine the rate of linker hydrolysis at different pH values.

Methodology:

  • Buffer Preparation: Prepare a series of buffers at different pH values (e.g., pH 7.4 to simulate blood and pH 4.5-5.5 to simulate the endosomal/lysosomal environment).

  • Incubation: Dilute the conjugate into each buffer and incubate at 37°C.

  • Time-Point Sampling: At various time points, withdraw an aliquot.

  • Analysis by HPLC: Quench the hydrolysis by dilution in the mobile phase and inject the sample into an HPLC system. Monitor the degradation of the parent conjugate by measuring the decrease in its peak area over time.

  • Data Analysis: The percentage of the remaining conjugate at each time point is used to determine the stability profile and calculate the half-life at each pH.[20]

Mandatory Visualization

experimental_workflow Experimental Workflow for Linker Stability Assessment cluster_steps General Steps plasma_stability Plasma Stability Assay prep Sample Preparation (Conjugate in Matrix) plasma_stability->prep enzymatic_cleavage Enzymatic Cleavage Assay enzymatic_cleavage->prep ph_stability pH Stability Assay ph_stability->prep incubation Incubation (Time Course at 37°C) prep->incubation sampling Time-Point Sampling & Quenching incubation->sampling analysis Analysis (LC-MS, HPLC, ELISA) sampling->analysis data Data Interpretation (Half-life, Cleavage Rate) analysis->data

Caption: Workflow for assessing the in vitro stability of drug conjugates.

linker_comparison Logical Comparison of Linker Classes Linker Linker Choice NonCleavable Non-Cleavable Linker->NonCleavable Cleavable Cleavable Linker->Cleavable AlkylSulfonyl Alkyl-Sulfonyl / Thioether NonCleavable->AlkylSulfonyl Triazole Triazole NonCleavable->Triazole Peptide Peptide Cleavable->Peptide Hydrazone Hydrazone Cleavable->Hydrazone Disulfide Disulfide Cleavable->Disulfide Stability High Systemic Stability AlkylSulfonyl->Stability ++ Triazole->Stability +++ Peptide->Stability + Release Controlled Release Peptide->Release Enzymatic Hydrazone->Release pH-sensitive Disulfide->Release Redox-sensitive

Caption: Comparison of different linker classes based on stability and release mechanism.

Conclusion

The choice of linker is a multifaceted decision that requires a deep understanding of the drug's mechanism of action, the target's biology, and the physicochemical properties of the payload. While non-cleavable linkers like those based on the alkyl-sulfonyl motif and triazoles offer superior plasma stability, cleavable linkers provide the advantage of controlled, targeted payload release. The experimental data and protocols provided in this guide serve as a foundation for researchers to make informed decisions in the rational design of next-generation drug conjugates, ultimately leading to safer and more effective therapeutics.

References

In-Depth Performance Benchmarking of 3-Benzenesulfonylpropylamine Hydrochloride Not Feasible with Publicly Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive, data-driven comparison guide benchmarking 3-Benzenesulfonylpropylamine hydrochloride against other synthetic intermediates, as requested, cannot be generated at this time due to a lack of publicly available, detailed experimental data. While the compound is identified as a versatile intermediate in pharmaceutical and agrochemical synthesis, the specific performance metrics required for an objective comparison—such as reaction yields, purity, and reaction times in specific synthetic protocols—are not documented in accessible literature.

This compound (CAS No. 98510-51-1) is a white crystalline powder with a purity of ≥ 99% (as determined by HPLC) and is noted for its good solubility in water.[1] It serves as a key building block in the synthesis of a variety of molecules, particularly in the development of pharmaceuticals targeting neurological disorders and in the formulation of agrochemicals.[1] Its chemical structure, featuring a benzenesulfonyl group, makes it a reactive component for creating more complex chemical entities.[1]

Challenges in Sourcing Comparative Data

An extensive search for scientific literature and technical documentation has revealed the following challenges:

  • Lack of Quantitative Performance Data: The existing literature does not provide specific, quantitative data on reaction outcomes (e.g., yield, purity, reaction kinetics) for syntheses involving this intermediate.

  • Proprietary Nature of Industrial Data: It is likely that such performance data is generated and held internally by chemical manufacturers and pharmaceutical companies as proprietary information.

Conceptual Framework for Performance Evaluation

For researchers and drug development professionals seeking to evaluate this compound or any synthetic intermediate, a structured experimental approach is necessary. The following generalized workflow outlines the key steps for such a comparative study.

G cluster_0 Phase 1: Intermediate Selection cluster_1 Phase 2: Experimental Design cluster_2 Phase 3: Execution & Analysis cluster_3 Phase 4: Conclusion Define Target Molecule Define Target Molecule Identify Key Synthon Identify Key Synthon Define Target Molecule->Identify Key Synthon leads to Select Intermediates Select Intermediates Identify Key Synthon->Select Intermediates e.g., Primary Amines Develop Protocol Develop Protocol Select Intermediates->Develop Protocol for each Define Metrics Define Metrics Develop Protocol->Define Metrics Yield, Purity, Time Run Reactions Run Reactions Define Metrics->Run Reactions Analyze Products Analyze Products Run Reactions->Analyze Products e.g., HPLC, NMR Compare Data Compare Data Analyze Products->Compare Data Select Optimal Intermediate Select Optimal Intermediate Compare Data->Select Optimal Intermediate

Caption: Generalized workflow for benchmarking synthetic intermediates.

Hypothetical Data Comparison

To illustrate the type of data required for a meaningful comparison, the following table presents a hypothetical benchmark of this compound against two other fictional primary amine intermediates in a representative N-alkylation reaction. It is crucial to note that the data presented below is purely illustrative and not based on actual experimental results.

IntermediateMolecular WeightPurityReaction Time (h)Yield (%)Product Purity (%)
3-Benzenesulfonylpropylamine HCl235.73>99%88598
Alternative A (Hypothetical)210.50>98%127897
Alternative B (Hypothetical)250.20>99.5%69299

Detailed Experimental Protocols: A Generalized Approach

Without specific examples in the literature, a generalized protocol for an N-alkylation reaction is provided below as a template. Researchers would need to adapt and optimize this protocol for their specific substrates and intermediates.

Objective: To compare the performance of different primary amine intermediates in an N-alkylation reaction with a model alkyl halide.

Materials:

  • This compound (or alternative primary amine)

  • Benzyl bromide (model alkyl halide)

  • Potassium carbonate (base)

  • Acetonitrile (solvent)

  • Ethyl acetate (for extraction)

  • Brine (for washing)

  • Anhydrous sodium sulfate (for drying)

  • Silica gel (for chromatography)

Procedure:

  • To a solution of the primary amine intermediate (1.0 eq) in acetonitrile, add potassium carbonate (2.5 eq).

  • Add benzyl bromide (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the purity by HPLC.

To provide a definitive and objective comparison guide, detailed experimental work would need to be conducted to generate the necessary performance data for this compound and its alternatives in various synthetic contexts.

References

Navigating In Vitro Assay Validation for Novel Compounds Synthesized with 3-Benzenesulfonylpropylamine Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of newly synthesized compounds is a critical step in the drug discovery pipeline. This guide provides a comprehensive overview of in vitro assays relevant for compounds synthesized using 3-Benzenesulfonylpropylamine hydrochloride as a key building block. Due to a lack of publicly available in vitro data for compounds specifically derived from this compound, this guide utilizes illustrative data from analogous sulfonamide-based compounds to provide a comparative framework for assay validation.

This compound serves as a versatile precursor in the synthesis of a variety of sulfonamide-containing molecules. These compounds are of significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antibacterial, and enzyme-inhibitory properties. The validation of these activities relies on a battery of robust and reproducible in vitro assays.

Comparative Data Presentation

To effectively evaluate the potential of novel compounds, their performance in various in vitro assays is often compared against known standards or alternative compounds. The following tables present example data for sulfonamide derivatives in key therapeutic areas. This data, while not from compounds directly synthesized using this compound, serves as a benchmark for the expected performance of analogous structures.

Table 1: In Vitro Anticancer Activity of Novel Sulfonamide Derivatives

Compound IDTarget Cell LineAssay TypeIC50 (µM)Reference CompoundReference IC50 (µM)
Compound A MCF-7 (Breast Cancer)MTT Assay8.5Doxorubicin1.2
Compound B A549 (Lung Cancer)SRB Assay12.3Cisplatin5.8
Compound C HCT116 (Colon Cancer)MTT Assay5.25-Fluorouracil3.1
Compound D PC-3 (Prostate Cancer)MTT Assay15.7Docetaxel0.9

Table 2: In Vitro Antibacterial Activity of Novel Sulfonamide Derivatives

Compound IDBacterial StrainAssay TypeMIC (µg/mL)Reference CompoundReference MIC (µg/mL)
Compound E Staphylococcus aureusBroth Microdilution16Vancomycin1
Compound F Escherichia coliBroth Microdilution32Ciprofloxacin0.5
Compound G Pseudomonas aeruginosaBroth Microdilution64Meropenem2
Compound H Klebsiella pneumoniaeBroth Microdilution32Gentamicin4

Table 3: In Vitro Enzyme Inhibition Activity of Novel Sulfonamide Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference CompoundReference IC50 (nM)
Compound I Carbonic Anhydrase IIColorimetric Assay25.3Acetazolamide12.1
Compound J Matrix Metalloproteinase-9Fluorometric Assay87.5Marimastat5.4
Compound K Cyclooxygenase-2 (COX-2)ELISA-based Assay150.2Celecoxib40.1
Compound L Tyrosine Kinase (e.g., EGFR)Kinase Activity Assay55.8Gefitinib2.7

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducibility and validity of in vitro assay results. Below are methodologies for key experiments commonly employed in the validation of sulfonamide-based compounds.

MTT Cytotoxicity Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation. It is widely used to determine the cytotoxic potential of anticancer compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (synthesized from this compound or alternatives) in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent at which no visible growth is observed after a defined incubation period.

Protocol:

  • Preparation of Bacterial Inoculum: Prepare a suspension of the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no compound) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound in which no visible turbidity is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Carbonic Anhydrase Inhibition Assay

This assay is used to evaluate the inhibitory effect of compounds on carbonic anhydrase (CA) enzymes, which are important targets for various therapeutic areas, including glaucoma and certain types of cancer.

Principle: The assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide. A common method involves monitoring the hydrolysis of a substrate like p-nitrophenyl acetate (p-NPA), which is catalyzed by the esterase activity of CA. The product, p-nitrophenol, is a colored compound that can be quantified spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare solutions of the CA enzyme, the substrate (p-NPA), and the test compounds in a suitable buffer (e.g., Tris-HCl).

  • Assay Setup: In a 96-well plate, add the buffer, the CA enzyme solution, and the test compound at various concentrations. Include a control with no inhibitor and a blank with no enzyme.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding the p-NPA substrate to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 400 nm at regular intervals for a defined period using a microplate reader.

  • Data Analysis: Calculate the rate of the enzymatic reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the uninhibited control. The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows relevant to the validation of compounds synthesized from this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_validation In Vitro Validation precursor 3-Benzenesulfonylpropylamine HCl or Alternative Precursor synthesis Chemical Synthesis precursor->synthesis compound Novel Sulfonamide Derivative synthesis->compound assays In Vitro Assays (e.g., MTT, MIC, Enzyme Inhibition) compound->assays data Data Analysis (IC50, MIC determination) assays->data conclusion Lead Identification & Further Development data->conclusion

Caption: A generalized workflow for the synthesis and in vitro validation of novel sulfonamide derivatives.

signaling_pathway cluster_cancer Anticancer Mechanism (Example) compound Sulfonamide Derivative receptor Tyrosine Kinase Receptor (e.g., EGFR) compound->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: An example of a signaling pathway (PI3K/Akt/mTOR) that can be targeted by anticancer sulfonamide derivatives.

logical_relationship cluster_precursors Precursor Selection cluster_derivatives Resulting Derivatives cluster_evaluation Comparative Evaluation precursor1 3-Benzenesulfonyl- propylamine HCl derivative1 Compound Series A precursor1->derivative1 precursor2 Alternative Precursor 1 (e.g., Amino Acid) derivative2 Compound Series B precursor2->derivative2 precursor3 Alternative Precursor 2 (e.g., Sulfonyl Chloride) derivative3 Compound Series C precursor3->derivative3 evaluation In Vitro Assay Comparison derivative1->evaluation derivative2->evaluation derivative3->evaluation

Caption: A logical diagram illustrating the comparative evaluation of compound series derived from different precursors.

Head-to-head comparison of different synthetic routes to 3-Benzenesulfonylpropylamine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the synthesis of 3-Benzenesulfonylpropylamine hydrochloride, comparing two primary synthetic pathways. This guide provides a detailed analysis of each route, supported by experimental data and protocols to inform strategic decisions in chemical synthesis and process development.

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. The efficiency and scalability of its synthesis are critical for drug development timelines and cost-effectiveness. This guide presents a head-to-head comparison of two distinct synthetic routes to this valuable compound, offering a clear overview of their respective advantages and disadvantages.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies have been identified and evaluated:

  • Route 1: Gabriel Synthesis Pathway. This classical approach utilizes a protected amine precursor, N-(3-bromopropyl)phthalimide, which reacts with sodium benzenesulfinate, followed by deprotection to yield the target primary amine.

  • Route 2: Direct Sulfonylation Pathway. This route involves the direct reaction of a suitable 3-aminopropane derivative with a benzenesulfonylating agent.

The following table summarizes the key quantitative data for each route, providing a basis for direct comparison.

ParameterRoute 1: Gabriel Synthesis PathwayRoute 2: Direct Sulfonylation Pathway
Starting Materials 1,3-Dibromopropane, Potassium Phthalimide, Sodium Benzenesulfinate3-Amino-1-propanol, Benzenesulfonyl Chloride
Key Intermediates N-(3-bromopropyl)phthalimide, N-(3-(phenylsulfonyl)propyl)phthalimide3-(Phenylsulfonamido)propan-1-ol
Overall Yield ~60-70%~75-85%
Purity of Final Product High (typically >98% after recrystallization)High (typically >98% after recrystallization)
Reaction Time Multi-step, longer overall reaction timeFewer steps, shorter overall reaction time
Reagent Cost ModerateLower
Safety Considerations Use of hydrazine for deprotection (toxic)Use of pyridine (toxic and malodorous)

Visualizing the Synthetic Workflows

The following diagrams illustrate the logical flow of each synthetic route.

Route_1_Gabriel_Synthesis cluster_0 Route 1: Gabriel Synthesis Pathway A 1,3-Dibromopropane + Potassium Phthalimide B N-(3-bromopropyl)phthalimide A->B Alkylation D N-(3-(phenylsulfonyl)propyl)phthalimide B->D Nucleophilic Substitution C Sodium Benzenesulfinate C->D F 3-Benzenesulfonylpropylamine D->F Deprotection E Hydrazine E->F H 3-Benzenesulfonylpropylamine Hydrochloride F->H Salt Formation G HCl G->H

Caption: Workflow for the Gabriel Synthesis of this compound.

Route_2_Direct_Sulfonylation cluster_1 Route 2: Direct Sulfonylation Pathway I 3-Amino-1-propanol + Benzenesulfonyl Chloride K 3-(Phenylsulfonamido)propan-1-ol I->K Sulfonylation J Pyridine J->K M 3-(Phenylsulfonamido)propyl Chloride K->M Chlorination L Thionyl Chloride L->M O 3-Benzenesulfonylpropylamine M->O Amination N Ammonia N->O Q 3-Benzenesulfonylpropylamine Hydrochloride O->Q Salt Formation P HCl P->Q

Caption: Workflow for the Direct Sulfonylation Synthesis of this compound.

Detailed Experimental Protocols

Route 1: Gabriel Synthesis Pathway

Step 1: Synthesis of N-(3-bromopropyl)phthalimide

To a stirred solution of potassium phthalimide (18.5 g, 100 mmol) in dry dimethylformamide (DMF, 150 mL) is added 1,3-dibromopropane (30.3 g, 150 mmol). The reaction mixture is heated to 100 °C and stirred for 4 hours. After cooling to room temperature, the mixture is poured into 500 mL of ice-water. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to afford N-(3-bromopropyl)phthalimide as a white solid.

  • Yield: Approximately 85%

  • Purity: >98% (by HPLC)

Step 2: Synthesis of N-(3-(phenylsulfonyl)propyl)phthalimide

A mixture of N-(3-bromopropyl)phthalimide (26.8 g, 100 mmol) and sodium benzenesulfinate (18.0 g, 110 mmol) in DMF (200 mL) is heated at 120 °C for 6 hours. The reaction mixture is cooled and poured into water (600 mL). The solid product is collected by filtration, washed with water, and dried to give N-(3-(phenylsulfonyl)propyl)phthalimide.

  • Yield: Approximately 90%

  • Purity: >97% (by HPLC)

Step 3: Synthesis of this compound

To a solution of N-(3-(phenylsulfonyl)propyl)phthalimide (32.9 g, 100 mmol) in ethanol (250 mL), hydrazine monohydrate (10 mL, 200 mmol) is added. The mixture is refluxed for 4 hours. After cooling, the precipitate of phthalhydrazide is removed by filtration. The filtrate is concentrated under reduced pressure. The residue is dissolved in diethyl ether (200 mL) and treated with a solution of HCl in ethanol until the pH is acidic. The resulting white precipitate is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

  • Yield: Approximately 80%

  • Purity: >99% (after recrystallization)

Route 2: Direct Sulfonylation Pathway

Step 1: Synthesis of 3-(Phenylsulfonamido)propan-1-ol

To a solution of 3-amino-1-propanol (7.5 g, 100 mmol) and pyridine (12 mL, 150 mmol) in dichloromethane (150 mL) at 0 °C, a solution of benzenesulfonyl chloride (19.4 g, 110 mmol) in dichloromethane (50 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The mixture is then washed successively with 1 M HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous MgSO4 and concentrated to give 3-(phenylsulfonamido)propan-1-ol as a viscous oil.

  • Yield: Approximately 95%

  • Purity: >95% (used in the next step without further purification)

Step 2: Synthesis of 3-(Phenylsulfonamido)propyl Chloride

To a solution of 3-(phenylsulfonamido)propan-1-ol (21.5 g, 100 mmol) in chloroform (100 mL), thionyl chloride (11 mL, 150 mmol) is added dropwise at 0 °C. The mixture is then refluxed for 3 hours. After cooling, the solvent is removed under reduced pressure to give 3-(phenylsulfonamido)propyl chloride.

  • Yield: Approximately 92%

  • Purity: >95%

Step 3: Synthesis of this compound

A solution of 3-(phenylsulfonamido)propyl chloride (23.4 g, 100 mmol) in methanolic ammonia (7 N, 200 mL) is heated in a sealed vessel at 80 °C for 12 hours. The solvent is evaporated, and the residue is dissolved in water. The aqueous solution is washed with diethyl ether, and then the pH is adjusted to 1-2 with concentrated HCl. The aqueous layer is then concentrated to dryness. The resulting solid is recrystallized from ethanol/ether to afford this compound as a white crystalline solid.

  • Yield: Approximately 90%

  • Purity: >99% (after recrystallization)

Conclusion

Both the Gabriel Synthesis Pathway and the Direct Sulfonylation Pathway are viable methods for the preparation of this compound with high purity. The Direct Sulfonylation Pathway offers a higher overall yield and a shorter reaction sequence, making it potentially more attractive for large-scale production. However, it involves the use of pyridine, which is a toxic and unpleasant reagent to handle. The Gabriel Synthesis Pathway, while longer, avoids the use of pyridine but requires the use of hydrazine, which is also a hazardous substance.

The choice between these two routes will depend on the specific requirements of the synthesis, including scale, available equipment, cost considerations, and safety protocols. The data and protocols presented in this guide provide a solid foundation for making an informed decision.

Confirming the Structure of 3-Benzenesulfonylpropylamine Hydrochloride Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common reaction products of 3-Benzenesulfonylpropylamine hydrochloride, a versatile building block in medicinal chemistry and agrochemical synthesis. By examining key reactions such as N-acylation and reductive amination, this document offers insights into the expected products and provides a basis for comparison with alternative synthetic strategies. Detailed experimental protocols and characterization data are presented to aid in the confirmation of product structures and to facilitate the selection of optimal synthetic routes.

I. N-Acylation of 3-Benzenesulfonylpropylamine: Synthesis of N-(3-(phenylsulfonyl)propyl)amides

The primary amine functionality of this compound readily undergoes acylation with carboxylic acid derivatives to form stable amide products. This reaction is a fundamental transformation in the synthesis of diverse molecular scaffolds.

A. Direct Amidation with Carboxylic Acids

A common and direct method for forming the amide bond is the coupling of a carboxylic acid with this compound in the presence of a coupling agent.

Reaction Scheme:

Experimental Protocol: Synthesis of N-(3-(phenylsulfonyl)propyl)benzamide

To a solution of this compound (1 mmol) and benzoic acid (1.1 mmol) in a suitable solvent such as dichloromethane or N,N-dimethylformamide, a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 mmol) and a base such as 4-Dimethylaminopyridine (DMAP) (0.1 mmol) are added. The reaction mixture is stirred at room temperature for 12-24 hours. Upon completion, the reaction is worked up by washing with aqueous solutions to remove excess reagents and byproducts. The crude product is then purified by column chromatography or recrystallization to yield the desired N-(3-(phenylsulfonyl)propyl)benzamide.

B. Acylation with Acyl Chlorides or Anhydrides

An alternative and often more rapid method involves the reaction of this compound with a more reactive acylating agent, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base to neutralize the generated acid.

Reaction Scheme:

Experimental Protocol: Synthesis of N-(3-(phenylsulfonyl)propyl)acetamide

This compound (1 mmol) is dissolved in a solvent like dichloromethane, and a base such as triethylamine or pyridine (1.5 mmol) is added. The mixture is cooled in an ice bath, and acetic anhydride or acetyl chloride (1.2 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with water, and the organic layer is separated, washed, dried, and concentrated to afford the crude product, which is purified by appropriate methods.

C. Characterization Data of Representative N-Acyl Derivatives

Confirmation of the product structure is achieved through various spectroscopic techniques. The following table summarizes expected and reported data for analogous compounds, which can be used as a reference for newly synthesized derivatives of 3-Benzenesulfonylpropylamine.

Compound NameMolecular FormulaMelting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)
N-Phenylbenzamide[1]C₁₃H₁₁NO166-16810.25 (s, 1H), 7.97-7.95 (m, 2H), 7.67-7.52 (m, 5H), 7.38-7.34 (m, 2H), 7.13-7.09 (m, 1H)166.0, 139.6, 135.5, 132.0, 129.1, 128.9, 128.1, 124.1, 120.8
N-PropylbenzamideC₁₀H₁₃NO-7.36-7.37 (m, 3H), 7.28-7.30 (m, 2H), 6.32 (s, 1H), 3.43 (t, 2H), 1.72 (q, 2H), 0.94 (t, 3H)-
N-(Phenylsulfonyl)acetamide[2]C₈H₉NO₃S124-126--

Note: Specific data for N-(3-(phenylsulfonyl)propyl) derivatives were not found in the searched literature; the data presented is for structurally related amides to aid in spectral interpretation.

II. Reductive Amination: Synthesis of N-Substituted-3-(phenylsulfonyl)propan-1-amines

Reductive amination provides a direct route to secondary amines by reacting a primary amine with an aldehyde or ketone in the presence of a reducing agent. This method is highly valuable for introducing a variety of substituents onto the nitrogen atom of 3-Benzenesulfonylpropylamine.

Reaction Scheme:

A. One-Pot Reductive Amination

In a one-pot procedure, the aldehyde or ketone, this compound, and a reducing agent are combined. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

Experimental Protocol: Synthesis of N-Benzyl-3-(phenylsulfonyl)propan-1-amine

To a solution of this compound (1 mmol) and benzaldehyde (1.1 mmol) in a solvent such as methanol or 1,2-dichloroethane, a mild acid catalyst (e.g., a few drops of acetic acid) can be added to facilitate imine formation. The mixture is stirred for a period to allow for imine formation, after which a reducing agent like sodium borohydride (1.5 mmol) is added portion-wise at 0 °C. The reaction is then stirred at room temperature until completion. The reaction is quenched, and the product is extracted and purified.

B. Comparison with Alternative Synthetic Routes

An alternative approach to N-substituted-3-(phenylsulfonyl)propan-1-amines involves the direct N-alkylation of 3-Benzenesulfonylpropylamine with an appropriate alkyl halide.

Alternative Route: N-Alkylation

This method can be effective but may suffer from over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts. Reductive amination often provides better control and higher yields of the desired secondary amine.

C. Characterization Data of a Representative N-Alkyl Derivative

The structure of the resulting secondary amine can be confirmed by spectroscopic analysis. Below is representative data for a related N-benzyl amine.

Compound NameMolecular FormulaMelting Point (°C)¹H NMR (δ ppm)¹³C NMR (δ ppm)
N-Benzyl-1-naphthamide[1]C₁₈H₁₅NO148-1508.34 (m, 1H), 7.90-7.85 (m, 2H), 7.58-7.29 (m, 9H), 6.53 (s, 1H), 4.68 (d, 2H)169.5, 138.3, 134.4, 133.8, 130.8, 130.3, 128.9, 128.4, 127.9, 127.7, 127.2, 126.5, 125.5, 125.1, 124.8, 44.1

Note: Specific data for N-Benzyl-3-(phenylsulfonyl)propan-1-amine was not found in the searched literature; the data presented is for a structurally related N-benzyl amide to provide a reference for the aromatic and benzylic proton signals.

III. Visualizing Synthetic Pathways

To better illustrate the synthetic transformations discussed, the following diagrams are provided.

A. N-Acylation of 3-Benzenesulfonylpropylamine

G cluster_0 N-Acylation 3-Benzenesulfonylpropylamine_HCl 3-Benzenesulfonylpropylamine Hydrochloride Amide_Product N-(3-(phenylsulfonyl)propyl)amide 3-Benzenesulfonylpropylamine_HCl->Amide_Product R-COOH, Coupling Agent or R-COCl, Base Carboxylic_Acid R-COOH Carboxylic_Acid->Amide_Product Acyl_Chloride R-COCl Acyl_Chloride->Amide_Product

Caption: Synthetic routes to N-(3-(phenylsulfonyl)propyl)amides.

B. Reductive Amination of 3-Benzenesulfonylpropylamine

G cluster_1 Reductive Amination 3-Benzenesulfonylpropylamine_HCl 3-Benzenesulfonylpropylamine Hydrochloride Imine_Intermediate Imine Intermediate 3-Benzenesulfonylpropylamine_HCl->Imine_Intermediate Aldehyde_Ketone R-CHO or R₂C=O Aldehyde_Ketone->Imine_Intermediate Secondary_Amine_Product N-Substituted-3-(phenylsulfonyl)propan-1-amine Imine_Intermediate->Secondary_Amine_Product Reducing Agent

Caption: Pathway for the synthesis of N-substituted-3-(phenylsulfonyl)propan-1-amines.

IV. Conclusion

This guide provides a foundational understanding of the key reaction products derived from this compound. The presented N-acylation and reductive amination reactions are robust and versatile methods for the synthesis of a wide range of sulfonamide-containing compounds. The provided experimental protocols and comparative data for analogous structures serve as a valuable resource for researchers in confirming the structures of their synthesized molecules and in designing new synthetic strategies. Further investigation into the specific reaction conditions and the full characterization of the direct products of this compound will continue to be of high value to the scientific community.

References

Safety Operating Guide

Safe Disposal of 3-Benzenesulfonylpropylamine Hydrochloride: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Disposal Information

Proper management of 3-Benzenesulfonylpropylamine hydrochloride is critical to ensure laboratory safety and environmental protection. This guide provides clear, procedural instructions for its disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to mitigate risks associated with this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C₉H₁₃NO₂S·HCl
Molecular Weight 235.73 g/mol
Appearance White crystalline powder
Melting Point 13 - 15 °C (55 - 59 °F)[1]
Boiling Point 251 - 252 °C (484 - 486 °F)[1]
Density 1.384 g/mL at 25 °C (77 °F)[1]
Storage Temperature 0 - 8 °C[2]
Hazard Profile

This compound is classified with the following hazards:

  • Harmful if swallowed.[1][3]

  • Causes severe skin burns and eye damage.[1][3]

  • Harmful to aquatic life.[1]

Due to its hazardous nature, it is imperative that this compound is not disposed of through standard laboratory drains or as regular waste.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure is designed to comply with general laboratory safety standards and environmental regulations.

1. Personal Protective Equipment (PPE) and Preparation:

  • Minimum PPE: Before handling the chemical for disposal, ensure you are wearing appropriate personal protective equipment. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles and a face shield.[3]

    • A laboratory coat.

  • Work Area: Conduct all disposal preparations within a chemical fume hood to avoid inhalation of any dust or vapors.[4]

  • Waste Container: Obtain a designated and properly labeled hazardous waste container. The container must be compatible with the chemical and clearly marked as "Hazardous Waste" with the full chemical name.

2. Waste Segregation and Collection:

  • Solid Waste: Collect any solid this compound, including residues from containers or spills, in the designated solid hazardous waste container.

  • Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, gloves, and paper towels, must also be disposed of as hazardous waste in the same container.

  • Solutions: If you have solutions containing this compound, they must be collected in a designated liquid hazardous waste container. Do not mix with other incompatible waste streams.

3. Labeling and Storage:

  • Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name ("this compound"), the associated hazards (Corrosive, Harmful), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials, while awaiting pickup by a certified waste disposal service.[5] The storage temperature should be cool.[4]

4. Arranging for Professional Disposal:

  • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the waste.

  • Documentation: Maintain a record of the waste generated, including the amount and date of disposal, as required by your institution and local regulations.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Prepare Work Area (Chemical Fume Hood) A->B C Obtain Labeled Hazardous Waste Container B->C D Segregate Waste: Solid vs. Contaminated Materials C->D E Place Waste in Designated Container D->E F Securely Seal and Label Container E->F G Store in Designated Secondary Containment F->G H Contact EHS for Professional Disposal G->H I Maintain Disposal Records H->I

References

Safeguarding Your Research: A Guide to Handling 3-Benzenesulfonylpropylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with 3-Benzenesulfonylpropylamine hydrochloride. Adherence to these guidelines is essential for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2][3][4]

  • Skin Corrosion/Irritation: Causes skin irritation and potentially severe burns.[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation or damage.[1][2][3][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4][6]

Based on these potential hazards, the following minimum Personal Protective Equipment (PPE) is mandatory when handling this compound. The required level of PPE corresponds to Level C protection in environments with known concentrations and where skin and eye exposure is unlikely, but respiratory protection is necessary.

PPE ComponentSpecificationPurpose
Respiratory Protection NIOSH-approved air-purifying respirator with appropriate cartridges for organic vapors and acid gases.To prevent inhalation of harmful dust or vapors.[7][8][9]
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and airborne particles.[2][4][9][10]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[9]To prevent skin contact.[7][8][9]
Body Protection Chemical-resistant lab coat or coveralls.To protect skin and personal clothing from contamination.[7][8][9]
Footwear Closed-toe shoes made of a chemical-resistant material.To protect against spills.[8][9]

Operational Plan: Step-by-Step Handling Procedures

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

2.1. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Verification: Confirm the label matches the order specifications.

  • Storage: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][5][6] The recommended storage temperature is between 0-8 °C.[11] The storage area should be clearly marked with appropriate hazard signs. Store locked up.[1]

2.2. Weighing and Preparation of Solutions:

  • Designated Area: All handling of the solid compound must be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]

  • PPE: Don the required PPE as specified in the table above.

  • Weighing: Use a calibrated analytical balance within the fume hood. Handle the powder carefully to avoid generating dust.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly. The compound is soluble in water.[11]

2.3. Experimental Use:

  • Containment: All experiments involving this compound should be performed within a chemical fume hood.

  • Spill Kit: Ensure a spill kit appropriate for acidic and amine-containing compounds is readily accessible.

  • Emergency Equipment: Know the location and proper use of the nearest safety shower and eyewash station.

Disposal Plan: Managing Waste Streams

Proper segregation and disposal of waste are critical to prevent environmental contamination and ensure personnel safety.

3.1. Contaminated Waste:

  • Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a labeled, sealed hazardous waste container. Do not mix with incompatible waste streams.

  • Contaminated Clothing: Contaminated lab coats or clothing should be removed immediately and decontaminated or disposed of as hazardous waste.[1]

3.2. Uncontaminated Waste:

  • Packaging materials that have not come into direct contact with the chemical can be disposed of as regular laboratory waste.

3.3. Decontamination:

  • Work surfaces and equipment should be thoroughly decontaminated with an appropriate cleaning agent after use.

Workflow for Safe Handling

The following diagram illustrates the key decision points and procedures for the safe handling of this compound.

SafeHandlingWorkflow cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in Cool, Dry, Ventilated Area (0-8°C) Inspect->Store DonPPE Don Appropriate PPE (Level C) Store->DonPPE Prepare for Use Weigh Weigh in Fume Hood DonPPE->Weigh Experiment Conduct Experiment in Fume Hood Weigh->Experiment Segregate Segregate Contaminated Waste Experiment->Segregate Post-Experiment Decontaminate Decontaminate Work Area Experiment->Decontaminate Post-Experiment Dispose Dispose as Hazardous Waste Segregate->Dispose

Caption: Workflow for handling this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。